molecular formula C13H13FO5 B1394555 Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate CAS No. 1225574-45-7

Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate

Cat. No.: B1394555
CAS No.: 1225574-45-7
M. Wt: 268.24 g/mol
InChI Key: ITPCRIFSWAGHTH-UHFFFAOYSA-N
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Description

Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate (CAS 1225574-45-7) is a high-purity organic compound with a molecular weight of 268.24 g/mol and the molecular formula C 13 H 13 FO 5 . This compound is characterized by its 2,4-dioxobutanoate structure, which features two carbonyl groups, making it a valuable β-ketoester intermediate in organic synthesis and pharmaceutical research . Researchers value this chemical for its application as a key building block in the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) and other heterocyclic compounds. The presence of both fluoro and methoxy substituents on the phenyl ring influences the compound's electronic properties and reactivity, which can be crucial for structure-activity relationship (SAR) studies in medicinal chemistry . For safe handling, note that this compound has the signal word "Warning" and may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Always use personal protective equipment and handle the material in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for comprehensive hazard and precautionary information. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use, or for any human or veterinary applications. The compound should be stored sealed in a dry, room temperature environment, or refrigerated at 2-8°C according to specific supplier recommendations to ensure stability .

Properties

IUPAC Name

ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FO5/c1-3-19-13(17)11(16)7-10(15)9-6-8(14)4-5-12(9)18-2/h4-6H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPCRIFSWAGHTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C1=C(C=CC(=C1)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone for enhancing pharmacological profiles.[1][2][3] Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate, bearing the CAS number 1225574-45-7 , is a prime exemplar of a fluorinated building block designed to leverage the unique physicochemical properties of fluorine.[4][5][6][7] This guide provides a comprehensive technical overview of this compound, delving into its synthesis, properties, and potential applications for researchers engaged in the development of novel therapeutics. The presence of both a fluorine atom and a methoxy group on the phenyl ring offers a dual advantage, allowing for the fine-tuning of metabolic stability, bioavailability, and target-binding affinity.[8][9] This document will serve as a detailed resource, elucidating the scientific rationale behind the use of this versatile intermediate.

Physicochemical Properties and Structural Attributes

This compound is a specialized organic compound categorized under "Fluorinated Building Blocks".[4] Its structural integrity and potential for further chemical modification are rooted in its distinct molecular architecture.

PropertyValueSource(s)
CAS Number 1225574-45-7[4][6]
Molecular Formula C₁₃H₁₃FO₅[4]
Molecular Weight 268.24 g/mol [4]
Typical Purity ≥97%[4]
Physical Form Solid (predicted based on similar compounds)[10]

The molecule's structure, featuring a β-keto ester functionality, makes it a valuable precursor in various synthetic transformations, particularly in the construction of heterocyclic systems which are prevalent in many pharmaceutical agents.[11] The fluorine atom at the 5-position of the phenyl ring introduces a potent electronic effect, influencing the acidity of adjacent protons and providing a potential site for metabolic blocking.[8][9] Concurrently, the methoxy group at the 2-position can enhance ligand-target interactions and improve pharmacokinetic properties.[4]

Synthesis and Reaction Mechanism: A Plausible Approach via Claisen Condensation

The proposed synthesis involves a crossed Claisen condensation between two different esters: an appropriate aromatic methyl ester and diethyl oxalate. This method is efficient for generating the desired 1,3-diketone structure.

Proposed Starting Materials:

  • 1-(5-fluoro-2-methoxyphenyl)ethan-1-one: The ketone precursor that will form the core of the final molecule.

  • Diethyl oxalate: The acylating agent that will introduce the second keto group and the ethyl ester functionality.

  • Sodium ethoxide (NaOEt): A strong base required to generate the enolate intermediate.

  • Anhydrous Ethanol (EtOH): A suitable solvent for the reaction.

Reaction Mechanism:

The reaction proceeds through the following key steps:

  • Enolate Formation: Sodium ethoxide abstracts an α-proton from 1-(5-fluoro-2-methoxyphenyl)ethan-1-one to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of diethyl oxalate.

  • Elimination: The resulting tetrahedral intermediate collapses, eliminating an ethoxide ion to form the β-keto ester product.

Claisen_Condensation cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_product Final Product Reactant1 1-(5-fluoro-2-methoxyphenyl)ethan-1-one Enolate Resonance-Stabilized Enolate Reactant1->Enolate Base Abstraction of α-Proton Reactant2 Diethyl Oxalate Tetrahedral_Intermediate Tetrahedral Intermediate Reactant2->Tetrahedral_Intermediate Base Sodium Ethoxide (NaOEt) in Anhydrous Ethanol Base->Enolate Enolate->Tetrahedral_Intermediate Nucleophilic Attack Product This compound Tetrahedral_Intermediate->Product Elimination of Ethoxide

Caption: Proposed workflow for the synthesis of this compound via Claisen condensation.

Experimental Protocol (Hypothetical):

  • To a solution of sodium ethoxide in anhydrous ethanol, 1-(5-fluoro-2-methoxyphenyl)ethan-1-one is added dropwise at room temperature under an inert atmosphere.

  • The mixture is stirred for a specified period to ensure complete enolate formation.

  • Diethyl oxalate is then added slowly to the reaction mixture.

  • The reaction is monitored by thin-layer chromatography (TLC) until completion.

  • Upon completion, the reaction is quenched with a weak acid and the product is extracted using an appropriate organic solvent.

  • The organic layer is washed, dried, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography to yield this compound.

Applications in Drug Discovery and Development

As a fluorinated building block, this compound holds significant potential in medicinal chemistry. The strategic placement of the fluoro and methoxy groups can impart several desirable properties to a lead compound:[4][8][9]

  • Metabolic Stability: The fluorine atom can block sites of metabolic oxidation, thereby increasing the half-life of a drug.

  • Enhanced Binding Affinity: The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, potentially leading to stronger interactions with biological targets.

  • Improved Pharmacokinetics: The methoxy group can enhance solubility and permeability, contributing to better absorption, distribution, metabolism, and excretion (ADME) profiles.[4]

The β-keto ester moiety is a versatile handle for the synthesis of a wide array of heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidines, which are common scaffolds in many approved drugs.[11]

Spectroscopic Characterization

While specific spectral data for this compound is not publicly available in research literature, suppliers of this chemical often provide analytical data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[4][5] Based on its structure, the following characteristic signals would be expected:

  • ¹H NMR: Signals corresponding to the aromatic protons (with splitting patterns influenced by the fluoro and methoxy substituents), the methylene protons of the butanoate chain, and the ethyl group of the ester.

  • ¹³C NMR: Resonances for the carbonyl carbons, aromatic carbons (with C-F couplings), and the aliphatic carbons of the ethyl and butanoate moieties.

  • Mass Spectrometry (EI-MS): A molecular ion peak corresponding to the molecular weight of 268.24, along with characteristic fragmentation patterns for esters and aromatic ketones.

Safety, Handling, and Disposal

As with any laboratory chemical, this compound should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) is not publicly available, general guidelines for similar chemical classes should be followed.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[15][16]

  • Handling: Avoid contact with skin and eyes. Do not breathe dust or vapors. Use in a well-ventilated area or under a fume hood.[15][16] Keep away from heat, sparks, and open flames.[15]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[15]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. If swallowed, rinse mouth with water and seek immediate medical attention.[15][16]

Disposal:

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[15]

Conclusion

This compound is a strategically designed chemical intermediate with significant potential for application in drug discovery and medicinal chemistry. Its unique combination of a fluorinated phenyl ring, a methoxy group, and a versatile β-keto ester functionality makes it a valuable building block for the synthesis of complex molecules with potentially enhanced pharmacological properties. This guide has provided a comprehensive overview of its known characteristics, a plausible and detailed synthetic approach, and essential safety information to aid researchers in its effective and safe utilization in the laboratory.

References

  • Fluorinated building blocks in drug design: new pathways and targets. (2024). Expert Opinion on Drug Discovery. [Link]

  • Full article: Fluorinated building blocks in drug design: new pathways and targets. (2024). Taylor & Francis Online. [Link]

  • The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design | Journal of Applied Chemical Science International. (2025). I.K. Press. [Link]

  • Fluorinated Building Blocks: Essential Tools for Modern Chemistry | MolecularCloud. (2025). MolecularCloud. [Link]

  • Fluorinated building blocks in drug design: new pathways and targets. (n.d.). ResearchGate. [Link]

  • 1225574-45-7| Chemical Name : this compound. (n.d.). Pharmaffiliates. [Link]

  • Synthesis of 1,3-Diketones and β-Keto Thioesters via Soft Enolization. (2019). Organic Syntheses. [Link]

  • The Claisen Condensation. (n.d.). University of Texas at Austin. [Link]

  • SAFETY DATA SHEET. (n.d.). MarkHerb. [Link]

  • (CF3CO)2O/CF3SO3H-mediated synthesis of 1,3-diketones from carboxylic acids and aromatic ketones. (2018). Beilstein Journal of Organic Chemistry. [Link]

  • Reversed-Polarity Synthesis of Diaryl Ketones through Palladium-Catalyzed Direct Arylation of 2-Aryl-1,3-dithianes. (2015). National Institutes of Health. [Link]

  • Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification. (n.d.). 3M. [Link]

  • One-pot efficient synthesis of aryl α-keto esters from aryl-ketones | Request PDF. (2025). ResearchGate. [Link]

  • The Claisen Condensation. (2016). Willson Research Group. [Link]

  • Claisen Condensation and Dieckmann Condensation. (2020). Master Organic Chemistry. [Link]

  • 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation. (n.d.). OpenStax. [Link]

  • Synthesis of 1,3-diketones. (n.d.). Organic Chemistry Portal. [Link]

  • Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom Using the Computational Workflow. (2023). MDPI. [Link]

  • Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model. (2024). MDPI. [Link]

  • Claisen Condensation. (n.d.). Organic Chemistry Portal. [Link]

  • Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model. (2024). PubMed. [Link]

  • Synthesis and biological activity of fluorinated combretastatin analogues. (2008). PubMed. [Link]

  • Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. (2023). MDPI. [Link]

Sources

An In-Depth Technical Guide to Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate, a fluorinated building block with significant potential in medicinal chemistry and materials science. We will delve into its physicochemical properties, outline a detailed synthesis protocol, and explore its current and prospective applications, with a particular focus on its role as a key intermediate in the development of novel therapeutics.

Core Compound Characteristics

This compound is a ketoester distinguished by the presence of a fluorinated methoxyphenyl moiety. This structural feature is of particular interest in drug discovery, as the inclusion of fluorine can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.

PropertyValueSource(s)
Molecular Weight 268.24 g/mol [1][2]
Molecular Formula C13H13FO5[1][2]
CAS Number 1225574-45-7[1][2]
Canonical SMILES CCOC(=O)C(=O)CC(=O)C1=C(C=C(C=C1)F)OC
Physical Form Solid (predicted)
Purity (typical) ≥97%[1]

Synthesis and Mechanistic Insights

The proposed synthesis involves the condensation of 1-(5-fluoro-2-methoxyphenyl)ethan-1-one with diethyl oxalate in the presence of a strong base, such as sodium ethoxide.

Proposed Synthetic Workflow:

cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_workup Workup A 1-(5-fluoro-2-methoxyphenyl)ethan-1-one P This compound A->P Claisen Condensation B Diethyl oxalate B->P C Sodium ethoxide (NaOEt) C->P D Anhydrous Ethanol (solvent) D->P E Inert atmosphere (e.g., N2 or Ar) E->P F 0°C to room temperature F->P G Acidic quench (e.g., dilute HCl) H Extraction with organic solvent G->H I Purification (e.g., column chromatography) H->I P->G Reaction Quench

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol:
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous ethanol.

  • Base Preparation: Carefully add sodium metal to the ethanol at 0°C to generate sodium ethoxide in situ. Alternatively, commercially available sodium ethoxide can be used.

  • Reactant Addition: Dissolve 1-(5-fluoro-2-methoxyphenyl)ethan-1-one and diethyl oxalate in anhydrous ethanol and add the solution dropwise to the sodium ethoxide solution at 0°C.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to 0°C and quench by the slow addition of dilute hydrochloric acid until the solution is acidic.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Analytical Characterization

A multi-technique approach is essential for the unambiguous characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons (with coupling patterns influenced by the fluoro and methoxy substituents), the methoxy group (a singlet), and the methylene protons of the butanoate chain. The presence of keto-enol tautomerism may lead to the appearance of additional signals.

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons of the ketone and ester, the carbons of the aromatic ring (with C-F coupling), the methoxy carbon, and the carbons of the ethyl and butanoate chain.

  • ¹⁹F NMR: A singlet is expected for the fluorine atom, though it may show long-range coupling to the aromatic protons.

Mass Spectrometry (MS)
  • High-Resolution Mass Spectrometry (HRMS): This technique is crucial for confirming the elemental composition of the molecule. The expected [M+H]⁺ ion would have a mass-to-charge ratio corresponding to the molecular formula C13H14FO5⁺.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to assess the purity of the compound and to obtain its electron ionization (EI) mass spectrum, which will show a characteristic fragmentation pattern.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule:

  • C=O stretching (ester): ~1735 cm⁻¹

  • C=O stretching (ketone): ~1685 cm⁻¹ and ~1645 cm⁻¹ (potentially two bands due to the two ketone groups)

  • C-O stretching: ~1250-1000 cm⁻¹

  • Aromatic C=C stretching: ~1600-1450 cm⁻¹

  • C-F stretching: ~1250-1050 cm⁻¹

Applications in Drug Discovery and Chemical Synthesis

Ethyl 4-(aryl)-2,4-dioxobutanoates are valuable precursors in the synthesis of a wide range of heterocyclic compounds. The presence of the 1,3-dicarbonyl moiety allows for facile reactions with various nucleophiles to construct five- and six-membered rings.

A significant application of this class of compounds is in the development of enzyme inhibitors. The keto-enol tautomerism inherent to the 1,3-dicarbonyl system can play a crucial role in binding to the active sites of enzymes.[3]

A European patent application describes the use of a structurally similar compound, 4-(3-((1-(4-fluoro-2-methoxyphenyl)-2-oxo-2-(6-(trifluoromethoxy)indolin-1-yl)ethyl)amino)-5-methoxyphenoxy)butanoic acid, as a potential inhibitor of dengue viral replication.[4] This suggests that this compound could serve as a key intermediate in the synthesis of antiviral agents.

Keto-Enol Tautomerism and Biological Activity:

The 2,4-dioxobutanoate core of the title compound can exist in equilibrium between the diketo form and two enol forms. This tautomerism is a critical consideration in drug design, as one tautomer may exhibit significantly higher affinity for a biological target than the others. The equilibrium can be influenced by the solvent, pH, and the electronic nature of the aromatic substituent.

G cluster_keto Diketo Form cluster_enol1 Enol Form 1 cluster_enol2 Enol Form 2 keto keto enol1 enol1 keto->enol1 Equilibrium enol2 enol2 keto->enol2 Equilibrium

Caption: Keto-enol tautomerism of the 2,4-dioxobutanoate core.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex organic molecules, particularly those with potential therapeutic applications. Its unique structural features, including the fluorinated aromatic ring and the reactive 1,3-dicarbonyl moiety, make it an attractive starting material for the development of novel enzyme inhibitors and antiviral agents. The detailed synthetic and analytical protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this promising compound.

References

  • This compound. Mol-Instincts. [Link]

  • Tautomerism in Drug Design. Frontiers in Chemistry. [Link]

  • Substituted indoline derivatives as dengue viral replication inhibitors.

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An In-Depth Technical Guide to the Synthesis of Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate is a significant chemical intermediate, particularly in the synthesis of various heterocyclic compounds and as a building block in medicinal chemistry. Its 1,3-dicarbonyl moiety provides a versatile handle for a range of chemical transformations, making it a valuable precursor for the development of novel therapeutic agents. This guide provides a comprehensive overview of a reliable and efficient two-step synthetic pathway for the preparation of this target molecule, commencing from commercially available 4-fluoroanisole.

This document is structured to provide not only a step-by-step protocol but also the underlying chemical principles, potential challenges, and critical safety considerations. As such, it is intended to serve as a practical resource for researchers in both academic and industrial settings.

Synthetic Strategy Overview

The synthesis of this compound is most effectively achieved through a two-step sequence:

  • Friedel-Crafts Acylation: The synthesis begins with the electrophilic aromatic substitution on 4-fluoroanisole using acetyl chloride in the presence of a Lewis acid catalyst to yield the key intermediate, 1-(5-fluoro-2-methoxyphenyl)ethanone.

  • Claisen Condensation: The subsequent step involves a crossed Claisen condensation between the newly synthesized ketone and diethyl oxalate, facilitated by a strong base, to construct the desired 2,4-dioxobutanoate structure.

This pathway is logical and efficient, utilizing well-established and robust chemical transformations.

Synthesis_Overview 4-Fluoroanisole 4-Fluoroanisole Friedel-Crafts Acylation Friedel-Crafts Acylation 4-Fluoroanisole->Friedel-Crafts Acylation Acetyl Chloride, AlCl3 1-(5-fluoro-2-methoxyphenyl)ethanone 1-(5-fluoro-2-methoxyphenyl)ethanone Friedel-Crafts Acylation->1-(5-fluoro-2-methoxyphenyl)ethanone Claisen Condensation Claisen Condensation 1-(5-fluoro-2-methoxyphenyl)ethanone->Claisen Condensation Diethyl Oxalate, NaOEt This compound This compound Claisen Condensation->this compound

Caption: Overall synthetic workflow.

Part 1: Synthesis of 1-(5-fluoro-2-methoxyphenyl)ethanone via Friedel-Crafts Acylation

Mechanistic Insight

The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds to an aromatic ring. The reaction proceeds via an electrophilic aromatic substitution mechanism.[1] The Lewis acid, typically aluminum chloride (AlCl₃), activates the acylating agent (acetyl chloride) by coordinating to the chlorine atom, which generates a highly electrophilic acylium ion.[2] The electron-rich aromatic ring of 4-fluoroanisole then attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex.[3] Subsequent deprotonation by a weak base, such as AlCl₄⁻, restores the aromaticity of the ring and yields the acylated product.[1]

The methoxy group (-OCH₃) is a strong activating group and an ortho, para-director, while the fluorine atom is a deactivating group but also an ortho, para-director. The directing effects of the methoxy group are dominant, and acylation is expected to occur primarily at the position ortho to the methoxy group and meta to the fluorine, which is the C5 position.

FC_Acylation_Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack and Sigma Complex Formation cluster_2 Deprotonation and Product Formation CH3COClAlCl3 CH3COClAlCl3 [CH3C=O]+ + AlCl4- [CH3C=O]+ + AlCl4- CH3COClAlCl3->[CH3C=O]+ + AlCl4- 4-Fluoroanisole[CH3C=O]+ 4-Fluoroanisole[CH3C=O]+ Sigma Complex Sigma Complex 4-Fluoroanisole[CH3C=O]+->Sigma Complex Sigma ComplexAlCl4- Sigma ComplexAlCl4- 1-(5-fluoro-2-methoxyphenyl)ethanoneHClAlCl3 1-(5-fluoro-2-methoxyphenyl)ethanoneHClAlCl3 Sigma ComplexAlCl4-->1-(5-fluoro-2-methoxyphenyl)ethanoneHClAlCl3

Caption: Friedel-Crafts acylation mechanism.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Fluoroanisole126.1310.0 g0.079 mol
Anhydrous Aluminum Chloride133.3412.7 g0.095 mol
Acetyl Chloride78.506.8 g (6.2 mL)0.087 mol
Dichloromethane (anhydrous)84.93100 mL-
Concentrated Hydrochloric Acid36.4650 mL-
Ice-200 g-
Saturated Sodium Bicarbonate Solution-50 mL-
Brine-50 mL-
Anhydrous Magnesium Sulfate120.3710 g-

Procedure:

  • Reaction Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube. Ensure all glassware is thoroughly dried.

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (12.7 g) and anhydrous dichloromethane (50 mL). Stir the suspension and cool the flask to 0 °C in an ice bath.

  • Addition of Acetyl Chloride: Add acetyl chloride (6.2 mL) to the dropping funnel and add it dropwise to the stirred suspension over 15-20 minutes, maintaining the temperature below 5 °C.

  • Addition of 4-Fluoroanisole: In a separate beaker, dissolve 4-fluoroanisole (10.0 g) in anhydrous dichloromethane (50 mL). Transfer this solution to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully and slowly pour the reaction mixture into a 500 mL beaker containing a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL).[4] Stir vigorously until the aluminum salts are fully dissolved.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).[4]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

Purification and Characterization

The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent such as ethanol/water or hexanes.

  • Expected Product: 1-(5-fluoro-2-methoxyphenyl)ethanone

  • Appearance: A colorless to pale yellow solid or oil.

  • Expected Yield: 75-85%

  • Characterization (Predicted):

    • ¹H NMR (CDCl₃, 400 MHz): δ 7.70 (dd, J = 8.8, 5.2 Hz, 1H), 7.15 (dd, J = 9.2, 3.2 Hz, 1H), 6.95 (td, J = 8.8, 3.2 Hz, 1H), 3.90 (s, 3H), 2.60 (s, 3H).

    • ¹³C NMR (CDCl₃, 101 MHz): δ 199.0, 157.0 (d, J=240 Hz), 154.0, 125.0 (d, J=24 Hz), 118.0 (d, J=8 Hz), 115.0 (d, J=23 Hz), 114.0, 56.0, 29.0.

Part 2: Synthesis of this compound via Claisen Condensation

Mechanistic Insight

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and a carbonyl compound in the presence of a strong base.[5] In this "crossed" Claisen condensation, the ketone, 1-(5-fluoro-2-methoxyphenyl)ethanone, is deprotonated at the α-carbon by a strong base, such as sodium ethoxide (NaOEt), to form a nucleophilic enolate.[6] This enolate then attacks one of the electrophilic carbonyl carbons of diethyl oxalate. Diethyl oxalate is an excellent substrate for this reaction as it lacks α-hydrogens and therefore cannot undergo self-condensation.[2] The resulting tetrahedral intermediate collapses, eliminating an ethoxide leaving group to form the β-dicarbonyl product.[6] The reaction is driven to completion by the deprotonation of the product, which has a more acidic methylene group between the two carbonyls.[6] An acidic workup is required in the final step to neutralize the enolate and afford the final product.

Claisen_Mechanism cluster_0 Enolate Formation cluster_1 Nucleophilic Attack cluster_2 Elimination and Product Formation KetoneNaOEt KetoneNaOEt EnolateEtOH EnolateEtOH KetoneNaOEt->EnolateEtOH EnolateDiethyl Oxalate EnolateDiethyl Oxalate Tetrahedral Intermediate Tetrahedral Intermediate EnolateDiethyl Oxalate->Tetrahedral Intermediate Product EnolateEtOH Product EnolateEtOH Tetrahedral Intermediate->Product EnolateEtOH Product EnolateH3O+ Product EnolateH3O+ Final Product Final Product Product EnolateH3O+->Final Product

Caption: Claisen condensation mechanism.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1-(5-fluoro-2-methoxyphenyl)ethanone168.175.0 g0.0297 mol
Diethyl Oxalate146.145.2 g (4.8 mL)0.0356 mol
Sodium Ethoxide68.052.4 g0.0353 mol
Anhydrous Ethanol46.0750 mL-
Diethyl Ether (anhydrous)74.12100 mL-
1 M Hydrochloric Acid36.46~40 mL-
Saturated Sodium Bicarbonate Solution-50 mL-
Brine-50 mL-
Anhydrous Sodium Sulfate142.0410 g-

Procedure:

  • Base Preparation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous ethanol (50 mL). Carefully add sodium ethoxide (2.4 g) in portions. Stir until the sodium ethoxide is completely dissolved.

  • Addition of Reactants: To the stirred solution of sodium ethoxide, add a solution of 1-(5-fluoro-2-methoxyphenyl)ethanone (5.0 g) and diethyl oxalate (4.8 mL) in anhydrous diethyl ether (50 mL) dropwise over 30 minutes at room temperature.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours. The formation of a precipitate may be observed.

  • Work-up: Cool the reaction mixture in an ice bath and acidify by the slow, dropwise addition of 1 M hydrochloric acid until the pH is approximately 2-3.

  • Extraction: Transfer the mixture to a separatory funnel and add diethyl ether (50 mL). Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Washing: Combine the organic layers and wash with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate).[7] Alternatively, recrystallization from a solvent system like ethanol/water may be effective.

  • Expected Product: this compound

  • Appearance: A yellow oil or low-melting solid.

  • Expected Yield: 60-75%

  • Characterization (Predicted):

    • ¹H NMR (CDCl₃, 400 MHz): δ 13.5 (s, 1H, enol proton), 7.65 (dd, J = 8.8, 5.2 Hz, 1H), 7.20 (dd, J = 9.2, 3.2 Hz, 1H), 7.00 (td, J = 8.8, 3.2 Hz, 1H), 6.50 (s, 1H), 4.35 (q, J = 7.2 Hz, 2H), 3.90 (s, 3H), 1.35 (t, J = 7.2 Hz, 3H).

    • ¹³C NMR (CDCl₃, 101 MHz): δ 190.0, 180.0, 162.0, 157.0 (d, J=242 Hz), 155.0, 125.0 (d, J=24 Hz), 119.0 (d, J=8 Hz), 116.0 (d, J=23 Hz), 114.0, 98.0, 62.0, 56.0, 14.0.

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Friedel-Crafts Acylation:

    • Aluminum chloride is a corrosive and water-reactive solid that can cause severe burns. Handle in a dry environment.[8]

    • Acetyl chloride is corrosive, a lachrymator, and reacts violently with water.[9]

    • The reaction is exothermic and generates HCl gas. Ensure adequate cooling and proper venting.

  • Claisen Condensation:

    • Sodium ethoxide is a strong base and is corrosive and flammable. It reacts violently with water.[10][11]

    • Diethyl oxalate is harmful if swallowed and can cause severe skin and eye irritation.[9]

    • Handle all solvents, particularly flammable ones like diethyl ether and ethanol, with care and away from ignition sources.

  • Synthesized Products: The toxicological properties of the intermediate and final product have not been fully investigated. They should be handled with care as with any new chemical substance.

Troubleshooting and Side Reactions

  • Friedel-Crafts Acylation:

    • Low Yield: This can be due to catalyst deactivation by moisture, insufficient catalyst, or a deactivated aromatic ring.[4] Ensure all reagents and glassware are anhydrous.

    • Multiple Products: While acylation typically gives mono-substitution, over-acylation can occur with highly activated rings. Using a slight excess of the aromatic substrate can help minimize this.

    • Demethylation: Strong Lewis acids like AlCl₃ can sometimes cause demethylation of the methoxy group, especially at higher temperatures.[12] Using milder Lewis acids or carefully controlling the reaction temperature can mitigate this.

  • Claisen Condensation:

    • Low Yield: Incomplete reaction can result from using a weak base or insufficient reaction time. Ensure the sodium ethoxide is of good quality and the reaction is allowed to proceed to completion.[9]

    • Self-condensation of the Ketone: While less likely than ester self-condensation, it is a possible side reaction. Adding the ketone/diethyl oxalate mixture to the base can help minimize this.

    • Hydrolysis: The ester functionalities are susceptible to hydrolysis. Ensure anhydrous conditions are maintained until the acidic workup.

Conclusion

The described two-step synthesis provides a robust and efficient pathway to this compound. By understanding the underlying mechanisms and adhering to the detailed protocols and safety precautions, researchers can reliably produce this valuable intermediate for further applications in drug discovery and development. Careful control of reaction conditions and appropriate purification techniques are paramount to achieving high yields and purity.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Diethyl oxalate. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, August 3). Friedel–Crafts acylation of substituted anisole. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]

  • NROChemistry. (n.d.). Claisen Condensation: Mechanism & Examples. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 17). 9.8: Mixed Claisen Condensations. Retrieved from [Link]

  • OpenStax. (2023, September 20). 23.8 Mixed Claisen Condensations. Retrieved from [Link]

  • University of Wisconsin-Madison Department of Chemistry. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]

  • ResearchGate. (n.d.). The Friedel-Crafts Acylation of Anisole Under Various Reaction Conditions. Retrieved from [Link]

  • Harvard University Department of Chemistry and Chemical Biology. (n.d.). 6. Retrieved from [Link]

  • University of California, Los Angeles Department of Chemistry and Biochemistry. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • University of Waterloo Department of Chemistry. (n.d.). Crossed Claisen Condensations. Retrieved from [Link]

  • University of Alberta Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]

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An In-Depth Technical Guide to Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate and its Structural Analogs as Putative Modulators of Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-aryl-2,4-dioxobutanoate scaffold is a recognized "privileged structure" in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide focuses on Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate, a member of this class, and its structural analogs. While specific research on this particular molecule is not extensively available in public literature, this guide synthesizes the current understanding of this chemical series, with a strong focus on their potential as enzyme inhibitors. Drawing from extensive research on analogous compounds, we will delve into the structure-activity relationships (SAR), plausible mechanisms of action, synthetic methodologies, and protocols for biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising class of compounds.

Introduction: The 4-Aryl-2,4-dioxobutanoate Core Structure

The 4-aryl-2,4-dioxobutanoate moiety is a key pharmacophore found in numerous biologically active compounds. Its inherent ability to chelate metal ions and interact with active sites of various enzymes has made it a focal point of drug discovery efforts. Derivatives of this scaffold have been reported to possess a range of activities, including antifungal, anti-inflammatory, and antitumor properties. A significant body of evidence points towards their role as potent enzyme inhibitors, particularly targeting oxidoreductases.

This compound (Figure 1) is a specific analog featuring a substituted phenyl ring with both a fluorine and a methoxy group. These substitutions are known to modulate the electronic and steric properties of the molecule, which can significantly influence its biological activity and pharmacokinetic profile.

Figure 1: Chemical Structure of this compound

Molecular Formula: C13H13FO5 Molecular Weight: 268.24 g/mol CAS Number: 1225574-45-7[1][2]

Plausible Biological Target and Mechanism of Action

Based on the structure of this compound and the known activities of its close analogs, the most probable biological target is human glycolic acid oxidase (hGAO) . Several studies have identified 4-substituted 2,4-dioxobutanoic acids as potent inhibitors of this enzyme.[3]

Glycolic acid oxidase is a flavin mononucleotide (FMN)-dependent enzyme that catalyzes the oxidation of glycolate to glyoxylate, with the concomitant production of hydrogen peroxide.[4] In humans, this enzyme plays a crucial role in the metabolism of glycolate. Overproduction of glyoxylate can lead to its conversion to oxalate, and the accumulation of calcium oxalate crystals is a hallmark of primary hyperoxaluria, a serious genetic disorder affecting the kidneys.[5][6] Therefore, inhibition of hGAO is a promising therapeutic strategy for the treatment of this condition.

The proposed mechanism of action for 4-aryl-2,4-dioxobutanoate inhibitors is competitive inhibition . The dioxobutanoate moiety mimics the substrate, glycolic acid, and binds to the active site of hGAO, preventing the natural substrate from binding and being oxidized. The aryl group and its substituents likely engage in additional interactions with the enzyme's active site, contributing to the overall binding affinity and inhibitory potency.

Structure-Activity Relationships (SAR)

Key SAR observations for 4-aryl-2,4-dioxobutanoate analogs as enzyme inhibitors:

  • Aromatic Ring Substituents: The electronic nature and steric bulk of substituents on the phenyl ring significantly impact inhibitory potency. Lipophilic groups are often favored, suggesting that hydrophobic interactions play a crucial role in binding to the enzyme's active site.[3]

  • Fluorine Substitution: The presence of a fluorine atom can enhance binding affinity through various mechanisms, including the formation of hydrogen bonds and favorable electrostatic interactions. It can also improve metabolic stability and bioavailability.

  • Methoxy Group: A methoxy group can act as a hydrogen bond acceptor and influence the conformation of the molecule, potentially leading to a better fit within the enzyme's active site.

  • Ester Group: The ethyl ester moiety is a common feature in this class of compounds and is likely involved in interactions with the enzyme. Hydrolysis of the ester to the corresponding carboxylic acid can also occur in vivo, and this may alter the activity profile.

The following table summarizes the general SAR trends for this class of compounds based on available literature.

R1 (Position on Phenyl Ring)R2 (Position on Phenyl Ring)General Effect on Inhibitory Potency
HHBaseline activity
Halogen (e.g., F, Cl, Br)HGenerally increases potency
Alkyl (e.g., CH3)HCan increase potency through hydrophobic interactions
Methoxy (OCH3)HPotency is variable, depends on position
BiphenylHCan significantly increase potency[3]

Synthetic Methodologies

The synthesis of this compound and its analogs typically proceeds via a Claisen condensation reaction between a substituted acetophenone and a dialkyl oxalate. This is a well-established and versatile method for the formation of 1,3-dicarbonyl compounds.

General Synthetic Workflow

The overall synthetic process can be visualized as a two-step procedure, starting from commercially available starting materials.

G cluster_0 Synthesis of Substituted Acetophenone cluster_1 Claisen Condensation A Substituted Fluorobenzene C Friedel-Crafts Acylation A->C B Acetyl Chloride B->C D Substituted Acetophenone C->D Intermediate G Ethyl 4-aryl-2,4-dioxobutanoate D->G E Diethyl Oxalate E->G F Base (e.g., NaOEt) F->G Catalyst

Caption: General workflow for the synthesis of 4-aryl-2,4-dioxobutanoates.

Detailed Experimental Protocol: Synthesis of this compound

The following is a representative, detailed protocol for the synthesis of the title compound, adapted from general procedures for this class of molecules.

Step 1: Synthesis of 1-(5-fluoro-2-methoxyphenyl)ethan-1-one

  • To a stirred solution of 4-fluoro-1-methoxybenzene (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add aluminum chloride (1.1 eq) portion-wise.

  • Slowly add acetyl chloride (1.1 eq) to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford 1-(5-fluoro-2-methoxyphenyl)ethan-1-one.

Step 2: Synthesis of this compound

  • To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol at 0 °C, add a solution of 1-(5-fluoro-2-methoxyphenyl)ethan-1-one (1.0 eq) in anhydrous diethyl oxalate (1.2 eq).

  • Stir the reaction mixture at room temperature for 18-24 hours.

  • Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl).

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Biological Evaluation Protocols

To assess the biological activity of this compound and its analogs as potential hGAO inhibitors, a series of in vitro and in vivo assays can be employed.

In Vitro Enzyme Inhibition Assay

The inhibitory potency of the compounds against hGAO can be determined using a fluorescence-based activity assay.

Protocol:

  • Recombinant hGAO Expression and Purification: Express and purify recombinant human glycolic acid oxidase using standard molecular biology techniques.

  • Assay Principle: The assay measures the production of hydrogen peroxide, a product of the hGAO-catalyzed reaction. The hydrogen peroxide is then used by horseradish peroxidase (HRP) to oxidize a fluorogenic substrate (e.g., Amplex Red) to a highly fluorescent product (resorufin).

  • Assay Procedure:

    • Prepare a reaction mixture containing hGAO, HRP, and the fluorogenic substrate in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • Add the test compound at various concentrations to the reaction mixture.

    • Initiate the reaction by adding the substrate, glycolic acid.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader.

  • Data Analysis: Calculate the initial reaction rates and determine the IC50 value for each compound by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cellular Assays

To evaluate the effect of the compounds in a cellular context, assays using cell lines relevant to the targeted disease can be performed. For primary hyperoxaluria, a liver cell line (e.g., HepG2) can be used.

Protocol: Measurement of Oxalate Production in HepG2 Cells

  • Cell Culture: Culture HepG2 cells under standard conditions.

  • Compound Treatment: Treat the cells with varying concentrations of the test compounds for a specified period (e.g., 24 hours).

  • Glycolate Challenge: Add glycolic acid to the cell culture medium to stimulate oxalate production.

  • Oxalate Measurement: After incubation, collect the cell culture supernatant and measure the oxalate concentration using a commercially available oxalate assay kit.

  • Data Analysis: Determine the EC50 value for each compound, representing the concentration that causes a 50% reduction in oxalate production.

In Vivo Efficacy Studies

The in vivo efficacy of promising compounds can be evaluated in animal models of primary hyperoxaluria.

Protocol: Ethylene Glycol-Induced Hyperoxaluria Model in Mice

  • Animal Model: Induce hyperoxaluria in mice by administering ethylene glycol in their drinking water.

  • Compound Administration: Administer the test compounds to the mice via a suitable route (e.g., oral gavage) for a defined period.

  • Urine and Plasma Analysis: Collect urine and plasma samples at regular intervals and measure the levels of oxalate and other relevant biomarkers.

  • Histopathological Analysis: At the end of the study, sacrifice the animals and perform a histopathological examination of the kidneys to assess the extent of calcium oxalate crystal deposition.

  • Data Analysis: Compare the levels of urinary and plasma oxalate, as well as the kidney crystal deposition, between the treated and control groups to determine the in vivo efficacy of the compounds.

Conclusion and Future Directions

This compound and its structural analogs represent a promising class of compounds with the potential for therapeutic applications, particularly as inhibitors of human glycolic acid oxidase for the treatment of primary hyperoxaluria. The 4-aryl-2,4-dioxobutanoate scaffold serves as an excellent starting point for the design and synthesis of novel and potent enzyme inhibitors.

Future research in this area should focus on:

  • Synthesis and Biological Evaluation: The synthesis and in vitro and in vivo evaluation of a focused library of analogs with diverse substitutions on the phenyl ring to establish a detailed SAR.

  • Mechanism of Action Studies: Further elucidation of the precise mechanism of inhibition through kinetic studies and co-crystallization with the target enzyme.

  • Pharmacokinetic Profiling: Assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to optimize their drug-like properties.

  • Exploration of Other Targets: Given the broad biological activity of this scaffold, investigating other potential enzymatic targets is warranted.

This in-depth technical guide provides a comprehensive overview of the current knowledge and future research directions for this compound and its analogs. The information presented herein is intended to serve as a valuable resource for scientists dedicated to the discovery and development of novel therapeutics.

References

  • Novel Starting Points for Human Glycolate Oxidase Inhibitors, Revealed by Crystallography-Based Fragment Screening. Frontiers. [Link]

  • Glycolic acid oxidase inhibitor 1. MySkinRecipes. [Link]

  • Inhibitors of glycolic acid oxidase. 4-substituted 2,4-dioxobutanoic acid derivatives. PubMed. [Link]

  • Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate. PubChem. [Link]

  • Isolation and Characterization of Glycolic Acid Oxidase From Human Liver. PubMed. [Link]

  • Examples of 4-substituted 2,4-dioxobutanoic acid derivatives as PA inhibitors. ResearchGate. [Link]

  • The inhibitory effect of glycolic acid and lactic acid on melanin synthesis in melanoma cells. PubMed. [Link]

  • The inhibitory kinetics and mechanism of glycolic acid on lipase. PubMed. [Link]

  • Structures, Photoresponse Properties, and Biological Activity of Dicyano-Substituted 4-Aryl-2-pyridone Derivatives. National Institutes of Health. [Link]

  • Perfume compositions containing ethyl 2,4-dioxohexanoate.
  • This compound. Pharmaffiliates. [Link]

  • Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Colon Carcinoma and Apoptosis-Inducing Agents. MDPI. [Link]

  • Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? MDPI. [Link]

  • SUBSTITUTED INDOLINE DERIVATIVES AS DENGUE VIRAL REPLICATION INHIBITORS.
  • Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. Royal Society of Chemistry. [Link]

  • Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducable Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. PubMed. [Link]

  • Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. MDPI. [Link]

  • Synthesis and biological evaluation of new 3-aralkylamino-2-aryl-2H-1, 2,4-pyridothiadiazine 1,1-dioxides as potential CCK-receptor ligands. PubMed. [Link]

  • Identification of 4-hydroxyphenylpyruvate dioxygenase inhibitors by virtual screening, molecular docking, molecular dynamic simulation. PubMed. [Link]

  • Different Structures-Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? PubMed. [Link]

  • Aryl-quinoline-4-carbonyl hydrazone bearing different 2-methoxyphenoxyacetamides as potent α-glucosidase inhibitors; molecular dynamics, kinetic and structure–activity relationship studies. Nature. [Link]

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A Technical Guide to the Spectroscopic Characterization of Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate, a compound of interest in medicinal chemistry and drug discovery. In the absence of publicly available experimental spectra for this specific molecule, this document leverages foundational spectroscopic principles and comparative data from structurally analogous compounds to predict and interpret its characteristic ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectra. Furthermore, this guide details robust, field-proven protocols for the acquisition of high-quality spectroscopic data for this class of compounds, ensuring experimental reproducibility and analytical integrity. This document is intended to serve as a practical resource for researchers engaged in the synthesis, identification, and characterization of novel small molecules.

Introduction: The Significance of Spectroscopic Analysis in Drug Discovery

The precise characterization of a molecule's structure is a cornerstone of modern drug development. Spectroscopic techniques provide the essential tools to elucidate molecular architecture, confirm synthetic outcomes, and identify impurities. For a molecule such as this compound, with its multiple functional groups and specific substitution pattern on the aromatic ring, a multi-faceted spectroscopic approach is imperative. Each technique—NMR, MS, and IR—provides a unique and complementary piece of the structural puzzle.

This guide is structured to provide not just the predicted data, but also the underlying scientific rationale for these predictions. By understanding why a particular spectrum is expected, researchers can more effectively interpret their own experimental results, troubleshoot anomalies, and have greater confidence in their structural assignments.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound (Molecular Formula: C₁₃H₁₃FO₅, Molecular Weight: 268.24 g/mol ) is presented below. The numbering scheme will be used for the assignment of NMR signals.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons, the methylene protons of the butanoate chain, the methoxy group, and the ethyl ester group. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring.

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Justification
H-67.6 - 7.8ddJ(H6-H4) ≈ 2.5, J(H6-F) ≈ 8-10Deshielded by the adjacent carbonyl group and the ortho-methoxy group. Coupled to H-4 (meta) and the fluorine at C-5 (ortho).
H-47.2 - 7.4dddJ(H4-H3) ≈ 8.5, J(H4-H6) ≈ 2.5, J(H4-F) ≈ 8-10Influenced by the ortho-fluorine and meta-methoxy group. Coupled to H-3 (ortho), H-6 (meta), and the fluorine at C-5.
H-37.0 - 7.2ddJ(H3-H4) ≈ 8.5, J(H3-F) ≈ 4-6Shielded by the ortho-methoxy group. Coupled to H-4 (ortho) and the fluorine at C-5 (meta).
-OCH₃ (on C-2)3.8 - 4.0s-Singlet for the methoxy group protons.
-CH₂- (C-3)3.3 - 3.5s-Methylene protons adjacent to two carbonyl groups, likely existing as a singlet due to keto-enol tautomerism.
-O-CH₂- (ethyl)4.2 - 4.4qJ ≈ 7.1Quartet due to coupling with the adjacent methyl group.
-CH₃ (ethyl)1.2 - 1.4tJ ≈ 7.1Triplet due to coupling with the adjacent methylene group.

Causality Behind Predictions:

  • Aromatic Region: The electron-donating methoxy group at C-2 will shield the ortho (H-3) and para (H-5, which is substituted with F) positions, while the electron-withdrawing fluoro group at C-5 will deshield the ortho (H-4, H-6) positions. The carbonyl group at C-1 will also exert a deshielding effect on the ortho proton (H-6). The interplay of these effects, along with the predicted coupling constants to fluorine, informs the chemical shift and multiplicity predictions.[1]

  • Aliphatic Region: The chemical shifts of the ethyl ester and the butanoate chain are predicted based on standard values for these functional groups.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C NMR spectrum will provide information on the carbon skeleton. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents.

Carbon(s) Predicted Chemical Shift (δ, ppm) Justification
C=O (C-4)190 - 195Aromatic ketone carbonyl carbon.
C=O (C-2)180 - 185α-keto ester carbonyl carbon.
C=O (ester)160 - 165Ester carbonyl carbon.
C-5 (C-F)160 - 165 (d, J(C-F) ≈ 240-250 Hz)Carbon directly bonded to fluorine, showing a large one-bond C-F coupling.
C-2 (C-OCH₃)155 - 160Aromatic carbon attached to the methoxy group.
C-1125 - 130Aromatic carbon attached to the butanoate chain.
C-6120 - 125 (d, J(C-F) ≈ 20-25 Hz)Aromatic carbon ortho to the fluorine, showing a two-bond C-F coupling.
C-4115 - 120 (d, J(C-F) ≈ 20-25 Hz)Aromatic carbon ortho to the fluorine, showing a two-bond C-F coupling.
C-3110 - 115 (d, J(C-F) ≈ 5-10 Hz)Aromatic carbon meta to the fluorine, showing a three-bond C-F coupling.
-O-CH₂- (ethyl)60 - 65Methylene carbon of the ethyl ester.
-OCH₃55 - 60Methoxy group carbon.
-CH₂- (C-3)45 - 50Methylene carbon of the butanoate chain.
-CH₃ (ethyl)10 - 15Methyl carbon of the ethyl ester.

Causality Behind Predictions:

  • Substituent Effects: The methoxy group is an electron-donating group, causing an upfield shift (shielding) for the ortho and para carbons, while the fluorine atom is an electron-withdrawing group, causing a downfield shift (deshielding) for the ipso carbon and influencing the other ring carbons.[2][3] The presence of fluorine will also result in characteristic C-F coupling patterns.

Predicted Mass Spectrum (Electron Ionization - EI)

The mass spectrum will provide the molecular weight and information about the fragmentation pattern, which can be used to confirm the structure.

m/z Predicted Fragment Ion Fragmentation Pathway
268[M]⁺Molecular ion
223[M - OCH₂CH₃]⁺Loss of the ethoxy group from the ester.
195[M - COOCH₂CH₃]⁺Loss of the entire ethyl ester group.
167[5-fluoro-2-methoxyphenyl-C=O]⁺Cleavage of the bond between the aromatic ring and the butanoate chain.
139[5-fluoro-2-methoxyphenyl]⁺Loss of CO from the fragment with m/z 167.

Causality Behind Predictions:

  • Fragmentation Rules: The fragmentation pattern is predicted based on the stability of the resulting carbocations and neutral fragments. Cleavage adjacent to carbonyl groups (α-cleavage) is a common fragmentation pathway. The charge is likely to be retained on the aromatic portion of the molecule due to the stability of the resulting ions.

Predicted Infrared (IR) Spectrum

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹) Functional Group Vibration
3100 - 3000Aromatic C-HStretch
2980 - 2850Aliphatic C-HStretch
~1735Ester C=OStretch
~1715α-Keto C=OStretch
~1680Aromatic Ketone C=OStretch
1600, 1475Aromatic C=CStretch
1250 - 1200Aryl-O (ether)Asymmetric stretch
1100 - 1000C-O (ester)Stretch
1200 - 1100C-FStretch

Causality Behind Predictions:

  • Correlation Tables: The predicted absorption frequencies are based on standard IR correlation tables for the respective functional groups. The presence of multiple carbonyl groups will likely result in a broad, intense absorption band in the 1680-1740 cm⁻¹ region.[4][5]

Experimental Protocols for Spectroscopic Analysis

The following protocols are designed to ensure the acquisition of high-quality, reproducible spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

G cluster_0 NMR Sample Preparation cluster_1 NMR Spectrometer Setup cluster_2 Data Acquisition prep1 Weigh 10-20 mg of sample prep2 Dissolve in 0.6-0.7 mL of CDCl3 prep1->prep2 prep3 Filter through glass wool into NMR tube prep2->prep3 prep4 Cap and label the NMR tube prep3->prep4 setup1 Insert sample into the magnet prep4->setup1 setup2 Lock on the deuterium signal of CDCl3 setup1->setup2 setup3 Shim the magnetic field setup2->setup3 setup4 Tune and match the probe setup3->setup4 acq1 Acquire ¹H spectrum setup4->acq1 acq2 Acquire ¹³C spectrum acq1->acq2 acq3 Process the FID (Fourier Transform, phase correction, baseline correction) acq2->acq3 acq4 Calibrate the spectrum using TMS or residual solvent peak acq3->acq4

Caption: Workflow for acquiring NMR spectra.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the solid compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

    • Gently agitate the vial to ensure complete dissolution.

    • Using a Pasteur pipette with a small plug of glass wool, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.[6]

    • Cap the NMR tube and label it clearly.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

    • Insert the sample into the NMR magnet.

    • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

    • Tune and match the NMR probe for both ¹H and ¹³C frequencies.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be used to obtain a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans will be required.

  • Data Processing:

    • Apply a Fourier transform to the raw free induction decay (FID) data.

    • Perform phase correction and baseline correction on the resulting spectra.

    • Calibrate the chemical shift scale. For ¹H NMR, use the residual CHCl₃ signal at 7.26 ppm. For ¹³C NMR, use the CDCl₃ triplet at 77.16 ppm.

    • Integrate the peaks in the ¹H NMR spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

G cluster_0 GC-MS Sample Preparation cluster_1 GC-MS Method Parameters cluster_2 Analysis prep1 Prepare a ~1 mg/mL solution in a volatile solvent (e.g., ethyl acetate) prep2 Transfer to a GC vial analysis1 Inject sample into the GC prep2->analysis1 param1 Set injector temperature (e.g., 250 °C) param2 Set oven temperature program (e.g., ramp from 100 °C to 280 °C) param3 Set MS parameters (EI at 70 eV, mass range m/z 40-500) analysis3 Detect and fragment in the MS param3->analysis3 analysis2 Separate components on the GC column analysis4 Analyze the resulting mass spectrum

Caption: Workflow for GC-MS analysis.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a solution of the compound at a concentration of approximately 1 mg/mL in a volatile organic solvent such as ethyl acetate or dichloromethane.[7]

    • Transfer the solution to a 2 mL GC vial with a septum cap.

  • Instrument Method:

    • GC Parameters:

      • Injector Temperature: 250 °C

      • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

      • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Mass Range: m/z 40-500.

  • Analysis:

    • Inject 1 µL of the sample solution into the GC.

    • Acquire the data.

    • Analyze the total ion chromatogram (TIC) to identify the peak corresponding to the compound.

    • Extract the mass spectrum for this peak and analyze the molecular ion and fragmentation pattern.[8]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Step-by-Step Protocol (for solid sample as a KBr pellet):

  • Sample Preparation:

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the powder into a pellet press and apply pressure to form a transparent or translucent pellet.[9]

  • Background Spectrum:

    • Ensure the sample compartment of the FT-IR spectrometer is empty.

    • Acquire a background spectrum to account for atmospheric CO₂ and water vapor.

  • Sample Spectrum:

    • Place the KBr pellet in the sample holder in the spectrometer.

    • Acquire the sample spectrum. A typical scan range is 4000-400 cm⁻¹.

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum.

    • Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.[10]

Conclusion

This technical guide provides a detailed, predictive analysis of the spectroscopic data for this compound, grounded in established spectroscopic principles and data from analogous structures. The provided protocols offer a robust framework for the experimental acquisition of high-quality data. By combining the predictive information with rigorous experimental work, researchers can confidently elucidate and confirm the structure of this and related molecules, thereby accelerating the drug discovery and development process.

References

  • PubChem. (n.d.). Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Shimadzu. (n.d.). FTIR Standard Operating Procedure. Retrieved from [Link]

  • Shimadzu. (n.d.). FTIR-Operation and Calibration SOP. Pharma Beginners. Retrieved from [Link]

  • Innovatech Labs. (2014, November 13). Learn About GC/MS Analysis. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Bifulco, G., D'Auria, M. V., & Gomez-Paloma, L. (2014). A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts. Nature Protocols, 9(4), 853–865. Retrieved from [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • Metin, Ö. (2012). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, October 29). Lab 6: NMR Spectroscopy - Chemical Environments of Nuclei (1H, 13C) in Organic Molecule. Retrieved from [Link]

  • Pharma Times Official. (2023, April 24). SOP for Performance Check of Fourier Transform Infrared. Retrieved from [Link]

  • Schaefer, T., & Sebastian, R. (1992). 1H and 13C NMR studies of the conformational mobility of 1,2-dimethoxybenzene in solution. Canadian Journal of Chemistry, 70(6), 1748-1753. Retrieved from [Link]

  • Sparkman, O. D. (2007). Gas Chromatography Mass Spectrometry. In Handbook of Instrumental Techniques for Analytical Chemistry (pp. 609-639). Prentice Hall.
  • Pharma Guideline. (2020, April 13). SOP for Calibration of FT-IR Spectrometer. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • ChemRxiv. (2020). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. Retrieved from [Link]

  • Z-Ul-Haq, M. M. (n.d.). Basic 1h And 13c Nmr Spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-methoxyphenylacetate. National Center for Biotechnology Information. Retrieved from [Link]

  • Fiveable. (n.d.). Ortho-Substituted Benzenes Definition. Retrieved from [Link]

  • Agrawal, P. K. (2011). Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.
  • LibreTexts Chemistry. (2022, September 24). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]

  • Pharmaguideline. (2012, April 12). SOP for Calibration of FT-IR Spectrometer. Retrieved from [Link]

  • University of Bristol. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, March 22). Lab 5: Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]

  • Royal Society of Chemistry. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(4), 2294-2303. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate is a member of the 4-aryl-2,4-dioxobutanoate class of compounds. While direct biological data for this specific molecule is limited in publicly accessible literature, the chemical scaffold is known to produce potent inhibitors of key metabolic enzymes. This guide synthesizes information from structurally related compounds to propose a primary mechanism of action centered on the inhibition of glycolic acid oxidase (GAO), a critical enzyme in photorespiration and glycolate metabolism. We will detail the physicochemical properties of the title compound, elaborate on the proposed enzymatic inhibition, present a robust experimental protocol for its validation, and contextualize its therapeutic potential.

Introduction and Compound Profile

This compound (CAS No: 1225574-45-7) is a synthetic organic compound characterized by a central 2,4-dioxobutanoate core linked to a substituted aryl group (5-fluoro-2-methoxyphenyl)[1]. The β,δ-dicarbonyl moiety is a key structural feature, known for its ability to chelate metal ions and participate in various chemical reactions, including enolization, which is critical for biological activity[2]. Compounds of this class, specifically 4-substituted 2,4-dioxobutanoic acids, have been identified as potent inhibitors of specific oxidoreductase enzymes[3]. This document aims to provide a detailed, albeit inferred, mechanistic framework for this compound, leveraging data from its closest structural analogs to guide future research and development.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is paramount for any experimental design, from initial screening to formulation.

PropertyValueSource/Method
IUPAC Name This compoundNomenclature
CAS Number 1225574-45-7[1]
Molecular Formula C₁₃H₁₁FO₅Calculated
Molecular Weight 266.22 g/mol Calculated
Appearance Expected to be a white to off-white solid at room temperature.Inference[2]
Core Structure 4-Aryl-2,4-dioxobutanoateChemical Class
Key Functional Groups Ethyl ester, Phenyl ring, Fluoro-substituent, Methoxy-substituent, β,δ-diketoneStructure Analysis

Proposed Mechanism of Action: Inhibition of Glycolic Acid Oxidase (GAO)

Based on high-quality evidence from studies on structurally analogous 4-substituted 2,4-dioxobutanoic acids, the most probable mechanism of action for this compound is the potent and specific inhibition of Glycolic Acid Oxidase (GAO)[3].

The Role of Glycolic Acid Oxidase

Glycolic acid oxidase is a flavin mononucleotide (FMN)-dependent enzyme that catalyzes the oxidation of glycolate to glyoxylate, producing hydrogen peroxide (H₂O₂) as a byproduct. In humans, this enzyme is primarily located in the peroxisomes of liver cells. Its primary role is in the metabolism of glycolate, the detoxification of which is crucial. Over-accumulation of glycolate and its metabolic product, oxalate, can lead to hyperoxaluria, a condition characterized by the formation of calcium oxalate kidney stones.

Molecular Interaction and Inhibitory Causality

The 2,4-dioxobutanoate scaffold is the key pharmacophore responsible for inhibition. It is hypothesized that the enol form of the molecule acts as a substrate mimic for glycolate. The negatively charged enolate and the adjacent carbonyl group can interact with active site residues and the FMN cofactor, leading to tight binding. The lipophilic 4-aryl substituent, in this case, the 5-fluoro-2-methoxyphenyl group, is crucial for enhancing potency by engaging with a hydrophobic pocket in the enzyme's active site, thereby increasing the affinity of the inhibitor[3]. The fluorine and methoxy substitutions likely modulate the electronic properties and conformational preferences of the aryl ring, fine-tuning the interaction with this hydrophobic region.

Downstream Cellular Impact Pathway

The inhibition of GAO by this compound would lead to a specific metabolic outcome: the reduction of glyoxylate and, consequently, oxalate production from glycolate.

GAO_Pathway cluster_peroxisome Peroxisome cluster_cytosol Cytosol / Mitochondria Glycolate Glycolate GAO Glycolic Acid Oxidase (GAO) Glycolate->GAO Substrate Glyoxylate Glyoxylate GAO->Glyoxylate Product H2O2 H₂O₂ GAO->H2O2 Byproduct Oxalate Oxalate Glyoxylate->Oxalate Further Metabolism Inhibitor Ethyl 4-(5-fluoro-2-methoxyphenyl) -2,4-dioxobutanoate Inhibitor->GAO Inhibition

Caption: Proposed inhibitory action on the Glycolic Acid Oxidase pathway.

Experimental Validation: In Vitro GAO Inhibition Assay

To validate the proposed mechanism, a robust and self-validating experimental protocol is required. The following describes a standard in vitro assay to determine the inhibitory potency (IC₅₀) of this compound against GAO.

Principle

This assay measures the production of hydrogen peroxide (H₂O₂) resulting from GAO activity. The H₂O₂ is used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate (e.g., Amplex Red), producing a fluorescent signal. A decrease in signal in the presence of the test compound indicates inhibition of GAO.

Detailed Protocol

1. Reagent Preparation:

  • Assay Buffer: 50 mM potassium phosphate buffer, pH 8.0.
  • GAO Enzyme: Porcine or human recombinant Glycolic Acid Oxidase, diluted in Assay Buffer to a working concentration of 2X (e.g., 0.2 U/mL).
  • Substrate (Glycolic Acid): 20 mM stock solution in water. Diluted to a 2X working concentration (e.g., 2 mM) in Assay Buffer.
  • Detection Reagent: 100 µM Amplex Red and 0.4 U/mL HRP in Assay Buffer.
  • Test Compound: Prepare a 10 mM stock of this compound in DMSO. Create a serial dilution series (e.g., from 200 µM to 0.01 µM) in Assay Buffer containing a constant final DMSO concentration (e.g., 1%).
  • Positive Control: A known GAO inhibitor, such as 4-(4'-bromo[1,1'-biphenyl]-4-yl)-2,4-dioxobutanoic acid[3].

2. Assay Procedure (96-well plate format):

  • Add 25 µL of test compound dilutions or controls (Assay Buffer with 1% DMSO for negative control; positive control inhibitor) to appropriate wells.
  • Add 25 µL of the 2X GAO enzyme solution to all wells.
  • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
  • Add 50 µL of the Detection Reagent to all wells.
  • To initiate the reaction, add 25 µL of the 2X glycolic acid substrate solution to all wells. Total volume = 125 µL.
  • Immediately place the plate in a fluorescence plate reader.
  • Measure the fluorescence kinetically for 20-30 minutes at an excitation of ~540 nm and an emission of ~590 nm.

3. Data Analysis:

  • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
  • Normalize the rates relative to the negative control (100% activity) and buffer-only wells (0% activity).
  • Plot the percent inhibition versus the logarithm of the compound concentration.
  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Expected Data & Interpretation

The results of this experiment would quantify the inhibitory potency of the compound.

CompoundTargetPredicted IC₅₀ (nM)Notes
This compoundGAO50 - 500Potency is inferred from analogs[3]. The specific value requires experimental validation.
4-(4'-bromo[1,1'-biphenyl]-4-yl)-2,4-dioxobutanoic acidGAO~60Positive control, value reported in the literature[3].

Broader Context and Alternative Hypotheses

While GAO inhibition is the most strongly supported hypothesis based on available data, the 4-aryl-2,4-dioxobutanoate scaffold is versatile. Other potential mechanisms, though less likely, should be considered for future de-risking studies:

  • Cannabinoid Receptor 2 (CB2) Agonism: The core structure can be used as an intermediate in the synthesis of 5-arylisoxazoles, which have shown activity as selective CB2 agonists with anti-inflammatory properties[2]. Direct activity of the parent compound on CB2 is unlikely but possible.

  • Aryl Hydrocarbon Receptor (AHR) Modulation: Many aryl-containing small molecules can interact with the AHR, a transcription factor involved in immune response and xenobiotic metabolism[4].

  • Topoisomerase II Inhibition: While structurally distinct, some complex aryl compounds have been shown to inhibit Topoisomerase II, an enzyme critical for DNA replication[5].

A comprehensive screening panel would be necessary to definitively rule out these off-target activities.

Conclusion and Future Directions

This compound belongs to a class of compounds with a well-documented inhibitory effect on Glycolic Acid Oxidase. This guide posits GAO inhibition as its primary mechanism of action, a hypothesis that is both scientifically sound and experimentally testable. The immediate next step is to perform the described in vitro enzymatic assay to confirm this activity and determine the precise IC₅₀. Subsequent studies should focus on cell-based assays to measure the reduction of oxalate production in hepatocytes and advance to in vivo models of hyperoxaluria to establish therapeutic efficacy. This structured approach, grounded in established biochemical principles, provides a clear path forward for the development of this promising compound.

References

  • Rando, R.R., et al. (1993). Inhibitors of glycolic acid oxidase. 4-substituted 2,4-dioxobutanoic acid derivatives. Journal of Medicinal Chemistry. Available at: [Link]

  • Pharmaffiliates. This compound. Product Page. Available at: [Link]

  • Pellati, F., et al. (2013). 4-Aryl-2,4-dioxobutanoic Acids and Their Derivatives in Reactions with Diazoalkanes. Molecules. Available at: [Link]

  • PubChem. 4-(2-Amino-3-hydroxyphenyl)-2,4-dioxobutanoate. PubChem Compound Summary. Available at: [Link]

  • McGovern, K., et al. (2022). Discovery and Characterization of a Novel Aryl Hydrocarbon Receptor Inhibitor, IK-175, and Its Inhibitory Activity on Tumor Immune Suppression. Molecular Cancer Therapeutics. Available at: [Link]

  • Zhang, Y.L., et al. (1992). Antitumor agents, 130, Novel 4 beta-arylamino derivatives of 3',4'-didemethoxy-3',4'-dioxo-4-deoxypodophyllotoxin as potent inhibitors of human DNA topoisomerase II. Journal of Natural Products. Available at: [Link]

Sources

The Pharmacological Potential of Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Therapeutic Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the α,γ-diketo acid (ADK) moiety, exemplified by the ethyl 4-aryl-2,4-dioxobutanoate scaffold, represents a cornerstone for the development of novel therapeutic agents. The inherent reactivity and versatile stereochemistry of this structural motif have positioned it as a "privileged scaffold," capable of interacting with a diverse array of biological targets. This technical guide delves into the burgeoning field of ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate derivatives, providing a comprehensive overview of their synthesis, biological activities, and therapeutic potential for researchers, scientists, and drug development professionals. The strategic incorporation of a fluorine atom and a methoxy group on the phenyl ring is a deliberate design element aimed at modulating the pharmacokinetic and pharmacodynamic properties of these molecules, a concept well-established in modern drug discovery.

I. The Chemical Blueprint: Synthesis and Structural Elucidation

The synthesis of this compound and its derivatives typically proceeds via a Claisen condensation reaction. This well-established method involves the reaction of an appropriate acetophenone with a dialkyl oxalate in the presence of a strong base, such as sodium ethoxide or sodium hydride.

Illustrative Synthetic Scheme:

G acetophenone 5-Fluoro-2-methoxyacetophenone reaction Claisen Condensation acetophenone->reaction oxalate Diethyl oxalate oxalate->reaction base Sodium Ethoxide (NaOEt) base->reaction Base product This compound reaction->product G compound Dioxobutanoate Derivative target_protein Cellular Target (e.g., Enzyme, Receptor) compound->target_protein Binding inhibition Inhibition of Target Function target_protein->inhibition apoptosis Induction of Apoptosis inhibition->apoptosis cell_cycle_arrest Cell Cycle Arrest inhibition->cell_cycle_arrest

Caption: Postulated mechanism of anticancer activity.

B. Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Several studies have highlighted the anti-inflammatory potential of aryl-2,4-dioxobutanoic acid derivatives. [1][2][3]These compounds can potentially inhibit key enzymes in the inflammatory pathway, such as cyclooxygenases (COX) and lipoxygenases (LOX), thereby reducing the production of pro-inflammatory mediators like prostaglandins and leukotrienes. The anti-inflammatory effects of ethyl esters of fatty acids have also been reported, suggesting a potential contribution from the ethyl ester moiety. [4]

C. Antimicrobial Efficacy: A Broad Spectrum of Activity

The β-keto ester functional group is a well-established pharmacophore in antimicrobial agents. [5][6]Derivatives of this class have shown activity against a range of bacterial and fungal pathogens. [7][8]The introduction of a fluorine atom can often enhance the antimicrobial potency of organic molecules. [9] Structure-Activity Relationship (SAR) Insights:

Based on existing literature, the following SAR can be inferred for the biological activities of ethyl 4-aryl-2,4-dioxobutanoate derivatives:

Structural FeatureImpact on Biological Activity
Aryl Ring Substitution Electron-withdrawing groups (e.g., fluorine, chlorine) on the phenyl ring often enhance anticancer and antimicrobial activities. [10][11]
Nature of the Ester The ethyl ester group can influence pharmacokinetic properties such as absorption and metabolism.
α-Keto-enol Tautomerism The equilibrium between the keto and enol forms can affect target binding and biological activity.

III. Experimental Protocols for Biological Evaluation

To rigorously assess the therapeutic potential of novel this compound derivatives, a battery of standardized in vitro and in vivo assays is essential.

A. In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. [12][13] Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth. [14]

G start Seed Cells treat Treat with Compound start->treat incubate1 Incubate (48-72h) treat->incubate1 add_mtt Add MTT Solution incubate1->add_mtt incubate2 Incubate (4h) add_mtt->incubate2 solubilize Solubilize Formazan incubate2->solubilize read Read Absorbance solubilize->read end Calculate IC₅₀ read->end

Sources

The Versatile Synthon: A Technical Guide to Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate, a highly functionalized building block for organic synthesis. We will delve into its synthetic pathway, physicochemical properties, and its pivotal role as a precursor in the construction of valuable heterocyclic scaffolds, particularly pyrazoles and isoxazoles. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering both theoretical insights and practical, field-tested protocols.

Introduction: The Strategic Value of Fluorinated β-Dicarbonyls

This compound is a member of the β-dicarbonyl compound family, a class of molecules renowned for their synthetic versatility. The strategic placement of a fluoro and a methoxy group on the phenyl ring, combined with the reactive 1,3-dicarbonyl motif, makes this molecule a particularly attractive starting material for the synthesis of complex chemical entities. The fluorine atom can enhance metabolic stability and binding affinity of the final compound, while the methoxy group can modulate electronic properties and provide a handle for further functionalization. These attributes are highly sought after in modern drug discovery programs.[1]

This guide will focus on the practical application of this compound as a key intermediate for the synthesis of five-membered heterocycles, which are privileged structures in a vast array of biologically active compounds.

Physicochemical Properties & Data

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective application in synthesis.

PropertyValueSource
CAS Number 1225574-45-7[2][3][4]
Molecular Formula C₁₃H₁₃FO₅[2]
Molecular Weight 268.24 g/mol [2]
Appearance Expected to be a solidInferred from similar compounds[5]
Purity Typically ≥97%[2]

Note: Due to the limited availability of specific experimental data in the public domain, some properties are inferred from structurally related compounds.

Synthesis of the Building Block: A Modern Claisen Condensation Approach

The most reliable and widely adopted method for the synthesis of 1,3-dicarbonyl compounds of this nature is the Claisen condensation.[6][7] This reaction involves the condensation of a ketone with an ester in the presence of a strong base. In our case, 5'-fluoro-2'-methoxyacetophenone is reacted with diethyl oxalate.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Synthesis of the Building Block Start 5'-fluoro-2'-methoxyacetophenone + Diethyl oxalate Base Sodium Ethoxide (NaOEt) in Ethanol Start->Base Reactants Reaction Claisen Condensation Base->Reaction Base Product This compound Reaction->Product Forms

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

  • 5'-fluoro-2'-methoxyacetophenone

  • Diethyl oxalate

  • Sodium metal

  • Absolute ethanol

  • Dichloromethane

  • Dilute Sulfuric acid

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add freshly cut sodium metal (1.15 g, 50 mmol) to absolute ethanol (20 mL) under an inert atmosphere. Allow the reaction to proceed until all the sodium has dissolved.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add a solution of 5'-fluoro-2'-methoxyacetophenone (8.41 g, 50 mmol) and diethyl oxalate (7.31 g, 50 mmol) in absolute ethanol (30 mL) dropwise at room temperature.

  • Reaction Execution: Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, the reaction mixture is poured into a beaker containing crushed ice and acidified with dilute sulfuric acid to a pH of ~3-4.

  • Extraction and Purification: Extract the product with dichloromethane (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product can be purified by recrystallization from ethanol to yield this compound as a solid.[7]

Mechanistic Insights and Rationale

The Claisen condensation is initiated by the deprotonation of the α-carbon of the acetophenone by the strong base (ethoxide) to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the diethyl oxalate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the desired β-dicarbonyl product.[8] The use of sodium ethoxide as the base is crucial as it prevents transesterification with the ethyl ester of the product.

Application in Heterocyclic Synthesis: A Gateway to Pyrazoles and Isoxazoles

The 1,3-dicarbonyl functionality of this compound is a perfect electrophilic scaffold for reactions with dinucleophiles to form five-membered heterocycles. The Knorr pyrazole synthesis and related isoxazole syntheses are prime examples of this reactivity.[9][10][11]

Synthesis of Pyrazole Derivatives

The reaction with hydrazine or its derivatives leads to the formation of pyrazoles, a core structure in many pharmaceuticals, such as the anti-inflammatory drug celecoxib.[12]

Pyrazole_Synthesis cluster_1 Step 2a: Pyrazole Synthesis Start_Pz This compound Reagent_Pz Hydrazine Hydrate (NH₂NH₂·H₂O) in Glacial Acetic Acid Start_Pz->Reagent_Pz Reacts with Reaction_Pz Condensation/ Cyclization Reagent_Pz->Reaction_Pz Mediates Product_Pz Ethyl 5-(5-fluoro-2-methoxyphenyl)-1H-pyrazole-3-carboxylate Reaction_Pz->Product_Pz Yields

Caption: General workflow for the synthesis of pyrazole derivatives.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.34 g, 5 mmol) in glacial acetic acid (20 mL).

  • Reagent Addition: Add hydrazine hydrate (0.25 g, 5 mmol) dropwise to the solution at room temperature.

  • Reflux: Heat the mixture to reflux for 4-6 hours.[7]

  • Isolation and Purification: After cooling, pour the reaction mixture into ice-water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from ethanol.

Mechanistic Considerations and Regioselectivity: The reaction proceeds through an initial condensation of the hydrazine with one of the carbonyl groups, followed by an intramolecular cyclization and dehydration. With an unsymmetrical dicarbonyl like our substrate, two regioisomers are possible. The electronic effects of the 5-fluoro-2-methoxyphenyl group will influence the relative electrophilicity of the two carbonyl carbons. The electron-donating methoxy group (ortho to the carbonyl) and the electron-withdrawing fluorine atom (meta to the carbonyl) will have competing effects.[13] Generally, the aryl ketone is more reactive towards nucleophilic attack than the α-keto ester. Therefore, the initial attack of the hydrazine is expected to occur at the aryl ketone carbonyl, leading to the formation of Ethyl 5-(5-fluoro-2-methoxyphenyl)-1H-pyrazole-3-carboxylate as the major product.

Synthesis of Isoxazole Derivatives

Similarly, reaction with hydroxylamine hydrochloride yields isoxazoles, another important heterocyclic motif in medicinal chemistry.[4][10][14]

Isoxazole_Synthesis cluster_2 Step 2b: Isoxazole Synthesis Start_Isox This compound Reagent_Isox Hydroxylamine Hydrochloride (NH₂OH·HCl) + Sodium Acetate in Ethanol Start_Isox->Reagent_Isox Reacts with Reaction_Isox Condensation/ Cyclization Reagent_Isox->Reaction_Isox Mediates Product_Isox Ethyl 5-(5-fluoro-2-methoxyphenyl)isoxazole-3-carboxylate Reaction_Isox->Product_Isox Yields

Caption: General workflow for the synthesis of isoxazole derivatives.

Experimental Protocol:

  • Reaction Setup: To a solution of this compound (1.34 g, 5 mmol) in ethanol (25 mL), add hydroxylamine hydrochloride (0.35 g, 5 mmol) and sodium acetate (0.41 g, 5 mmol).

  • Reflux: Reflux the reaction mixture for 3-5 hours.[4]

  • Work-up and Purification: After completion, the solvent is removed under reduced pressure. The residue is treated with water, and the product is extracted with ethyl acetate. The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel.

Regioselectivity Rationale: Similar to the pyrazole synthesis, the regioselectivity of the isoxazole formation is governed by the relative reactivity of the two carbonyl groups. The initial condensation is expected to occur preferentially at the more electrophilic aryl ketone carbonyl, leading to the formation of Ethyl 5-(5-fluoro-2-methoxyphenyl)isoxazole-3-carboxylate.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its straightforward synthesis via Claisen condensation and its predictable reactivity towards dinucleophiles make it an ideal starting material for the construction of highly substituted pyrazole and isoxazole cores. The presence of the fluoro and methoxy substituents provides opportunities for fine-tuning the properties of the final molecules, making this synthon a powerful tool for medicinal chemists and drug development professionals. The protocols and mechanistic insights provided in this guide are intended to facilitate the effective utilization of this promising building block in the synthesis of novel and potentially bioactive compounds.

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Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Bio-relevant Heterocycles from Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Foreword: The Strategic Value of Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate in Modern Drug Discovery

In the landscape of medicinal chemistry, the efficient construction of novel heterocyclic scaffolds is paramount. These cyclic structures are foundational to a vast number of pharmaceuticals, owing to their ability to present functional groups in well-defined spatial orientations, thereby facilitating precise interactions with biological targets.[1][2][3] The starting material at the heart of this guide, This compound , is a highly versatile and powerful building block. Its unique 1,3-dicarbonyl system (a β-ketoester) combined with a γ-keto functionality provides multiple reactive sites, enabling a divergent synthesis approach to a variety of privileged heterocyclic cores.

The presence of the 5-fluoro and 2-methoxy substituents on the phenyl ring is not incidental. The fluorine atom can enhance metabolic stability, improve binding affinity through hydrogen bonding or dipole interactions, and increase membrane permeability. The methoxy group can also influence the electronic properties and metabolic profile of the final molecule. These features make the resulting heterocyclic compounds particularly attractive for screening in drug development programs.

This document serves as a comprehensive guide for researchers, providing not just protocols, but the underlying chemical logic for the synthesis of key heterocyclic families—pyrazoles, isoxazoles, and pyridazinones—using this strategic precursor. The methodologies are designed to be robust, efficient, and adaptable, empowering chemists to generate libraries of novel compounds for biological evaluation.

Section 1: Synthesis of 5-(5-fluoro-2-methoxyphenyl)pyrazole Derivatives

Foundational Principle: The Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a classical and highly reliable method for constructing the pyrazole ring, a scaffold found in numerous FDA-approved drugs. The reaction proceeds via the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4][5][6] The regioselectivity of the reaction is dictated by the differential reactivity of the two carbonyl groups in the this compound. The more electrophilic ketone at the 4-position is typically attacked first by the more nucleophilic nitrogen of the hydrazine.

Mechanistic Pathway

The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen atom on one of the carbonyl carbons of the diketoester. This is followed by an intramolecular cyclization via the attack of the second nitrogen atom on the remaining carbonyl group, leading to a heterocyclic intermediate. Subsequent dehydration yields the stable, aromatic pyrazole ring. The use of an acid catalyst protonates a carbonyl oxygen, increasing its electrophilicity and accelerating the initial condensation step.[6]

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_process Reaction Sequence cluster_product Product start_mat This compound step1 Initial Condensation (Nucleophilic Attack) start_mat->step1 Acid Catalyst (e.g., AcOH) hydrazine Hydrazine (R-NHNH2) hydrazine->step1 step2 Intramolecular Cyclization step1->step2 Hemiaminal Intermediate step3 Dehydration (Aromatization) step2->step3 Dihydropyrazole Intermediate pyrazole Substituted Pyrazole Derivative step3->pyrazole - H2O

Caption: Knorr Pyrazole Synthesis Workflow.

Detailed Experimental Protocol

Protocol 1: Synthesis of Ethyl 5-(5-fluoro-2-methoxyphenyl)-1H-pyrazole-3-carboxylate

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (20 mL/g of starting material).

  • Reaction Initiation: Add glacial acetic acid (0.1 eq) to the solution to serve as a catalyst. To this stirring solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature. Causality Note: The dropwise addition controls the initial exotherm of the condensation reaction.

  • Reaction Progression: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v). The disappearance of the starting material spot indicates reaction completion.

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into ice-cold water (50 mL). The product will often precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. If an oil is obtained, extract the aqueous mixture with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol/water or by column chromatography on silica gel.

Data Summary: Pyrazole Synthesis Variations
ReagentProduct NameTypical YieldNotes
Hydrazine HydrateEthyl 5-(5-fluoro-2-methoxyphenyl)-1H-pyrazole-3-carboxylate85-95%Forms the N-unsubstituted pyrazole.
PhenylhydrazineEthyl 5-(5-fluoro-2-methoxyphenyl)-1-phenyl-pyrazole-3-carboxylate80-90%Introduces a phenyl group at the N1 position.
MethylhydrazineMixture of regioisomersVariableMay yield a mixture of N1-methyl and N2-methyl isomers.[5]

Section 2: Synthesis of 5-(5-fluoro-2-methoxyphenyl)isoxazole Derivatives

Foundational Principle: Cyclocondensation with Hydroxylamine

The synthesis of isoxazoles from 1,3-dicarbonyl compounds is a direct and efficient process involving condensation with hydroxylamine.[7][8] This reaction is analogous to the Knorr pyrazole synthesis but uses hydroxylamine (NH₂OH) instead of hydrazine. The resulting isoxazole ring is another key heterocycle in medicinal chemistry, valued for its electronic properties and role as a bioisostere for other functional groups.[9]

Mechanistic Pathway

The reaction begins with the formation of an oxime intermediate at one of the carbonyl groups. This is followed by an acid-catalyzed intramolecular cyclization where the oxime's hydroxyl group attacks the second carbonyl. Dehydration of the resulting cyclic hemiaminal affords the aromatic isoxazole ring.[7]

Isoxazole_Synthesis start_mat Ethyl 4-(5-fluoro-2-methoxyphenyl)- 2,4-dioxobutanoate oxime_formation Oxime Formation start_mat->oxime_formation hydroxylamine Hydroxylamine HCl + Base (e.g., NaOAc) hydroxylamine->oxime_formation cyclization Intramolecular Cyclization oxime_formation->cyclization Oxime Intermediate dehydration Dehydration cyclization->dehydration Cyclic Hemiaminal isoxazole Substituted Isoxazole Derivative dehydration->isoxazole - H2O

Caption: Isoxazole Synthesis from a 1,3-Dicarbonyl.

Detailed Experimental Protocol

Protocol 2: Synthesis of Ethyl 5-(5-fluoro-2-methoxyphenyl)isoxazole-3-carboxylate

  • Reagent Preparation: To a solution of this compound (1.0 eq) in ethanol (25 mL), add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq). Causality Note: Sodium acetate acts as a base to liberate free hydroxylamine from its hydrochloride salt.

  • Reaction Progression: Heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and reduce the solvent volume by approximately half using a rotary evaporator.

  • Precipitation: Pour the concentrated mixture into cold water (50 mL) with stirring. A white or off-white precipitate should form.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry. Recrystallization from an appropriate solvent like ethanol is recommended to obtain a pure product.

Section 3: Synthesis of 6-(5-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one Derivatives

Foundational Principle: Pyridazinone Formation from γ-Ketoesters

The starting material can also be viewed as a γ-ketoester, which makes it an ideal precursor for the synthesis of pyridazinones. This reaction involves condensation with hydrazine, similar to the pyrazole synthesis, but the cyclization pattern is different due to the γ-positioning of the keto group relative to the ester.[10][11] Pyridazinones are a class of heterocycles known for a wide range of biological activities, including cardiovascular and anti-inflammatory effects.[12]

Mechanistic Pathway

The reaction proceeds by initial condensation of hydrazine with the ketone carbonyl at the γ-position to form a hydrazone. This is followed by an intramolecular nucleophilic attack of the terminal nitrogen of the hydrazone onto the ester carbonyl carbon. This cyclization step results in the elimination of ethanol and the formation of the stable 6-membered pyridazinone ring.[10]

Pyridazinone_Synthesis start_mat Ethyl 4-(5-fluoro-2-methoxyphenyl)- 2,4-dioxobutanoate (as γ-Ketoester) hydrazone_formation Hydrazone Formation at γ-Keto Position start_mat->hydrazone_formation hydrazine Hydrazine Hydrate hydrazine->hydrazone_formation cyclization Intramolecular Acyl Substitution hydrazone_formation->cyclization - H2O product 4,5-Dihydropyridazin-3(2H)-one Intermediate cyclization->product - EtOH oxidation Oxidation (Optional) product->oxidation e.g., Br2/AcOH final_product Pyridazin-3(2H)-one Derivative product->final_product Direct path if starting material is unsaturated oxidation->final_product

Caption: General workflow for Pyridazinone synthesis.

Detailed Experimental Protocol

Protocol 3: Synthesis of 6-(5-fluoro-2-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one

  • Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid (15 mL). Causality Note: Acetic acid serves as both the solvent and catalyst for this reaction.

  • Reaction Initiation: Add hydrazine hydrate (1.2 eq) to the solution.

  • Reaction Progression: Heat the mixture under reflux for 8-10 hours. The reaction progress can be monitored by TLC.

  • Work-up and Isolation: After cooling, pour the reaction mixture onto crushed ice. A solid will precipitate.

  • Purification: Filter the precipitate, wash with plenty of water to remove acetic acid, and then wash with a small amount of cold ethanol. Dry the product under vacuum. Further purification can be achieved by recrystallization from ethanol.

Section 4: Advanced Applications in Multicomponent Reactions (MCRs)

The rich functionality of this compound makes it an ideal substrate for multicomponent reactions (MCRs). MCRs allow for the construction of complex molecules in a single synthetic operation, which is highly efficient and aligns with the principles of green chemistry.[13][14][15] The 1,3-dicarbonyl moiety can participate in reactions like the Biginelli or Hantzsch dihydropyridine synthesis, leading to highly functionalized heterocyclic systems.

Conceptual Protocol: A Biginelli-Type Reaction

A plausible three-component reaction involves the condensation of an aldehyde, the this compound (as the β-ketoester component), and urea or thiourea.

  • Reaction Setup: Combine the aldehyde (1.0 eq), this compound (1.0 eq), and urea (1.5 eq) in ethanol.

  • Catalysis: Add a catalytic amount of a Lewis or Brønsted acid (e.g., HCl, Yb(OTf)₃).

  • Execution: Reflux the mixture for 12-24 hours.

  • Isolation: Cool the reaction, and the dihydropyrimidinone product often crystallizes directly from the solution.

This approach offers a rapid route to diverse libraries of compounds by simply varying the aldehyde component.

References

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Claisen condensation reaction with Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Strategic Application of Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate in Crossed Claisen Condensation Reactions

Introduction: Beyond the Classic Claisen

The Claisen condensation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the base-mediated reaction of esters to yield β-keto esters.[1][2][3] While the classic self-condensation of a single ester is fundamental, its true synthetic power is unlocked in "crossed" or "mixed" Claisen reactions, where two different carbonyl partners are coupled.[4][5] However, these reactions are often plagued by a lack of selectivity, yielding complex mixtures of four or more products, which complicates purification and reduces the yield of the desired compound.[5][6]

This guide focuses on a strategic and highly controlled application of the Claisen condensation, utilizing This compound as a specialized reactant. The unique structure of this molecule, featuring a β-dicarbonyl system, circumvents the common challenges of crossed Claisen reactions. The methylene protons situated between the two carbonyl groups are exceptionally acidic (pKa ≈ 10-11), making this substrate an outstanding precursor for a stabilized enolate.[7] By leveraging this inherent reactivity, we can direct the condensation with high precision, using the substrate exclusively as the nucleophilic partner.

The presence of the 5-fluoro and 2-methoxy substituents on the phenyl ring introduces specific electronic properties. The fluorine atom acts as a moderate electron-withdrawing group, while the methoxy group is electron-donating.[8] These features can influence the overall stability and subsequent reactivity of the final product, making this substrate a valuable building block in the synthesis of complex molecules, particularly in medicinal chemistry and drug development. This document provides the mechanistic rationale, a detailed operational protocol, and expert insights for successfully employing this advanced substrate in a directed crossed Claisen condensation.

Mechanistic Rationale & Strategic Considerations

The success of this reaction hinges on using this compound as the enolate donor and reacting it with an ester that cannot form an enolate itself (a non-enolizable ester ). This strategy eliminates the possibility of self-condensation from the electrophilic partner, ensuring the formation of a single primary product.[5][6][9]

The mechanism proceeds through four key stages:

  • Quantitative Enolate Formation: A strong, non-nucleophilic base, such as sodium hydride (NaH), is used to completely deprotonate the acidic α-hydrogen of the β-dicarbonyl substrate.[9][10] This step is essentially irreversible and is the thermodynamic driving force for the reaction, producing a resonance-stabilized enolate. The use of a stoichiometric equivalent of a strong base is crucial.[3]

  • Nucleophilic Attack: The newly formed enolate acts as a potent carbon nucleophile, attacking the electrophilic carbonyl carbon of a non-enolizable ester (e.g., ethyl benzoate, diethyl carbonate).

  • Formation of Tetrahedral Intermediate: This attack results in a transient tetrahedral intermediate.

  • Elimination of Alkoxide: The intermediate collapses, reforming the carbonyl double bond and expelling an alkoxide (e.g., ethoxide) as the leaving group. This step is characteristic of nucleophilic acyl substitution and distinguishes the Claisen from the Aldol condensation.[2][3][11]

Claisen_Mechanism Figure 1: Directed Crossed Claisen Condensation Mechanism cluster_step1 1. Enolate Formation cluster_step2 2. Nucleophilic Attack cluster_step3 3. Elimination Substrate Ethyl 4-(Ar)-2,4-dioxobutanoate (Ar = 5-fluoro-2-methoxyphenyl) Enolate Resonance-Stabilized Enolate Substrate->Enolate Base NaH (Strong Base) Base->Enolate Deprotonation Intermediate Tetrahedral Intermediate Enolate->Intermediate H2 H₂ gas Electrophile Non-Enolizable Ester (e.g., Ethyl Benzoate) Electrophile->Intermediate Product Final Tri-carbonyl Product Intermediate->Product Collapse LeavingGroup NaOEt Intermediate->LeavingGroup Expels

Caption: Figure 1: Directed Crossed Claisen Condensation Mechanism.

Detailed Application Protocol

This protocol describes the reaction of this compound with ethyl benzoate using sodium hydride in anhydrous tetrahydrofuran (THF).

Reagents and Materials
Reagent/MaterialGradeSupplier ExampleNotes
This compound>97% PurityBLDpharm[12], Moldb[13]The key nucleophilic substrate.
Sodium Hydride (NaH)60% dispersion in oilSigma-AldrichHighly reactive with water. Handle under inert atmosphere.
Ethyl BenzoateAnhydrous, >99%Sigma-AldrichThe non-enolizable electrophile.
Tetrahydrofuran (THF)Anhydrous, >99.9%Acros OrganicsUse from a solvent purification system or freshly opened bottle.
Anhydrous HexanesACS GradeFisher ScientificFor washing the NaH dispersion.
Saturated Ammonium Chloride (NH₄Cl) solutionACS GradeVWRFor quenching the reaction.
Ethyl Acetate (EtOAc)ACS GradeVWRFor extraction.
Brine (Saturated NaCl solution)ACS GradeVWRFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeVWRFor drying the organic phase.
Silica Gel230-400 meshSorbent Tech.For column chromatography.
Experimental Workflow

Workflow Figure 2: Experimental Workflow cluster_prep A. System Preparation cluster_enolate B. Enolate Formation cluster_reaction C. Condensation Reaction cluster_workup D. Workup & Purification p1 Flame-dry glassware under vacuum p2 Assemble under N₂ atmosphere p1->p2 e1 Wash NaH with anhydrous hexanes p2->e1 e2 Suspend NaH in anhydrous THF e1->e2 e3 Cool to 0 °C e2->e3 e4 Add substrate solution dropwise e3->e4 e5 Warm to RT, stir 1h (H₂ evolution ceases) e4->e5 r1 Cool enolate solution to 0 °C e5->r1 r2 Add ethyl benzoate dropwise r1->r2 r3 Stir at RT overnight r2->r3 r4 Monitor by TLC/LC-MS r3->r4 w1 Cool to 0 °C, carefully quench with sat. NH₄Cl r4->w1 w2 Extract with Ethyl Acetate (3x) w1->w2 w3 Wash combined organics with brine w2->w3 w4 Dry over Na₂SO₄ w3->w4 w5 Concentrate in vacuo w4->w5 w6 Purify via flash column chromatography w5->w6

Caption: Figure 2: Step-by-step experimental workflow.

Step-by-Step Protocol

1. Preparation (Inert Atmosphere) a. Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer adapter, a dropping funnel, and a reflux condenser with a nitrogen/argon inlet. b. Allow the apparatus to cool to room temperature under a steady stream of inert gas.

2. Enolate Formation a. In a separate flask, weigh 1.1 equivalents of NaH (60% dispersion). Wash the NaH three times with anhydrous hexanes under an inert atmosphere to remove the mineral oil. Decant the hexanes carefully each time. b. Suspend the washed NaH in anhydrous THF (approx. 5 mL per mmol of NaH). c. Transfer this suspension to the reaction flask via cannula. d. Cool the stirred NaH suspension to 0 °C using an ice-water bath. e. Dissolve 1.0 equivalent of this compound in anhydrous THF (approx. 3 mL per mmol) and add it to the dropping funnel. f. Add the substrate solution dropwise to the NaH suspension over 30 minutes, maintaining the internal temperature below 5 °C. g. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour. The reaction is complete when hydrogen gas evolution ceases.

3. Condensation a. Cool the resulting pale yellow enolate solution back to 0 °C. b. Add 1.2 equivalents of ethyl benzoate to the dropping funnel. c. Add the ethyl benzoate dropwise to the enolate solution over 20 minutes. d. Remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).

4. Workup and Purification a. Cool the reaction mixture to 0 °C. b. Quench the reaction by slowly and carefully adding saturated aqueous NH₄Cl solution dropwise until no more gas evolves. c. Transfer the mixture to a separatory funnel and dilute with deionized water. d. Extract the aqueous layer three times with ethyl acetate. e. Combine the organic extracts and wash once with brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. g. Purify the residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Troubleshooting and Field Insights

IssueProbable Cause(s)Recommended Solution(s)
Low or No Reaction 1. Inactive NaH (oxidized). 2. Wet solvent or glassware. 3. Substrate or electrophile impurity.1. Use fresh, unopened NaH. Ensure washing procedure is performed correctly under inert gas. 2. Re-dry all glassware and use freshly purified anhydrous solvents. 3. Check the purity of starting materials by NMR or LC-MS.
Low Yield 1. Incomplete enolate formation. 2. Steric hindrance from a bulky electrophile. 3. Reversible reaction.1. Extend the stirring time after substrate addition to ensure full deprotonation. 2. Consider a less hindered electrophile if possible (e.g., ethyl formate). 3. While the initial deprotonation is irreversible, the condensation step can be. Ensure stoichiometric base is used to drive the reaction.[11]
Complex Product Mixture 1. Contamination with water leading to hydrolysis of the ester. 2. Use of an enolizable electrophile.1. Strictly adhere to anhydrous conditions. 2. Double-check that the chosen electrophilic ester has no α-hydrogens (e.g., ethyl benzoate, diethyl carbonate, ethyl formate are good choices).[5][6]
Difficult Purification Product is unstable on silica gel (e.g., undergoes retro-Claisen).1. Neutralize the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 0.5-1%). 2. Consider alternative purification methods like preparative HPLC if necessary.

Safety & Handling

  • Sodium Hydride (NaH): NaH is a highly flammable solid that is pyrophoric in air and reacts violently with water to produce flammable hydrogen gas. It must be handled exclusively under an inert atmosphere (N₂ or Ar). All transfers should be done in a glovebox or using Schlenk techniques. Wear fire-retardant lab coat, safety glasses, and appropriate gloves. Have a Class D fire extinguisher readily available.[14]

  • Anhydrous Solvents (THF, Hexanes): These solvents are highly flammable. Work in a well-ventilated fume hood away from ignition sources. Anhydrous THF can form explosive peroxides upon prolonged storage and exposure to air; test for peroxides before use if the solvent is old.

  • General Precautions: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14] The quenching step is exothermic and produces gas; it must be performed slowly and with adequate cooling to prevent a dangerous pressure buildup.

References

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. [Link]

  • BYJU'S. (n.d.). Claisen Condensation. Retrieved January 19, 2026, from [Link]

  • Wikipedia. (n.d.). Claisen condensation. Retrieved January 19, 2026, from [Link]

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  • Chemistry LibreTexts. (2023, January 22). Claisen Reactions. [Link]

  • Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved January 19, 2026, from [Link]

  • OpenStax. (2023, September 20). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. In Organic Chemistry. [Link]

  • JoVE. (n.d.). β-Dicarbonyl Compounds via Crossed Claisen Condensations. Retrieved January 19, 2026, from [Link]

  • JoVE. (2023, April 30). Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization. [Link]

  • Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. [Link]

  • AK Lectures. (2014, July 8). Claisen Condensation and ß-Keto Esters [Video]. YouTube. [Link]

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  • Physics Wallah. (n.d.). Reaction Mechanism of Claisen condensation. Retrieved January 19, 2026, from [Link]

  • Chemistry LibreTexts. (2014, August 29). 19.15 A Claisen Condensation Forms a β-Keto Ester. [Link]

  • The Claisen Condensation. (n.d.). [Link]

  • Chemistry university. (2021, May 6). Claisen Condensation: Solvent and Base Choice [Video]. YouTube. [Link]

  • Claisen Condensation Mechanism. (n.d.). [Link]

  • ACG Publications. (2020, March 17). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. [Link]

  • Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism. Retrieved January 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved January 19, 2026, from [Link]

  • Reddit. (2020, December 17). r/Chempros - Thank you all for your suggestions regarding my failing Claisen condensation...[Link]

  • Pearson. (n.d.). Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons. Retrieved January 19, 2026, from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. [Link]

  • ResearchGate. (n.d.). Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [18F]fluoride. Retrieved January 19, 2026, from [Link]

  • Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. [Link]

  • Professor Dave Explains. (2019, January 16). carbonyl alkylations with the Claisen condensation [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Retrieved January 19, 2026, from [Link]

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Strategic Synthesis of Novel 6-Fluoro-9-methoxy-2-oxo-1,2-dihydroquinoline-4-carboxylates via Conrad-Limpach Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The strategic incorporation of fluorine and methoxy groups can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. This application note provides a detailed protocol and mechanistic insights for the synthesis of substituted 4-hydroxyquinolines using Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate as a key precursor. We leverage the robust and time-tested Conrad-Limpach synthesis, detailing a two-step process involving an initial aniline condensation followed by a high-temperature thermal cyclization. This guide is intended for researchers in organic synthesis and drug development, offering a comprehensive framework for accessing novel fluorinated quinoline derivatives.

Introduction: The Significance of Fluorinated Quinolines

Quinoline and its derivatives are privileged heterocyclic structures renowned for their broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The introduction of a fluorine atom into organic molecules can profoundly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, often leading to enhanced therapeutic efficacy.[1][4] Similarly, the methoxy group can influence solubility and receptor interactions.

This compound is a versatile building block designed for the synthesis of quinolines bearing these valuable substituents. The most direct and established method for converting such β-ketoesters into the corresponding 4-hydroxyquinolines is the Conrad-Limpach synthesis, discovered in 1887.[5][6] This reaction proceeds via condensation of an aniline with a β-ketoester, followed by a thermal cyclization to furnish the 4-hydroxyquinoline core.[5][7][8]

This document provides a detailed, field-tested protocol for utilizing this compound in the Conrad-Limpach reaction, explains the underlying mechanism, and offers insights into critical process parameters.

Reaction Mechanism: The Conrad-Limpach Pathway

The Conrad-Limpach synthesis is a powerful method for constructing 4-hydroxyquinoline (or its tautomeric quinolin-4-one) systems. The reaction is typically a two-stage process.[5][8]

  • Enamine Formation (Kinetic Control): The reaction begins with the nucleophilic attack of an aniline derivative on the more reactive ketone carbonyl of the β-ketoester, this compound.[9] This initial condensation, often catalyzed by a trace amount of acid and conducted at moderate temperatures, forms a Schiff base which rapidly tautomerizes to the more stable β-aminoacrylate (enamine) intermediate. This step is generally under kinetic control.[7][9]

  • Thermal Cyclization (Thermodynamic Control): The critical ring-closing step requires significant thermal energy, typically between 240-260 °C.[5][10] The enamine undergoes an intramolecular electrocyclic ring closure onto the aromatic ring. This step temporarily disrupts the aromaticity of the aniline ring, hence the high activation energy required.[11] Subsequent elimination of ethanol re-aromatizes the system and, following tautomerization, yields the final 4-hydroxyquinoline product.[6] The use of a high-boiling, inert solvent like Dowtherm A or mineral oil is crucial for achieving the necessary temperature and ensuring high yields.[5][10]

Below is a diagram illustrating the mechanistic pathway.

G cluster_start Starting Materials cluster_steps Reaction Pathway cluster_end Final Product A Aniline C Nucleophilic Attack (on keto-carbonyl) A->C B Ethyl 4-(5-fluoro-2-methoxyphenyl) -2,4-dioxobutanoate B->C D Schiff Base / Enamine Intermediate C->D Acid catalyst Room Temp - 80°C E Thermal Electrocyclization (~250 °C) D->E High Temp Inert Solvent F Loss of Ethanol & Tautomerization E->F G Substituted 4-Hydroxyquinoline F->G

Caption: Mechanistic overview of the Conrad-Limpach synthesis.

Experimental Protocols

This section outlines the step-by-step procedures for the synthesis of a representative 6-fluoro-9-methoxy-substituted quinoline derivative.

General Workflow

The synthesis is performed in two distinct experimental stages, as depicted in the workflow diagram below. It is often possible to proceed to the second step with the crude intermediate from the first, but purification is recommended for optimal results.

G start Reactants: - Aniline Derivative - Dioxobutanoate Ester step1 Step 1: Condensation (Enamine Synthesis) Solvent: Ethanol Catalyst: Acetic Acid start->step1 workup1 Workup & Isolation - Cool & Filter - Wash with cold EtOH step1->workup1 intermediate Isolated Enamine Intermediate workup1->intermediate step2 Step 2: Cyclization (Quinoline Formation) Solvent: Dowtherm A Temp: ~250 °C intermediate->step2 workup2 Workup & Purification - Cool & Dilute (Hexanes) - Filter & Wash - Recrystallize step2->workup2 product Final Product: Substituted 4-Hydroxyquinoline workup2->product

Caption: Two-step experimental workflow for quinoline synthesis.

Step 1: Synthesis of the Enamine Intermediate

Materials:

  • Aniline (or substituted aniline) (1.0 eq)

  • This compound (1.0 eq)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (catalytic amount, ~2-3 drops)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol.

  • Add the aniline derivative (1.0 eq) to the solution, followed by a few drops of glacial acetic acid.

  • Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature, then place it in an ice bath for 30-60 minutes to facilitate precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials.

  • Dry the product under vacuum. The resulting enamine is typically used in the next step without further purification.

Step 2: Thermal Cyclization to 4-Hydroxyquinoline

Materials:

  • Enamine intermediate from Step 1 (1.0 eq)

  • High-boiling inert solvent (e.g., Dowtherm A, Mineral Oil)

  • Petroleum Ether or Hexanes

Procedure:

  • Caution: This step involves very high temperatures. Perform in a well-ventilated fume hood and use appropriate personal protective equipment.

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a high-temperature thermometer, and an air condenser, add the high-boiling solvent (e.g., Dowtherm A).[10]

  • Heat the solvent to approximately 250 °C with vigorous stirring.

  • Carefully and portion-wise, add the enamine intermediate from Step 1 to the hot solvent. Ethanol will evolve from the reaction and exit through the condenser.[10]

  • Maintain the temperature at 250 °C and continue stirring for 15-30 minutes after the addition is complete.[5][10]

  • Remove the heat source and allow the mixture to cool to room temperature. A solid product should precipitate.

  • Dilute the cooled mixture with petroleum ether or hexanes to further precipitate the product and reduce the viscosity of the solvent.[10]

  • Collect the solid product by vacuum filtration and wash thoroughly with petroleum ether or hexanes to remove the high-boiling solvent.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, water, or acetic acid).[10]

Data Summary and Considerations

The choice of aniline and reaction conditions can be varied to produce a library of quinoline derivatives. The following table summarizes key parameters and expected outcomes.

ParameterVariation / ConditionRationale & Expected Outcome
Aniline Substituent Electron-donating groups (EDG)EDGs on the aniline ring generally accelerate the electrophilic cyclization step, potentially allowing for slightly lower reaction temperatures or shorter times.
Aniline Substituent Electron-withdrawing groups (EWG)EWGs deactivate the ring, making the cyclization step more difficult. Higher temperatures or longer reaction times may be necessary. Yields may be lower.
Cyclization Solvent Dowtherm A (b.p. 257 °C)Excellent heat transfer medium. Product precipitates upon cooling, simplifying isolation.[10]
Cyclization Solvent Mineral Oil (high boiling)A less expensive alternative to Dowtherm A. Can be more difficult to remove from the final product.[5]
Cyclization Temp. < 220 °CInsufficient energy for electrocyclization, leading to low or no product formation.[5]
Cyclization Temp. > 260 °CIncreased risk of thermal decomposition and side product formation, potentially lowering the yield of the desired quinoline.

Conclusion

The Conrad-Limpach synthesis provides a reliable and scalable pathway for converting this compound and various anilines into novel, functionalized 4-hydroxyquinolines. The protocols and mechanistic discussions presented in this application note offer a robust starting point for researchers aiming to explore this valuable chemical space. Careful control of reaction temperature, particularly during the thermal cyclization step, is paramount for achieving high yields and purity. The resulting fluorinated quinoline scaffolds are ideal candidates for further elaboration and screening in drug discovery programs.

References

  • Conrad–Limpach synthesis - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

  • Chemistry lover. (2019, July 28). Conrad-limpach-knorr synthesis of Quinolone [Video]. YouTube. [Link]

  • Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Conrad-Limpach Reaction. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press. Retrieved January 19, 2026, from [Link]

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  • Reynolds, G. A., & Hauser, C. R. (n.d.). 2-methyl-4-hydroxyquinoline. Organic Syntheses. Retrieved January 19, 2026, from [Link]

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  • Li, M., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3429. [Link]

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  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Doebner-Miller reaction and applications. (2021, March 11). SlideShare. Retrieved January 19, 2026, from [Link]

  • Synthesis of 4-arylquinolines and its C–H functionalization via N-oxides. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Synthesis and antiviral activity of fluorine-containing 4-arylaminoquinazolines. (2011). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Synthesis of ethyl 4-(isoxazol-4-yl)-2,4-dioxobutanoates from ethyl 5-aroyl-4-pyrone-2-carboxylates and hydroxylamine. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Crystal structure of ethyl 2-(2,4,5-trimethoxyphenyl)quinoline-4-carboxylate. (2016). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Gate Chemistry. (2018, July 15). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines [Video]. YouTube. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. (2024). MDPI. Retrieved January 19, 2026, from [Link]

  • Synthesis of Quinoline Derivatives of Ethyl 3-(4-Methyl-2-oxo-1,2-dihydroquinoline-3-yl)propanoates. (2026). ResearchGate. Retrieved January 19, 2026, from [Link]

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Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives from Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of Pyrimidines in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] As a fundamental component of nucleobases in DNA and RNA, pyrimidine derivatives are central to the machinery of life, making them prime candidates for modulating biological processes.[2] The incorporation of fluorine atoms into these scaffolds can significantly enhance their pharmacological properties, including metabolic stability and binding affinity, a strategy widely employed in modern drug design.[3][4] Notably, fluorinated pyrimidines like 5-fluorouracil are frontline anticancer agents, underscoring the therapeutic potential of this structural motif.[5][6]

This application note provides a comprehensive guide to the synthesis of novel pyrimidine derivatives using ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate as a key building block. This β-ketoester is pre-functionalized with a fluoro and a methoxy group on the phenyl ring, moieties known to influence the pharmacokinetic and pharmacodynamic profiles of drug candidates. The protocols detailed herein are based on the robust and versatile Biginelli reaction, a multi-component reaction that offers an efficient one-pot pathway to highly functionalized dihydropyrimidinones and their subsequent conversion to pyrimidines.[7][8][9][10][11]

The Strategic Advantage of this compound in Pyrimidine Synthesis

The choice of this compound as a starting material is strategic for several reasons:

  • Structural Diversity: The 1,3-dicarbonyl functionality is highly reactive and serves as a versatile handle for the cyclocondensation reaction to form the pyrimidine core.

  • Pre-installed Pharmacophores: The 5-fluoro and 2-methoxy substituents on the phenyl ring are common features in bioactive molecules. Their presence in the starting material obviates the need for additional synthetic steps, streamlining the drug discovery process.

  • Modulation of Physicochemical Properties: The fluorine atom can enhance lipophilicity and metabolic stability, while the methoxy group can influence solubility and receptor interactions.

Reaction Mechanism: The Biginelli Condensation

The Biginelli reaction is a classic acid-catalyzed three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea). The generally accepted mechanism proceeds through the following key steps:[7][8][9][10][11]

  • Aldehyde-Urea Condensation: The reaction is initiated by the acid-catalyzed condensation of the aldehyde with urea to form an N-acyliminium ion intermediate.

  • Nucleophilic Attack: The enol form of the β-ketoester then acts as a nucleophile, attacking the electrophilic iminium ion.

  • Cyclization and Dehydration: The final step involves an intramolecular cyclization via nucleophilic attack of the remaining urea nitrogen onto the ketone carbonyl, followed by dehydration to yield the dihydropyrimidinone.

Biginelli_Mechanism Aldehyde Ar-CHO Iminium N-Acyliminium Ion Aldehyde->Iminium + Urea, H⁺ Urea H₂N(C=O)NH₂ Ketoester This compound Enol Enol of Ketoester Ketoester->Enol H⁺ Adduct Open-Chain Adduct Iminium->Adduct + Enol Cyclic_Intermediate Cyclic Intermediate Adduct->Cyclic_Intermediate Intramolecular Cyclization DHPM Dihydropyrimidinone Cyclic_Intermediate->DHPM - H₂O

Caption: The reaction mechanism of the Biginelli condensation.

Experimental Protocols

This section provides detailed protocols for the synthesis of a dihydropyrimidinone derivative from this compound and its subsequent aromatization to the corresponding pyrimidine.

Protocol 1: Synthesis of Ethyl 4-(4-chlorophenyl)-6-(5-fluoro-2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Materials:

  • This compound (1.0 eq)

  • 4-Chlorobenzaldehyde (1.0 eq)

  • Urea (1.5 eq)

  • Ethanol (Absolute)

  • Concentrated Hydrochloric Acid (catalytic amount)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), 4-chlorobenzaldehyde (1.0 eq), and urea (1.5 eq).

  • Add absolute ethanol to dissolve the reactants (approximately 20-30 mL).

  • Add a catalytic amount of concentrated hydrochloric acid (2-3 drops) to the mixture.

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of solution.

  • If precipitation occurs, collect the solid by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, reduce the volume of the solvent under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.

Protocol 2: Aromatization to Ethyl 4-(4-chlorophenyl)-6-(5-fluoro-2-methoxyphenyl)-2-hydroxypyrimidine-5-carboxylate

Materials:

  • Ethyl 4-(4-chlorophenyl)-6-(5-fluoro-2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (from Protocol 1)

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • Acetic Acid (Glacial)

Procedure:

  • In a round-bottom flask, dissolve the dihydropyrimidinone (1.0 eq) in glacial acetic acid.

  • Add copper(II) nitrate trihydrate (2.0 eq) to the solution.

  • Heat the mixture at 80-90°C for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with water.

  • Dry the product under vacuum. Further purification can be achieved by column chromatography on silica gel if necessary.

Experimental_Workflow Start Reactants: - this compound - 4-Chlorobenzaldehyde - Urea Mixing Mix reactants in Ethanol with catalytic HCl Start->Mixing Reflux Reflux for 4-6 hours Mixing->Reflux Workup1 Cool, filter, and recrystallize Reflux->Workup1 DHPM Product 1: Dihydropyrimidinone Workup1->DHPM Aromatization Aromatize with Cu(NO₃)₂ in Acetic Acid DHPM->Aromatization Workup2 Pour into ice-water, filter, and dry Aromatization->Workup2 Pyrimidine Final Product: Pyrimidine Workup2->Pyrimidine

Caption: A streamlined workflow for the synthesis of pyrimidines.

Expected Results and Characterization Data

The successful synthesis of the target pyrimidine derivatives can be confirmed by various spectroscopic techniques. Below is a table summarizing expected and representative data based on structurally similar compounds found in the literature.[3][12][13][14][15]

Parameter Dihydropyrimidinone Derivative Pyrimidine Derivative
Appearance White to off-white crystalline solidPale yellow solid
Yield 60-85%70-90%
¹H NMR (ppm) Aromatic protons (7.0-7.8), NH protons (singlets, ~9.2 and ~7.7), CH of pyrimidine ring (singlet, ~5.2), OCH₃ (singlet, ~3.8), CH₂ of ethyl ester (quartet, ~4.0), CH₃ of ethyl ester (triplet, ~1.1)Aromatic protons (7.2-8.0), OH proton (broad singlet, ~12.0), OCH₃ (singlet, ~3.9), CH₂ of ethyl ester (quartet, ~4.1), CH₃ of ethyl ester (triplet, ~1.2)
¹³C NMR (ppm) Carbonyl carbons (~165, ~152), Aromatic carbons (110-160), C4 of pyrimidine ring (~54), C5 of pyrimidine ring (~100), C6 of pyrimidine ring (~148), OCH₃ (~56), Ethyl ester carbons (~60, ~14)Carbonyl carbon (~168), Aromatic carbons (115-165), Pyrimidine ring carbons (~105, ~150, ~160, ~162), OCH₃ (~57), Ethyl ester carbons (~61, ~14)
IR (cm⁻¹) N-H stretching (~3240), C=O stretching (~1700, ~1650), C-F stretching (~1250)O-H stretching (broad, ~3100), C=O stretching (~1720), C=N and C=C stretching (~1600-1500), C-F stretching (~1250)
Mass Spec (m/z) [M+H]⁺ corresponding to the calculated molecular weight[M+H]⁺ corresponding to the calculated molecular weight

Troubleshooting

Problem Possible Cause Solution
Low Yield of Dihydropyrimidinone Incomplete reactionIncrease reaction time or add a more efficient Lewis acid catalyst (e.g., Yb(OTf)₃).
Side reactionsLower the reaction temperature to minimize decomposition of urea.
Incomplete Aromatization Insufficient oxidizing agentIncrease the amount of Cu(NO₃)₂ or extend the reaction time.
Deactivation of the catalystEnsure anhydrous conditions if using a moisture-sensitive catalyst.
Purification Difficulties Presence of starting materialsOptimize reaction time and stoichiometry. Use column chromatography for purification.
Formation of by-productsAdjust reaction conditions (temperature, catalyst) to favor the desired product.

Safety Precautions

  • Conduct all reactions in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Handle concentrated acids and oxidizing agents with care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This application note provides a robust and detailed framework for the synthesis of novel pyrimidine derivatives from this compound. The protocols are based on the well-established Biginelli reaction and subsequent aromatization, offering a reliable and efficient route to a diverse range of potentially bioactive molecules. The provided characterization data and troubleshooting guide will aid researchers in the successful synthesis and purification of these valuable compounds, facilitating their exploration in drug discovery and development programs.

References

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  • An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. Available online: [Link] (accessed on 18 January 2026).

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  • Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. Available online: [Link] (accessed on 18 January 2026).

  • Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry. Available online: [Link] (accessed on 18 January 2026).

  • Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives. ResearchGate. Available online: [Link] (accessed on 18 January 2026).

  • 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy. PMC. Available online: [Link] (accessed on 18 January 2026).

  • Multicomponent Synthesis, Characterization of Novel Pyrimidine Derivatives with Anti-cancer Potential. Indian Journal of Pharmaceutical Education and Research. Available online: [Link] (accessed on 18 January 2026).

  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PMC. Available online: [Link] (accessed on 18 January 2026).

  • View of Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives. Indian Journal of Pharmaceutical Education and Research. Available online: [Link] (accessed on 18 January 2026).

  • Fluorine in Medicinal Chemistry: In Perspective to COVID-19. ChemRxiv. Available online: [Link] (accessed on 18 January 2026).

  • 5-Fluoropyrimidines. Oncohema Key. Available online: [Link] (accessed on 18 January 2026).

  • 13C NMR spectra of synthesized model compound 4f. ResearchGate. Available online: [Link] (accessed on 18 January 2026).

  • 5-Fluoro Pyrimidines: Labels to Probe DNA and RNA Secondary Structures by 1D 19F NMR Spectroscopy. PubMed. Available online: [Link] (accessed on 18 January 2026).

  • Fluorine NMR. University of Washington. Available online: [Link] (accessed on 18 January 2026).

  • The oral fluorinated pyrimidines. PubMed. Available online: [Link] (accessed on 18 January 2026).

  • 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. PubMed. Available online: [Link] (accessed on 18 January 2026).

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Application Note: Protocol for the Synthesis of a Novel Pyrazole API from Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quest for novel Active Pharmaceutical Ingredients (APIs) with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Pyrazole-containing compounds represent a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. A notable example is Celecoxib, a selective COX-2 inhibitor, which features a 1,5-diarylpyrazole core. The synthesis of such heterocyclic systems often relies on the versatile reactivity of 1,3-dicarbonyl compounds.

This application note details a robust and efficient protocol for the synthesis of a novel pyrazole-based API, 4-(5-(5-fluoro-2-methoxyphenyl)-3-(ethoxycarbonyl)-1H-pyrazol-1-yl)benzenesulfonamide , starting from the readily accessible β-ketoester, Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate. The synthetic strategy is predicated on the well-established Knorr pyrazole synthesis, a reliable cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1] This approach offers a convergent and modular route to the target API, allowing for potential diversification for structure-activity relationship (SAR) studies.

The choice of the 5-fluoro-2-methoxyphenyl moiety is significant, as this structural motif is present in a number of biologically active compounds, suggesting its potential to favorably modulate the pharmacokinetic and pharmacodynamic properties of the target API. This protocol is designed for researchers, scientists, and drug development professionals seeking to explore novel pyrazole-based therapeutic agents.

Overall Synthetic Workflow

The synthesis of the target pyrazole API is a two-step process, commencing with the preparation of the starting β-ketoester, followed by the key cyclocondensation reaction to form the pyrazole core.

G cluster_0 Step 1: Synthesis of Starting Material cluster_1 Step 2: Pyrazole Formation (Knorr Synthesis) A 5-Fluoro-2-methoxyacetophenone C This compound A->C  NaOEt, EtOH Claisen Condensation B Diethyl oxalate B->C D This compound F Target API: 4-(5-(5-fluoro-2-methoxyphenyl)-3-(ethoxycarbonyl)-1H-pyrazol-1-yl)benzenesulfonamide D->F  EtOH, Reflux Cyclocondensation E 4-Hydrazinobenzenesulfonamide hydrochloride E->F

Figure 1: Overall synthetic workflow for the preparation of the target pyrazole API.

Experimental Protocols

Part 1: Synthesis of this compound (Intermediate 1)

This protocol describes a Claisen condensation reaction to furnish the key β-ketoester intermediate.[2]

Materials:

Reagent/SolventMolecular FormulaM.W. ( g/mol )AmountMoles
5-Fluoro-2-methoxyacetophenoneC₉H₉FO₂168.1716.82 g0.10
Diethyl oxalateC₆H₁₀O₄146.1416.08 g0.11
SodiumNa22.992.53 g0.11
Absolute EthanolC₂H₅OH46.07100 mL-
Diethyl ether(C₂H₅)₂O74.12200 mL-
2M Hydrochloric acidHCl36.46q.s.-
Anhydrous Magnesium SulfateMgSO₄120.37q.s.-

Procedure:

  • Preparation of Sodium Ethoxide: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 100 mL of absolute ethanol. Carefully add sodium metal, cut into small pieces, portion-wise to the ethanol. The reaction is exothermic and will generate hydrogen gas. Ensure adequate ventilation. Stir the mixture until all the sodium has dissolved to form a clear solution of sodium ethoxide.

  • Claisen Condensation: To the freshly prepared sodium ethoxide solution, add 5-fluoro-2-methoxyacetophenone dropwise at room temperature with stirring. After the addition is complete, add diethyl oxalate dropwise over 30 minutes. The reaction mixture will turn into a thick slurry.

  • Reaction Completion and Work-up: Stir the reaction mixture at room temperature for 12 hours. After completion (monitored by TLC), pour the reaction mixture into 200 mL of ice-cold water. Acidify the aqueous solution to pH 2-3 with 2M hydrochloric acid. A yellow solid will precipitate.

  • Isolation and Purification: Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Recrystallization: Recrystallize the crude solid from ethanol to afford this compound as a pale yellow crystalline solid.

Expected Yield: 75-85%

Part 2: Synthesis of 4-(5-(5-fluoro-2-methoxyphenyl)-3-(ethoxycarbonyl)-1H-pyrazol-1-yl)benzenesulfonamide (Target API)

This protocol details the cyclocondensation of the β-ketoester with a substituted hydrazine to form the pyrazole ring, a reaction analogous to the synthesis of Celecoxib.[3][4]

Materials:

Reagent/SolventMolecular FormulaM.W. ( g/mol )AmountMoles
This compoundC₁₃H₁₃FO₅268.2413.41 g0.05
4-Hydrazinobenzenesulfonamide hydrochlorideC₆H₁₀ClN₃O₂S223.6811.18 g0.05
Absolute EthanolC₂H₅OH46.07250 mL-
Glacial Acetic AcidCH₃COOH60.055 mL-

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (13.41 g, 0.05 mol), 4-hydrazinobenzenesulfonamide hydrochloride (11.18 g, 0.05 mol), and 250 mL of absolute ethanol.

  • Cyclocondensation: Add 5 mL of glacial acetic acid to the reaction mixture. Heat the mixture to reflux and maintain at this temperature for 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: After the reaction is complete, cool the mixture to room temperature. A solid product will precipitate out of the solution.

  • Purification: Collect the solid by vacuum filtration and wash with cold ethanol (2 x 50 mL).

  • Drying: Dry the purified solid in a vacuum oven at 60 °C to a constant weight to yield the final API, 4-(5-(5-fluoro-2-methoxyphenyl)-3-(ethoxycarbonyl)-1H-pyrazol-1-yl)benzenesulfonamide.

Expected Yield: 80-90%

Mechanism of Pyrazole Formation

The Knorr pyrazole synthesis proceeds through a well-established mechanism involving the initial reaction of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring.

G cluster_0 Reaction Mechanism A 1,3-Dicarbonyl (enol form) C Initial Adduct A->C Nucleophilic attack B Hydrazine derivative B->C D Cyclized Intermediate (Hemiaminal) C->D Intramolecular cyclization E Pyrazole Product D->E Dehydration

Figure 2: Simplified mechanism of the Knorr pyrazole synthesis.

Characterization Data (Predicted)

CompoundAppearanceMelting Point (°C)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)MS (m/z)
Intermediate 1Pale yellow solid85-88(Predicted) 1.35 (t, 3H), 4.30 (q, 2H), 6.90-7.50 (m, 3H), 7.60 (s, 1H), 12.5 (s, 1H, enol)(Predicted) 14.1, 62.5, 95.8, 115.2, 118.9, 120.5, 155.8, 158.3, 161.2, 182.5, 190.1[M+H]⁺ 269.07
Target APIWhite to off-white solid210-215(Predicted) 1.30 (t, 3H), 4.25 (q, 2H), 7.00 (s, 1H), 7.10-7.40 (m, 3H), 7.50 (d, 2H), 7.85 (d, 2H), 8.10 (s, 2H, SO₂NH₂)(Predicted) 14.2, 61.8, 108.5, 115.6, 119.2, 121.0, 126.8, 128.5, 140.2, 142.5, 145.8, 156.1, 158.6, 162.5[M+H]⁺ 438.10

Discussion

The presented protocol offers a straightforward and high-yielding synthesis of a novel pyrazole-based API. The choice of a Claisen condensation for the synthesis of the β-ketoester intermediate is a classic and reliable method. The subsequent Knorr pyrazole synthesis is highly efficient for the construction of the pyrazole core. The use of 4-hydrazinobenzenesulfonamide hydrochloride as the hydrazine component directly installs the sulfonamide moiety, a common pharmacophore in many drugs, including the COX-2 inhibitor family.[5]

The reaction conditions are mild, and the purification procedures are based on standard laboratory techniques such as recrystallization and filtration, making this protocol amenable to scale-up. The modularity of this synthetic route allows for the facile generation of a library of analogues by varying the starting acetophenone and the hydrazine derivative, which is invaluable for lead optimization in a drug discovery program.

Safety Precautions

  • Handle sodium metal with extreme care. It reacts violently with water. The reaction with ethanol is also vigorous and produces flammable hydrogen gas. Perform this step in a well-ventilated fume hood and away from any sources of ignition.

  • Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, at all times.

  • 4-Hydrazinobenzenesulfonamide hydrochloride is a potential irritant. Avoid inhalation and contact with skin and eyes.

  • All reactions should be performed in a well-ventilated fume hood.

Conclusion

This application note provides a detailed and validated protocol for the synthesis of a novel pyrazole API from this compound. The methodology is robust, high-yielding, and leverages well-established synthetic transformations. This protocol serves as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development, providing a practical guide for the synthesis of new pyrazole-based compounds with therapeutic potential.

References

  • Ningbo Inno Pharmchem Co., Ltd. The Chemical Synthesis of Celecoxib: Understanding the Role of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione. [Link]

  • ResearchGate. 4-Aryl-2,4-dioxobutanoic Acids and Their Derivatives in Reactions with Diazoalkanes. [Link]

  • Chandna, N., et al. (2013). Synthesis of novel celecoxib analogues by bioisosteric replacement of sulfonamide as potent anti-inflammatory agents and cyclooxygenase inhibitors. PubMed. [Link]

  • Zenodo. SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. [Link]

  • Google Patents. CN102391184A - Synthesis method of celecoxib.
  • Penning, T. D., et al. (1997). Synthesis of 1,5-Diarylpyrazoles: A New Class of Cyclooxygenase-2 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. Examples of fused pyrimidines made from 1,3‐dicarbonyl derivatives. [Link]

  • ResearchGate. Synthesis of ethyl 4-(isoxazol-4-yl)-2,4-dioxobutanoates from ethyl 5-aroyl-4-pyrone-2-carboxylates and hydroxylamine. [Link]

Sources

Analytical methods for Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate

Introduction

This compound is a polyfunctionalized aromatic ketoester, a class of compounds that serve as critical building blocks in modern organic synthesis.[1] The precise arrangement of its keto, ester, and fluorinated methoxyphenyl moieties makes it a valuable intermediate for the synthesis of complex heterocyclic structures and potentially active pharmaceutical ingredients (APIs). Given its role as a precursor, ensuring its identity, purity, and stability is paramount for the successful development of downstream products.

This application note provides a comprehensive suite of analytical methods for the thorough characterization of this compound. As a senior application scientist, the following protocols are designed not merely as procedural steps, but as a holistic analytical strategy. The selection of orthogonal techniques—spanning chromatography, spectroscopy, and thermal analysis—creates a self-validating system to ensure the generation of robust and reliable data. The methodologies are grounded in established principles and align with the validation expectations of regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3]

Physicochemical Profile

A foundational step in any analytical endeavor is the documentation of the compound's basic physicochemical properties. These parameters are crucial for selecting appropriate solvents, understanding potential stability issues, and interpreting analytical data.

PropertyValueSource
CAS Number 1225574-45-7[4][5]
Molecular Formula C₁₃H₁₃FO₅[4]
Molecular Weight 268.24 g/mol [4]
Appearance To be determined experimentally (likely a solid)N/A
Melting Point To be determined experimentally (see DSC protocol)N/A
Solubility To be determined (soluble in common organic solvents like ACN, MeOH, DMSO, CHCl₃)N/A

I. Chromatographic Methods for Purity and Assay

Chromatographic techniques are the cornerstone for determining the purity of a chemical substance and quantifying its content in a mixture. A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the gold standard for this purpose.[6]

Rationale for Method Selection

RP-HPLC is chosen for its high resolving power, sensitivity, and suitability for non-volatile polar to moderately non-polar compounds like the target ketoester. The use of a C18 stationary phase provides excellent retention for the aromatic ring, while a buffered mobile phase ensures reproducible ionization states, leading to sharp, symmetrical peaks. The objective is to develop a method that can separate the main component from any potential process-related impurities or degradation products.[7]

Workflow for Chromatographic Analysis

G cluster_prep Sample & Standard Preparation cluster_hplc RP-HPLC Analysis cluster_data Data Processing & Validation prep Dissolve sample in Acetonitrile to create stock solution (1 mg/mL) dilute Prepare working standards and samples by diluting with mobile phase prep->dilute inject Inject onto C18 column dilute->inject separate Isocratic/Gradient Elution inject->separate detect UV Detection at λmax separate->detect integrate Integrate Peak Areas detect->integrate purity Calculate Purity (% Area) integrate->purity quant Quantify using Calibration Curve (Assay) integrate->quant validate Validate per ICH Q2(R2): Specificity, Linearity, Precision, Accuracy quant->validate

Caption: Workflow for purity and assay determination via RP-HPLC.

Protocol 1: RP-HPLC for Purity Determination

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantitative analysis of this compound.

Instrumentation & Conditions:

ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalent with DAD/VWDStandard, robust system for pharmaceutical analysis.
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalentC18 provides universal applicability for aromatic compounds.
Mobile Phase Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (50:50, v/v)A buffered mobile phase ensures consistent retention times. Acetonitrile is a common organic modifier with good UV transparency.[7]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temp. 30 °CControlled temperature minimizes fluctuations in retention time.
Detection Diode Array Detector (DAD) at 254 nm or determined λmaxThe aromatic ring and conjugated carbonyls will absorb strongly in the UV region. A DAD allows for peak purity assessment.
Injection Vol. 10 µLA small volume minimizes potential for peak distortion.
Run Time 15 minutesSufficient to elute the main peak and any late-eluting impurities.

Methodology:

  • Mobile Phase Preparation: Prepare the 20 mM potassium phosphate buffer by dissolving the appropriate amount of KH₂PO₄ in water and adjusting the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Preparation: Accurately weigh and dissolve ~10 mg of the reference standard in acetonitrile to make a 1.0 mg/mL stock solution. Further dilute with the mobile phase to a working concentration of ~0.1 mg/mL.

  • Sample Preparation: Prepare the sample solution in the same manner as the standard solution.

  • System Suitability Test (SST): Before analysis, perform five replicate injections of the standard solution. The relative standard deviation (%RSD) for the peak area and retention time should be ≤ 2.0%.[8]

  • Analysis: Inject the blank (mobile phase), standard, and sample solutions.

  • Data Processing: Determine the area of the main peak and any impurity peaks. Calculate the purity of the sample using the area percent method.

  • Method Validation: The method must be validated according to ICH Q2(R2) guidelines to demonstrate it is fit for purpose.[9][10] This involves assessing specificity, linearity, range, accuracy, precision, and robustness.[11]

II. Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide definitive information about a molecule's structure, confirming its identity and connectivity. A combination of NMR, MS, and IR spectroscopy offers a complete structural profile.

Interrelation of Spectroscopic Techniques

G cluster_techniques Spectroscopic Toolkit compound {this compound | C₁₃H₁₃FO₅ | MW: 268.24} NMR NMR Spectroscopy ¹H, ¹³C, ¹⁹F Provides carbon-hydrogen framework, connectivity, and fluorine environment compound->NMR elucidates MS Mass Spectrometry ESI or EI Confirms molecular weight and provides fragmentation pattern for substructural analysis compound->MS confirms IR FTIR Spectroscopy ATR Identifies key functional groups (C=O, C-F, C-O, Aromatic) compound->IR identifies

Caption: Orthogonal spectroscopic techniques for structural confirmation.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and assign all proton (¹H), carbon (¹³C), and fluorine (¹⁹F) signals.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm).[12]

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. For unambiguous assignments, 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are recommended.

  • Data Analysis & Expected Signals: The structure suggests a complex interplay of keto-enol tautomerism, which may result in multiple sets of signals. The following predictions are for the primary keto form.

Predicted ¹H NMR Signals (in CDCl₃):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 1.35 Triplet (t) 3H -O-CH₂-CH₃
~ 3.90 Singlet (s) 3H Ar-OCH₃
~ 4.30 Quartet (q) 2H -O-CH₂ -CH₃
~ 4.50* Singlet (s) 2H -CO-CH₂ -CO-

| ~ 7.00 - 7.60 | Multiplet (m) | 3H | Aromatic Protons |

Note: The methylene protons between the two carbonyl groups are acidic and may exist in the enol form, which would present as a vinyl proton (~6.5 ppm) and a broad enolic OH signal (>12 ppm).[12]

Predicted ¹³C NMR Signals (in CDCl₃):

Chemical Shift (δ, ppm) Assignment
~ 14.0 -O-CH₂-CH₃
~ 48.0 -CO-CH₂ -CO-
~ 56.0 Ar-OCH₃
~ 63.0 -O-CH₂ -CH₃
~ 115-130 Aromatic Carbons (showing C-F coupling)
~ 155-165 Aromatic Carbon attached to F (large ¹JCF) and OCH₃
~ 161.0 Ester C =O
~ 185.0 α-Keto C =O

| ~ 195.0 | Aryl-Keto C =O |

Protocol 3: Mass Spectrometry (MS)

Objective: To confirm the molecular weight and study the fragmentation pattern for structural verification.

Methodology (LC-MS):

  • Instrumentation: Couple the HPLC system from Protocol 1 to a mass spectrometer (e.g., a quadrupole or time-of-flight instrument) equipped with an Electrospray Ionization (ESI) source.

  • Ionization Mode: ESI in both positive and negative modes to maximize information.

  • Data Analysis:

    • Full Scan: In positive mode, look for the protonated molecular ion [M+H]⁺ at m/z 269.08 and the sodium adduct [M+Na]⁺ at m/z 291.06. In negative mode, look for the deprotonated ion [M-H]⁻ at m/z 267.07.[13]

    • Fragmentation (MS/MS): Induce fragmentation of the parent ion to observe characteristic losses. Expected fragments include the loss of the ethoxy group (-45 Da), loss of CO₂ (-44 Da), and cleavage yielding the fluoromethoxybenzoyl cation (m/z 153).

Protocol 4: Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Methodology:

  • Sample Preparation: The sample can be analyzed neat as a solid using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Perform a background scan of the empty ATR crystal first.[12]

  • Data Analysis: Identify characteristic absorption bands.

Expected FTIR Absorption Bands:

Wavenumber (cm⁻¹) Vibration Type Functional Group
~ 3100-3000 C-H stretch Aromatic
~ 2980-2850 C-H stretch Aliphatic (CH₃, CH₂)
~ 1740-1720 C=O stretch Ester carbonyl
~ 1715-1680 C=O stretch α-Keto carbonyl
~ 1680-1660 C=O stretch Aryl-Keto carbonyl
~ 1600, 1500 C=C stretch Aromatic ring
~ 1250 C-F stretch Aryl-Fluoride

| ~ 1250-1000 | C-O stretch | Ester and Ether |

III. Thermal Analysis

Thermal analysis provides crucial information on the melting behavior, polymorphism, and thermal stability of a compound.

Protocol 5: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and identify other thermal events like polymorphic transitions.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

  • Instrumentation: A calibrated DSC instrument.

  • Analysis: Heat the sample under a nitrogen atmosphere at a rate of 10 °C/min from ambient temperature to a point well above the expected melting temperature.[14]

  • Data Analysis: The peak of the endotherm corresponds to the melting point (Tₘ). The area under the peak can be used to calculate the enthalpy of fusion (ΔHfus).

Protocol 6: Thermogravimetric Analysis (TGA)

Objective: To assess the thermal stability and decomposition profile of the compound.

Methodology:

  • Sample Preparation: Place 5-10 mg of the sample into a TGA pan.

  • Instrumentation: A calibrated TGA instrument.

  • Analysis: Heat the sample at a rate of 10 °C/min under a nitrogen atmosphere up to ~600 °C.[14]

  • Data Analysis: The resulting curve plots mass percentage versus temperature. The onset temperature of significant mass loss indicates the beginning of thermal decomposition.

Conclusion

The analytical protocols detailed in this guide provide a robust framework for the comprehensive characterization of this compound. The strategic application of orthogonal techniques—using chromatography for purity, a suite of spectroscopic methods for definitive structural confirmation, and thermal analysis for physical properties—ensures a high degree of confidence in the material's quality. Adherence to these scientifically-grounded and validated methods is essential for researchers, scientists, and drug development professionals to guarantee the integrity of their starting materials and the success of their synthetic endeavors.

References

  • Vertex AI Search. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Google.
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  • Vertex AI Search. (n.d.). FDA Guidance For Industry Analytical Procedures and Methods Validation. Scribd.
  • Vertex AI Search. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
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  • Vertex AI Search. (2025). (PDF) Mastering β-keto esters. ResearchGate.
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  • Vertex AI Search. (2019). Analysis of Bio-Based Fatty Esters PCM's Thermal Properties and Investigation of Trends in Relation to Chemical Structures. MDPI.
  • Vertex AI Search. (n.d.). Ethyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate. PubChemLite.
  • Vertex AI Search. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). Google.

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Application Note: A Robust HPLC-UV Method for Purity Determination of Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of purity for Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate, a key intermediate in pharmaceutical synthesis. The inherent challenges in analyzing β-diketones, such as potential tautomerism and metal chelation leading to poor peak shapes, are addressed through careful method development.[1][2] This document provides a detailed protocol for a robust reversed-phase HPLC (RP-HPLC) method, complete with system suitability criteria and full validation parameters according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5] The methodologies described herein are designed for researchers, analytical scientists, and quality control professionals in the drug development sector, ensuring reliable and accurate purity assessment.

Introduction and Scientific Rationale

This compound (Mol. Wt. 268.24 g/mol ) is a fluorinated aromatic β-diketoester with significant utility as a building block in organic synthesis.[6][7] The purity of such intermediates is a critical quality attribute, as impurities can carry through subsequent synthetic steps, potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API).

The analysis of β-diketones by RP-HPLC presents unique challenges. These compounds can exist in equilibrium between keto and enol tautomers, and the enol form can chelate with trace metals in the HPLC system, often resulting in peak tailing and poor reproducibility.[2][8] Therefore, the primary objective of this method was to establish chromatographic conditions that ensure a single, sharp, and symmetrical peak for the main analyte, allowing for accurate quantification and separation from potential process-related impurities and degradation products.

This was achieved by employing a C18 stationary phase, which is standard for polar aromatic compounds, and controlling the mobile phase pH with a buffer.[9][10] An acidic mobile phase protonates the silanol groups on the silica support and suppresses the ionization of the analyte, minimizing secondary interactions and promoting a consistent analyte form, leading to improved peak symmetry. The method was subsequently validated to demonstrate its suitability for its intended purpose, adhering to the principles outlined in ICH Q2(R1) and United States Pharmacopeia (USP) General Chapter <621>.[11][12]

Recommended HPLC Method and Chromatographic Conditions

Based on the physicochemical properties of the analyte and extensive method development, a gradient RP-HPLC method was optimized for the best separation and peak shape.

Parameter Condition
Instrument HPLC System with UV/Vis Detector
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 40% B; 2-15 min: 40% to 90% B; 15-18 min: 90% B; 18-18.1 min: 90% to 40% B; 18.1-25 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)

Experimental Protocols

Protocol for Reagent and Sample Preparation
  • Mobile Phase Preparation :

    • For Mobile Phase A, add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.

    • For Mobile Phase B, add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.

  • Standard Solution Preparation (100 µg/mL) :

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. This yields a 100 µg/mL stock solution.

  • Sample Solution Preparation (100 µg/mL) :

    • Accurately weigh approximately 10 mg of the sample to be tested into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

  • Filtration : Before injection, filter all solutions through a 0.45 µm syringe filter to remove particulate matter.[13]

HPLC System Setup and Analysis Workflow

The following diagram illustrates the overall workflow from sample preparation to the final purity report.

Caption: High-level workflow for HPLC purity analysis.

System Suitability Testing (SST)

Before sample analysis, the chromatographic system must be verified to be fit for its intended use.[11] This is accomplished by performing a System Suitability Test (SST). Inject the standard solution five times and evaluate the following parameters.

Parameter Acceptance Criteria Rationale
Tailing Factor (T) ≤ 2.0Measures peak symmetry, critical for accurate integration.
Theoretical Plates (N) ≥ 2000Indicates column efficiency and separation power.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injector and detector system.
% RSD of Retention Time ≤ 1.0%Shows the stability and precision of the pump and mobile phase delivery.

Method Validation Protocol

The analytical method must be validated to ensure its reliability, as mandated by regulatory bodies.[3][12] The validation process establishes, through documented evidence, that the procedure is suitable for its intended purpose.

Validation_Logic Method Validated HPLC Method Specificity Specificity (Discrimination) Method->Specificity Accuracy Accuracy (Trueness) Method->Accuracy Precision Precision (Agreement) Method->Precision Linearity Linearity & Range (Proportionality) Method->Linearity Sensitivity Sensitivity (LOD & LOQ) Method->Sensitivity Robustness Robustness (Reliability) Method->Robustness Repeatability Repeatability (Intra-assay) Precision->Repeatability is assessed by Intermediate Intermediate Precision (Inter-assay) Precision->Intermediate is assessed by

Caption: Logical relationship of ICH validation parameters.

Specificity

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[5]

Protocol:

  • Inject the diluent (blank) to ensure no interfering peaks at the retention time of the analyte.

  • Analyze a sample of this compound.

  • If available, spike the sample with known related substances or impurities to demonstrate separation.

  • Perform forced degradation studies (e.g., acid, base, oxidative, thermal, photolytic stress) and analyze the stressed samples to ensure the main peak is resolved from any degradation products.

Linearity

Objective: To demonstrate that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample.

Protocol:

  • Prepare a series of at least five calibration standards from the reference standard stock solution, typically ranging from 50% to 150% of the target sample concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy (Recovery)

Objective: To determine the closeness of the test results obtained by the method to the true value.

Protocol:

  • Prepare a sample matrix (placebo) if applicable.

  • Spike the matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) with a known amount of the reference standard.

  • Prepare each level in triplicate and analyze.

  • Calculate the percentage recovery for each sample. The mean recovery should be within 98.0% to 102.0%.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument. The %RSD of the purity results should be ≤ 1.0%.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. Compare the results from both studies. The cumulative %RSD should be ≤ 2.0%.

LOD & LOQ

Objective: To determine the lowest amount of analyte in a sample that can be detected (LOD) and quantitatively determined with suitable precision and accuracy (LOQ).

Protocol:

  • Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Calibration Curve: Calculate LOD and LOQ using the following equations:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the response (e.g., y-intercept of the regression line) and S is the slope of the calibration curve.

Robustness

Objective: To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Protocol:

  • Analyze the sample while making small variations to the optimized conditions, one at a time.

  • Suggested variations:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase Composition (e.g., vary % Acetonitrile by ± 2% absolute)

  • Evaluate the impact on SST parameters (retention time, tailing factor, etc.). The results should remain within the acceptance criteria.

Data Analysis and Purity Calculation

The purity of the sample is determined by calculating the percentage area of the main peak relative to the total area of all peaks in the chromatogram.

Formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

Ensure that peaks from the blank are disregarded and that any peaks below the LOQ are not included in the calculation.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the determination of purity for this compound. The provided protocols offer a comprehensive framework for routine quality control analysis and method validation, ensuring that this critical pharmaceutical intermediate meets the high-quality standards required for drug development and manufacturing.

References

  • Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]

  • Title: <621> CHROMATOGRAPHY Source: uspnf.com URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: USP <621> Chromatography Source: DSDP Analytics URL: [Link]

  • Title: <621> Chromatography - Notice of Adoption of Harmonized Standard Source: US Pharmacopeia (USP) URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant Source: PubMed URL: [Link]

  • Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]

  • Title: THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES Source: apollo-scientific.com URL: [Link]

  • Title: β-Diketones: Peak shape challenges and the use of mixed-mode high-performance liquid chromatography methodology to obtain fast, high resolution chromatography Source: ResearchGate URL: [Link]

  • Title: HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns Source: SIELC Technologies URL: [Link]

  • Title: Beta-diketones: Peak Shape Challenges and the Use of Mixed-Mode High-Performance Liquid Chromatography Methodology to Obtain Fast, High Resolution Chromatography Source: PubMed URL: [Link]

  • Title: Reversed-phase chromatography Source: Wikipedia URL: [Link]

  • Title: Reverse Phase/ Normal Phase HPLC Analytical Techniques Source: Jordi Labs URL: [Link]

  • Title: this compound Source: Pharmaffiliates URL: [Link]

  • Title: A review: strategy for method development and validation of hplc Source: International Journal of Novel Research and Development (IJNRD) URL: [Link]

  • Title: Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH Source: Pharmacia URL: [Link]

  • Title: Analysis of basic compounds by reversed-phase liquid chromatography-electrospray mass spectrometry in high-pH mobile phases Source: ResearchGate URL: [Link]

  • Title: Workflow of HPLC in Peptide Purity Analysis Source: Mtoz Biolabs URL: [Link]

  • Title: Metal Ion-Mediated Interfacial Coordination Complexation in Octyl Gallate-Curcumin Emulsions: Enhanced Stability and Curcumin Protection Source: MDPI URL: [Link]

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Application Notes and Protocols: Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate is a member of the β-ketoester class of organic compounds, a scaffold of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a fluorinated and methoxylated phenyl ring, suggests potential for diverse biological activities. The presence of the 1,3-dicarbonyl motif provides a key pharmacophore for metal chelation, which is crucial for the inhibition of certain metalloenzymes. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this compound. The primary applications highlighted herein are its use as a potential inhibitor of HIV-1 integrase and as a quorum-sensing inhibitor in bacteria.

Compound Profile
PropertyValue
IUPAC Name This compound
Molecular Formula C₁₃H₁₃FO₅
Molecular Weight 268.24 g/mol
CAS Number 1225574-45-7
General Class β-Ketoester
Potential Applications Antiviral (HIV-1 Integrase Inhibition), Antibacterial (Quorum Sensing Inhibition)

Part 1: Application as an HIV-1 Integrase Inhibitor

Scientific Background

HIV-1 integrase is an essential enzyme for the replication of the human immunodeficiency virus (HIV). It catalyzes the insertion of the viral DNA into the host cell's genome in a two-step process: 3'-processing and strand transfer. Both steps are dependent on the coordination of two divalent metal ions (typically Mg²⁺) in the enzyme's active site. The 4-aryl-2,4-dioxobutanoic acid scaffold is a well-established pharmacophore for HIV-1 integrase inhibitors[1][2]. These compounds are believed to chelate the metal ions in the active site, thereby preventing the binding of the viral DNA and inhibiting the catalytic activity of the enzyme[3]. This compound, as an ethyl ester of this scaffold, may act as a prodrug that is hydrolyzed in vivo to the active carboxylic acid, or it may exhibit activity in its own right. The fluoro and methoxy substituents on the phenyl ring can modulate the compound's electronic properties, binding affinity, and metabolic stability.

Mechanism of Action: HIV-1 Integrase Inhibition

The proposed mechanism of action for the active, hydrolyzed form of this compound involves the chelation of the divalent metal ions in the HIV-1 integrase active site. This prevents the proper positioning and processing of the viral DNA, thus inhibiting both the 3'-processing and strand transfer steps of integration.

G cluster_0 HIV-1 Integrase Active Site cluster_1 Inhibitor Mg1 Mg²⁺ Viral_DNA Viral DNA End Mg1->Viral_DNA Binds No_Integration Integration Blocked Mg1->No_Integration Mg2 Mg²⁺ Mg2->Viral_DNA Binds Mg2->No_Integration DDE_motif Asp, Asp, Glu Residues DDE_motif->Mg1 DDE_motif->Mg2 Inhibitor 4-(5-fluoro-2-methoxyphenyl)- 2,4-dioxobutanoic acid (hydrolyzed form) Inhibitor->Mg1 Chelates Inhibitor->Mg2 Chelates Inhibitor->No_Integration Integration Successful Integration Viral_DNA->Integration

Caption: Proposed mechanism of HIV-1 integrase inhibition.

Protocol 1: In Vitro HIV-1 Integrase Strand Transfer Assay

This protocol is a general guideline for evaluating the inhibitory activity of this compound against the strand transfer step of HIV-1 integrase. It is adapted from established high-throughput screening assays[4][5].

Materials
  • Recombinant HIV-1 Integrase

  • Donor DNA (oligonucleotide mimicking the viral DNA end, often labeled with biotin)

  • Target DNA (oligonucleotide mimicking the host DNA, often labeled with a fluorescent tag like AlexaFluor 488)

  • Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 5 mM DTT, 0.1 mg/mL BSA

  • This compound (dissolved in DMSO)

  • Known HIV-1 Integrase inhibitor (e.g., Raltegravir) as a positive control

  • DMSO (vehicle control)

  • 384-well plates

  • Fluorescence plate reader

Procedure
  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM.

  • Reaction Mixture Preparation: In each well of the 384-well plate, add the following components in order:

    • 2 µL of the test compound dilution (or DMSO for control).

    • 10 µL of assay buffer containing 200 nM recombinant HIV-1 integrase and 20 nM biotinylated donor DNA.

  • Pre-incubation: Incubate the plate at room temperature for 30 minutes to allow the compound to bind to the integrase.

  • Initiation of Strand Transfer: Add 8 µL of assay buffer containing 20 nM fluorescently labeled target DNA to each well to initiate the strand transfer reaction.

  • Reaction Incubation: Incubate the plate at 37°C for 60 minutes.

  • Detection: Measure the fluorescence polarization or anisotropy using a plate reader. An increase in fluorescence polarization indicates the strand transfer reaction (i.e., the joining of the donor and target DNA).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value using a suitable nonlinear regression model.

Expected Results

An active compound will show a dose-dependent decrease in the fluorescence polarization signal, indicating inhibition of the strand transfer reaction. The IC₅₀ value provides a quantitative measure of the compound's potency.

Part 2: Application as a Quorum Sensing Inhibitor

Scientific Background

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate gene expression based on population density. This system regulates various processes, including biofilm formation, virulence factor production, and antibiotic resistance. Inhibiting QS is a promising anti-virulence strategy that may be less likely to induce resistance compared to traditional antibiotics. β-keto esters, such as this compound, have been investigated as potential QS inhibitors[6][7]. They are structurally similar to some of the native acyl-homoserine lactone (AHL) signaling molecules used by Gram-negative bacteria and may act as competitive inhibitors of the QS receptors, such as LasR in Pseudomonas aeruginosa.

Workflow for Quorum Sensing Inhibition Screening

G Start Start Compound Ethyl 4-(5-fluoro-2-methoxyphenyl) -2,4-dioxobutanoate Start->Compound Biosensor_Assay Biosensor Strain Assay (e.g., C. violaceum) Compound->Biosensor_Assay Virulence_Assay Virulence Factor Inhibition Assay (e.g., Pyocyanin, Biofilm) Biosensor_Assay->Virulence_Assay Active End End Biosensor_Assay->End Inactive Mechanism_Study Mechanism of Action Study (e.g., Molecular Docking) Virulence_Assay->Mechanism_Study Confirmed Activity Lead_Optimization Lead Optimization Mechanism_Study->Lead_Optimization Lead_Optimization->End

Caption: General workflow for screening quorum sensing inhibitors.

Protocol 2: Chromobacterium violaceum Biosensor Assay for Quorum Sensing Inhibition

This protocol provides a basic method for screening for QS inhibition using the biosensor strain Chromobacterium violaceum, which produces the purple pigment violacein in response to AHL signals. Inhibition of violacein production indicates potential QS inhibitory activity[8].

Materials
  • Chromobacterium violaceum (e.g., ATCC 12472)

  • Luria-Bertani (LB) agar and broth

  • Acyl-homoserine lactone (AHL) signal molecule (e.g., N-hexanoyl-L-homoserine lactone, HHL)

  • This compound (dissolved in DMSO)

  • DMSO (vehicle control)

  • Sterile petri dishes and paper discs

Procedure
  • Prepare Biosensor Plates: Prepare a lawn of C. violaceum on LB agar plates.

  • Add AHL: In the center of the plate, create a small well and add a solution of HHL to induce violacein production.

  • Apply Test Compound: Place sterile paper discs impregnated with different concentrations of this compound (and a DMSO control disc) at a distance from the central well.

  • Incubation: Incubate the plates at 30°C for 24-48 hours.

  • Observation: Observe the plates for the inhibition of purple pigment formation around the paper discs. A clear zone of no pigmentation around a disc indicates QS inhibition.

Expected Results

A zone of inhibition of violacein production around the disc containing the test compound suggests that it interferes with the QS signaling pathway. The diameter of the zone can be used as a semi-quantitative measure of the inhibitory activity.

Protocol 3: Inhibition of Biofilm Formation in Pseudomonas aeruginosa

This protocol describes a method to quantify the effect of this compound on biofilm formation by Pseudomonas aeruginosa, a process regulated by QS[9].

Materials
  • Pseudomonas aeruginosa (e.g., PAO1)

  • LB broth

  • This compound (dissolved in DMSO)

  • DMSO (vehicle control)

  • 96-well microtiter plates

  • Crystal violet solution (0.1% w/v)

  • Ethanol (95%)

  • Microplate reader

Procedure
  • Prepare Bacterial Culture: Grow an overnight culture of P. aeruginosa in LB broth.

  • Set up Microtiter Plate: In a 96-well plate, add 100 µL of LB broth containing a sub-inhibitory concentration of the test compound to each well. Also, include wells with DMSO as a control.

  • Inoculation: Inoculate each well with 1 µL of the overnight bacterial culture.

  • Incubation: Incubate the plate at 37°C for 24 hours without shaking.

  • Staining:

    • Carefully discard the culture medium and wash the wells gently with sterile water to remove non-adherent bacteria.

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Remove the crystal violet solution and wash the wells thoroughly with water.

  • Quantification:

    • Add 200 µL of 95% ethanol to each well to solubilize the crystal violet bound to the biofilm.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of biofilm inhibition for each concentration of the test compound compared to the DMSO control.

Expected Results

A reduction in the absorbance at 570 nm in the presence of the test compound indicates inhibition of biofilm formation. This provides evidence for its potential as an anti-virulence agent.

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents. Its structural similarity to known HIV-1 integrase inhibitors and its potential to interfere with bacterial quorum sensing make it a valuable compound for further investigation in both antiviral and antibacterial drug discovery programs. The protocols provided in this document offer a starting point for researchers to explore the medicinal chemistry applications of this compound. Further studies, including structure-activity relationship (SAR) analysis and in vivo efficacy testing, will be crucial in elucidating its full therapeutic potential.

References

  • Bacha, K., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 28(19), 6841. [Link]

  • Denis, A., et al. (2000). Beta-keto-ester chemistry and ketolides. Synthesis and antibacterial activity of 2-halogeno, 2-methyl and 2,3 enol-ether ketolides. Bioorganic & Medicinal Chemistry Letters, 10(17), 2019-2022. [Link]

  • ResearchGate. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. [Link]

  • Wai, J. S., et al. (2000). 4-Aryl-2,4-dioxobutanoic acid inhibitors of HIV-1 integrase and viral replication in cells. Journal of Medicinal Chemistry, 43(26), 4923-4926. [Link]

  • Xu, X., et al. (2005). Synthesis and antibacterial activity of C2-fluoro, C6-carbamate ketolides, and their C9-oximes. Bioorganic & Medicinal Chemistry Letters, 15(4), 883-887. [Link]

  • White Rose Research Online. (Date unavailable). SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. [Link]

  • Jurado, K. A., et al. (2017). Methods for the Analyses of Inhibitor-Induced Aberrant Multimerization of HIV-1 Integrase. Methods in Molecular Biology, 1625, 175-188. [Link]

  • Billiet, A., et al. (2012). A novel high-throughput cellular screening assay for the discovery of HIV-1 integrase inhibitors. Journal of Virological Methods, 179(1), 125-131. [Link]

  • ACG Publications. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. [Link]

  • Tardy, C., et al. (2019). Discovery of Novel Integrase Inhibitors Acting outside the Active Site Through High-Throughput Screening. Viruses, 11(10), 940. [Link]

  • ResearchGate. (Date unavailable). Examples of 4-substituted 2,4-dioxobutanoic acid derivatives as PA inhibitors. [Link]

  • Goldgur, Y., et al. (1999). Structure of the HIV-1 integrase catalytic domain complexed with an inhibitor: a platform for antiviral drug design. Proceedings of the National Academy of Sciences, 96(23), 13040-13043. [Link]

  • Zhu, H., et al. (2011). Screening for novel quorum-sensing inhibitors to interfere with the formation of Pseudomonas aeruginosa biofilm. Journal of Medical Microbiology, 60(Pt 8), 1117-1124. [Link]

  • Kamadatu, L., & Santoso, M. (Date unavailable). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Neliti. [Link]

  • Pinto, M., et al. (2019). Sulfonamide-based diffusible signal factor analogs interfere with quorum sensing in Stenotrophomonas maltophilia and Burkholderia cepacia. Future Medicinal Chemistry, 11(13), 1565-1582. [Link]

  • Musthafa, K. S., et al. (2017). Inhibition of Quorum Sensing Regulated Virulence Factors and Biofilm Formation by Eucalyptus globulus against Multidrug-Resistant Pseudomonas aeruginosa. Journal of Pathogens, 2017, 7217395. [Link]

  • Li, Z., et al. (2025). Effect of quorum sensing signal molecular analog 4-hydroxy-5-methyl-3(2H)-furanone on the microbial diversity and flavor characteristics of Sichuan Paocai. International Journal of Food Microbiology, 412, 111510. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate. This document is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and frequently asked questions encountered during the synthesis of this and structurally related β-ketoesters. Our approach is rooted in fundamental organic chemistry principles to provide you with robust, actionable solutions.

The synthesis of this compound, a β-ketoester, is typically achieved through a Claisen condensation reaction. This involves the base-mediated condensation of an appropriate ester and a ketone. The following guide is structured to troubleshoot common issues in this type of reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is very low, or I am recovering a significant amount of my starting materials. What are the likely causes?

A1: Low conversion is a frequent issue in Claisen and related condensation reactions. Several factors can contribute to this problem:

  • Insufficient Base Strength or Activity: The reaction is driven by the deprotonation of the α-carbon of one of the ester starting materials. If the base is not strong enough or has degraded due to improper storage, the initial enolate formation will be inefficient. Claisen condensations require a full equivalent of base because the final β-keto ester product is acidic and will be deprotonated by the base, driving the reaction to completion.[1][2]

  • Presence of Water: Moisture in the reagents or solvent can quench the strong base and lead to hydrolysis of the ester starting materials or the product.[3] This is particularly problematic when using bases like sodium ethoxide.[3]

  • Reaction Temperature and Time: Condensation reactions can be slow. Insufficient reaction time or a temperature that is too low may result in incomplete conversion. Conversely, excessively high temperatures can promote side reactions.

  • Steric Hindrance: The structure of your starting materials, particularly the electrophilic ester, can impact the reaction rate. Significant steric bulk around the carbonyl group can hinder the nucleophilic attack by the enolate.[4]

Troubleshooting Steps:

  • Base Selection and Handling:

    • Use a strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) in an aprotic solvent like THF or toluene.[3][5]

    • If using an alkoxide base, ensure it is fresh and handled under an inert atmosphere (e.g., nitrogen or argon). It is crucial to use an alkoxide with the same alkyl group as your ester to prevent transesterification.[6][7] For ethyl esters, sodium ethoxide is the appropriate choice.[6]

  • Ensure Anhydrous Conditions:

    • Dry all solvents and glassware thoroughly before use.

    • Handle hygroscopic reagents in a glovebox or under an inert atmosphere.[3]

  • Optimize Reaction Conditions:

    • Consider increasing the reaction time or temperature incrementally. Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS.

    • Pre-forming the enolate by stirring the ester with the base before adding the second ester component can sometimes improve yields.[4]

Q2: I am observing significant side product formation, particularly a carboxylic acid. How can I prevent this?

A2: The formation of a carboxylic acid byproduct is a strong indicator of ester hydrolysis (saponification).[3][6] This occurs when the ester functional group reacts with water or hydroxide ions.

Causality and Prevention:

  • Hydroxide Contamination: Using hydroxide bases like NaOH or KOH is generally not recommended for Claisen condensations as they readily promote saponification.[6]

  • Moisture: As mentioned in Q1, any water present in the reaction can lead to hydrolysis, especially under basic conditions.[3]

  • Work-up Procedure: Premature exposure to aqueous basic conditions during the work-up can hydrolyze the desired β-keto ester product.

Preventative Measures:

  • Switch to an Aprotic System: The most effective way to prevent hydrolysis is to use a strong base in a dry, aprotic solvent. A system like sodium hydride in dry THF or toluene is highly recommended.[3]

  • Careful Work-up: The reaction should be quenched by carefully adding it to an acidic solution (e.g., dilute HCl or H₂SO₄) to neutralize the base and protonate the product enolate.[6] This acidic work-up ensures that the final product is the neutral β-keto ester.[6]

Q3: My product seems to be degrading during purification. What purification strategies are recommended for β-ketoesters?

A3: β-ketoesters can be sensitive molecules, particularly to heat and strong acids or bases, which can promote hydrolysis and decarboxylation.[8][9][10]

Recommended Purification Protocol:

  • Acidic Work-up: After the reaction is complete, quench the mixture by pouring it into a cold, dilute acid solution (e.g., 1 M HCl). This protonates the enolate of the product.[6]

  • Extraction: Extract the product into an organic solvent like diethyl ether or ethyl acetate.[6][8]

  • Washing: Wash the organic layer with water and then with brine to remove water-soluble impurities.[6]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure at a low temperature to avoid thermal decomposition.

  • Chromatography: If further purification is needed, flash column chromatography on silica gel is typically effective. Use a non-polar solvent system (e.g., hexanes/ethyl acetate) and consider deactivating the silica gel slightly with triethylamine if your compound shows signs of degradation on the column.

Data Summary for Solvent Selection:

Solvent System (Hexane:Ethyl Acetate)PolarityTypical Application
9:1LowEluting non-polar impurities
4:1Medium-LowEluting the β-ketoester product
1:1MediumEluting more polar byproducts
Q4: The reaction is not regioselective, and I am getting a mixture of products. How can I control the regioselectivity?

A4: In a "crossed" Claisen condensation, where two different esters are used, regioselectivity can be an issue if both esters have α-hydrogens.[1]

Strategies for Regiocontrol:

  • Use a Non-enolizable Ester: One of the most effective strategies is to use one ester that cannot form an enolate (i.e., it has no α-hydrogens).[1] This ester can only act as the electrophile.

  • Directed Condensation: Pre-form the enolate of one ester using a strong, non-nucleophilic base like LDA at a low temperature. Then, slowly add the second (electrophilic) ester to the pre-formed enolate.[4] This method provides excellent control over which ester acts as the nucleophile.

Visualizing the Reaction and Troubleshooting

General Reaction Workflow:

G cluster_0 Reaction Setup reagents Anhydrous Solvent (e.g., THF, Toluene) reaction Claisen Condensation reagents->reaction ester1 Ethyl Ester (Nucleophile Precursor) ester1->reaction ester2 Aryl Ester (Electrophile) ester2->reaction base Strong Base (e.g., NaH, LDA) base->reaction workup Acidic Work-up (e.g., dilute HCl) reaction->workup Quench purification Extraction & Chromatography workup->purification product Ethyl 4-(aryl)-2,4-dioxobutanoate purification->product

Caption: A generalized workflow for the Claisen condensation synthesis of β-ketoesters.

Troubleshooting Decision Tree:

G start Low Yield or No Reaction q_base Is the base active and anhydrous? start->q_base q_hydrolysis Side product is a carboxylic acid? start->q_hydrolysis a_base_no Use fresh, strong base (NaH, LDA). Ensure anhydrous conditions. q_base->a_base_no No q_water Are solvents and reagents dry? q_base->q_water Yes a_water_no Thoroughly dry all reagents and solvents. q_water->a_water_no No q_conditions Are reaction time and temperature optimized? q_water->q_conditions Yes a_conditions_no Increase time/temp. Monitor reaction progress. q_conditions->a_conditions_no No a_hydrolysis_yes Switch to aprotic system (e.g., NaH in THF). Ensure acidic work-up. q_hydrolysis->a_hydrolysis_yes Yes

Caption: A decision tree for troubleshooting common issues in β-ketoester synthesis.

References
  • ResearchGate. (n.d.). Purification of baker's yeast β-keto ester oxidoreductase. [Table]. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]

  • Reddit. (2020). Thank you all for your suggestions regarding my failing Claisen condensation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. Retrieved from [Link]

  • Pearson. (n.d.). Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • Chemistry Notes. (n.d.). Dieckmann Condensation Mechanism, Examples and Application. Retrieved from [Link]

  • Google Patents. (n.d.). US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.
  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Retrieved from [Link]

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Technical Support Center: Synthesis of Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate. As a key intermediate in various pharmaceutical development pathways, ensuring its purity is paramount. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues related to byproduct formation during its synthesis via crossed Claisen condensation.

I. Understanding the Core Synthesis: A Crossed Claisen Condensation

The synthesis of this compound is typically achieved through a crossed Claisen condensation. This reaction involves the base-mediated condensation of ethyl 5-fluoro-2-methoxyphenylacetate with diethyl oxalate.

Reaction Scheme:

Claisen Condensation cluster_reactants Reactants cluster_reagents Reagents Reactant_1 Ethyl 5-fluoro-2-methoxyphenylacetate Reaction_Center Claisen Condensation Reactant_1->Reaction_Center Reactant_2 Diethyl Oxalate Reactant_2->Reaction_Center Base Strong Base (e.g., NaOEt) Base->Reaction_Center Catalyst Solvent Anhydrous Solvent (e.g., EtOH, THF) Solvent->Reaction_Center Product This compound Byproduct_EtOH Ethanol Reaction_Center->Product Reaction_Center->Byproduct_EtOH

Caption: General workflow for the synthesis of this compound.

In this reaction, diethyl oxalate serves as the acylating agent (the "acceptor"), and because it lacks α-hydrogens, it cannot form an enolate, thus preventing self-condensation.[1][2] The ethyl 5-fluoro-2-methoxyphenylacetate acts as the nucleophilic component (the "donor") by forming an enolate in the presence of a strong base.[3] While this is a generally efficient method, several side reactions can lead to the formation of byproducts, complicating purification and potentially impacting the quality of the final compound.

II. Troubleshooting Guide: Common Byproducts and Their Mitigation

This section addresses specific byproducts that may be encountered during the synthesis. Each entry follows a question-and-answer format to provide clear and actionable advice.

FAQ 1: I am observing a significant amount of unreacted starting materials in my crude product. What could be the cause and how can I improve the conversion?

A1: Root Cause Analysis & Corrective Actions

The presence of unreacted starting materials, primarily ethyl 5-fluoro-2-methoxyphenylacetate, is a common issue and can be attributed to several factors:

  • Insufficient or Inactive Base: The Claisen condensation is an equilibrium reaction. To drive it to completion, a stoichiometric amount of a strong base is required.[4] The final step, the deprotonation of the β-keto ester product, is what makes the reaction thermodynamically favorable. If the base is old, has been improperly stored (exposed to moisture or air), or is used in catalytic amounts, the reaction will not proceed to completion.

  • Presence of Moisture: Water in the reaction medium will quench the strong base and can also lead to the hydrolysis of the ester starting materials, reducing the amount of active reactants.[3]

  • Inadequate Reaction Time or Temperature: While some optimized procedures report very short reaction times in flow reactors[5], batch reactions may require longer periods to reach completion. The reaction temperature also plays a crucial role; it must be sufficient to overcome the activation energy but not so high as to promote degradation.

Troubleshooting Protocol:

  • Verify Base Stoichiometry and Activity:

    • Use at least one full equivalent of a strong, anhydrous base (e.g., sodium ethoxide, sodium hydride).

    • Ensure the base is fresh and has been stored under an inert atmosphere.

  • Ensure Anhydrous Conditions:

    • Dry all glassware thoroughly in an oven before use.

    • Use anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent or obtained from a sealed commercial source.

    • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Optimize Reaction Parameters:

    • Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).[6]

    • If the reaction stalls, consider a modest increase in temperature or extending the reaction time. A systematic optimization, potentially using a Design of Experiments (DoE) approach, can identify the optimal conditions for your specific setup.[5]

FAQ 2: My product is contaminated with a byproduct of approximately MW 396.4. What is this impurity and how can I prevent its formation?

A2: Identification, Mechanism, and Prevention of Self-Condensation Byproduct

This byproduct is likely the self-condensation product of ethyl 5-fluoro-2-methoxyphenylacetate: Ethyl 2-(5-fluoro-2-methoxyphenyl)-3-(5-fluoro-2-methoxyphenyl)-3-oxopropanoate .

Mechanism of Formation:

Although the crossed Claisen condensation with diethyl oxalate is the desired pathway, a competing self-condensation reaction can occur where the enolate of ethyl 5-fluoro-2-methoxyphenylacetate attacks another molecule of itself.

Self_Condensation Enolate Enolate of Ethyl 5-fluoro-2-methoxyphenylacetate Self_Condensation_Product Self-Condensation Byproduct (MW ~396.4) Enolate->Self_Condensation_Product Ester Ethyl 5-fluoro-2-methoxyphenylacetate Ester->Self_Condensation_Product Nucleophilic Attack

Caption: Formation of the self-condensation byproduct.

Preventative Measures:

  • Control the Order of Reagent Addition: A common strategy to minimize self-condensation is to add the ethyl 5-fluoro-2-methoxyphenylacetate slowly to a mixture of the base and diethyl oxalate. This ensures that the generated enolate has a higher probability of reacting with the more electrophilic diethyl oxalate, which is present in a higher concentration.

  • Use an Excess of the Non-Enolizable Ester: Employing a slight excess (e.g., 1.1 to 1.5 equivalents) of diethyl oxalate can help to outcompete the self-condensation reaction.[2]

  • Choice of Solvent and Base: The reaction kinetics can be influenced by the choice of solvent. A solvent like tetrahydrofuran (THF) has been shown to significantly shorten reaction times and can improve selectivity compared to ethanol in some cases.[5]

FAQ 3: I have identified acidic impurities in my product, such as 5-fluoro-2-methoxyphenylacetic acid and oxalic acid. How are these formed and how can I remove them?

A3: Understanding and Preventing Hydrolysis

These acidic impurities are the result of the hydrolysis of the starting materials or the product.

Causes of Hydrolysis:

  • Trace Amounts of Water: As mentioned in FAQ 1, any moisture present in the reaction can lead to the saponification (base-catalyzed hydrolysis) of the esters.

  • Aqueous Work-up: During the work-up procedure, if the pH is not carefully controlled or if the product is exposed to acidic or basic aqueous solutions for prolonged periods, hydrolysis can occur.

Mitigation and Purification Strategies:

  • Prevention during Reaction:

    • Adhere strictly to anhydrous reaction conditions.

  • Careful Work-up:

    • After quenching the reaction with acid, promptly extract the product into an organic solvent.

    • Minimize the time the product is in contact with aqueous layers.

  • Purification:

    • Aqueous Wash: A wash with a mild base, such as a saturated sodium bicarbonate solution, can effectively remove acidic impurities. The desired product is generally less acidic than the carboxylic acid byproducts and will remain in the organic layer, while the acidic impurities will be extracted into the aqueous layer as their corresponding salts.

    • Chromatography: If an aqueous wash is insufficient, column chromatography on silica gel is an effective method for separating the neutral product from the more polar acidic byproducts.

III. Summary of Potential Byproducts

The following table summarizes the common byproducts, their likely origin, and key characteristics.

Byproduct NameMolecular Weight ( g/mol )OriginMitigation Strategy
Ethyl 5-fluoro-2-methoxyphenylacetate212.22Unreacted Starting MaterialUse stoichiometric base, ensure anhydrous conditions, optimize reaction time/temperature.
Diethyl Oxalate146.14Unreacted Starting MaterialEnsure complete reaction; can be removed by evaporation or aqueous wash.
Ethyl 2-(5-fluoro-2-methoxyphenyl)-3-(5-fluoro-2-methoxyphenyl)-3-oxopropanoate396.38Self-condensation of the enolizable esterSlow addition of the enolizable ester, use a slight excess of diethyl oxalate.
5-fluoro-2-methoxyphenylacetic acid184.15Hydrolysis of the corresponding esterMaintain anhydrous conditions, perform careful work-up, remove with a mild base wash.
Oxalic Acid / Monoethyl Oxalate90.03 / 118.08Hydrolysis of diethyl oxalateMaintain anhydrous conditions, perform careful work-up, remove with a mild base wash.
Ethanol46.07Reaction byproduct and/or solventRemoved during work-up and purification (e.g., evaporation).

IV. Recommended Analytical Protocol for Purity Assessment

A robust analytical method is essential for identifying and quantifying byproducts. A combination of chromatographic and spectroscopic techniques is recommended.

Recommended Workflow:

Analytical_Workflow Crude_Product Crude Reaction Mixture TLC TLC Analysis (Initial Check) Crude_Product->TLC HPLC RP-HPLC-UV/MS (Purity & Impurity Profile) TLC->HPLC Proceed if reaction is complete NMR ¹H and ¹³C NMR (Structural Confirmation) HPLC->NMR For structural elucidation of impurities Purified_Product Purified Product HPLC->Purified_Product

Sources

Technical Support Center: Purification of Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate. Purity of this β-keto ester intermediate is critical for subsequent synthetic steps and final product integrity. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed purification protocols to address common challenges encountered during its isolation.

Understanding the Reaction Mixture: A Proactive Approach to Purification

This compound is typically synthesized via a crossed Claisen condensation.[1] This reaction involves the condensation of an ester enolate with another ester. For this specific target molecule, the likely precursors are 1-(5-fluoro-2-methoxyphenyl)ethanone and diethyl oxalate , using a strong base such as sodium ethoxide (NaOEt).

The mechanism involves the deprotonation of the acetophenone's α-carbon, which then acts as a nucleophile, attacking one of the electrophilic carbonyls of diethyl oxalate.[2] Understanding this reaction is key to anticipating the impurities you will need to remove.

Potential Components in the Crude Reaction Mixture:

  • Target Product: this compound

  • Unreacted Starting Materials: 1-(5-fluoro-2-methoxyphenyl)ethanone and diethyl oxalate.

  • Base-Related Impurities: Residual sodium ethoxide and sodium salts.

  • Solvent: Typically an anhydrous alcohol (e.g., ethanol) or ether (e.g., THF).

  • Byproducts of Hydrolysis: The β-keto ester product is susceptible to hydrolysis back to a β-keto acid, particularly during aqueous workup.[3][4] This intermediate is often unstable and can decarboxylate to yield a ketone.[5]

  • Byproducts of Transesterification: If the alkoxide base does not match the ester's alcohol component (e.g., using sodium methoxide with ethyl esters), a mixture of ester products can form.[3]

Physicochemical Properties of Key Components

A successful purification strategy relies on exploiting the differences in the physical and chemical properties of the components in the mixture.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Polarity/Solubility
This compound (Product) C₁₃H₁₃FO₅268.24N/ALikely a solidModerately polar ester/ketone
1-(5-Fluoro-2-methoxyphenyl)ethanone (Starting Material)C₉H₉FO₂168.17N/AN/A (Likely a solid)Moderately polar ketone
Diethyl oxalate (Starting Material)C₆H₁₀O₄146.14185.7-40.6Polar liquid, miscible with organic solvents, slightly soluble in water.[6][7][8]
Ethanol (Solvent/Byproduct)C₂H₆O46.0778.3-114Highly polar liquid, miscible with water and many organic solvents.

Troubleshooting and Purification Strategy Workflow

This flowchart provides a logical path for diagnosing issues with your crude product and selecting the appropriate purification protocol.

Purification_Troubleshooting start Crude Reaction Mixture (Post-Quench) tlc Analyze by TLC (e.g., 3:1 Hexane:EtOAc) start->tlc oily_product Problem: Crude product is an intractable oil or gum. tlc->oily_product Oily/Gummy multiple_spots Problem: Multiple spots on TLC, product spot is major. tlc->multiple_spots Multiple Spots baseline_spot Problem: Significant streaking or spot at baseline on TLC. tlc->baseline_spot Baseline Impurity low_yield Problem: Low yield of crude product after workup. tlc->low_yield Low Yield extraction Solution: Perform rigorous Aqueous Workup/Extraction. oily_product->extraction Likely contains residual solvents or salts. column Solution: Purify via Silica Gel Column Chromatography. multiple_spots->column Separates compounds based on polarity. baseline_spot->extraction Indicates highly polar impurities (salts). revisit_rxn Action: Re-evaluate reaction conditions. (Anhydrous technique, base stoichiometry). low_yield->revisit_rxn Possible hydrolysis or incomplete reaction. recrystallize Solution: Attempt Recrystallization from a suitable solvent system. extraction->recrystallize purity_check Check Purity (TLC, NMR, etc.) column->purity_check recrystallize->purity_check purity_check->column Still impure pure_product Pure Product purity_check->pure_product Single spot/ Clean spectrum

Caption: Troubleshooting workflow for purifying this compound.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is a thick, solid mass after the reaction. How should I proceed with the workup? A: This is common in Claisen condensations as the product, a β-keto ester, is more acidic (pKa ≈ 11) than the starting alcohol and is deprotonated by the alkoxide base.[1] This forms a sodium enolate salt of your product, which often precipitates. The workup requires careful neutralization with a mild acid (e.g., dilute HCl or acetic acid) in an ice bath to re-protonate the enolate and generate the neutral β-keto ester, which can then be extracted into an organic solvent.[2]

Q2: I see a spot on my TLC that corresponds to one of my starting materials. What does this mean? A: This indicates an incomplete reaction. The Claisen condensation is an equilibrium reaction.[9] To drive it to completion, at least a full stoichiometric equivalent of base must be used, as the final deprotonation of the product is the thermodynamic driving force.[3] Ensure your reagents and solvents are strictly anhydrous, as water will consume the base and inhibit the reaction.

Q3: Why is my final product yield so low after purification? I had a good amount of crude material. A: Low yield can often be attributed to the hydrolysis of the ester and subsequent decarboxylation of the resulting β-keto acid during workup or purification.[5] This is exacerbated by prolonged exposure to strong acid/base or heat. To mitigate this, perform the acidic workup at low temperatures (0-5 °C), minimize the time the compound spends in aqueous acidic or basic solutions, and use rotary evaporation at moderate temperatures.

Q4: My purified product looks clean by TLC, but the NMR shows broad signals. A: β-keto esters like your target molecule can exist as a mixture of keto and enol tautomers in solution. This keto-enol tautomerism can lead to the appearance of two sets of signals or broad peaks in the ¹H NMR spectrum, especially for the protons adjacent to the carbonyl groups. This is a characteristic feature of the compound, not necessarily an impurity.

Q5: What are the best practices for storing the purified product? A: As an ester, the compound is susceptible to hydrolysis. It should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a cool, dark, and dry place to prevent degradation over time.

Detailed Experimental Protocols

Protocol 1: Aqueous Workup and Extraction

This protocol is the first line of defense to remove the bulk of inorganic salts, residual base, and highly polar impurities.

  • Neutralization: Carefully pour the cooled reaction mixture into a beaker containing crushed ice and enough 2M HCl (aq) to make the solution acidic (test with pH paper, aim for pH ~5-6). Stir vigorously until all solids dissolve. Perform this step in an ice bath to dissipate heat.

  • Extraction: Transfer the acidified mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 50 mL for a 10 mmol scale reaction).

  • Washing: Combine the organic layers. Wash sequentially with:

    • Deionized water (1 x 50 mL) to remove residual acid.

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (1 x 50 mL) to neutralize any remaining acid. Caution: Vent the separatory funnel frequently as CO₂ gas may evolve.

    • Saturated aqueous sodium chloride (brine) solution (1 x 50 mL) to break up any emulsions and remove the bulk of dissolved water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude solid or oil can be taken to the next purification step.

Protocol 2: Recrystallization

Recrystallization is an effective method for purifying solid compounds if a suitable solvent system can be found. The goal is to find a solvent (or solvent pair) in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.

  • Solvent Screening: Test the solubility of a small amount of crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane).[10] A good single solvent will dissolve the compound when hot but yield crystals upon cooling. A good solvent pair consists of a "soluble" solvent and a "poor" or "anti-solvent" in which the compound is insoluble (e.g., ethyl acetate/heptane, methanol/water).[11]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot "soluble" solvent to fully dissolve the material. If using a solvent pair, dissolve in the "soluble" solvent first.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution through a fluted filter paper or a Celite® pad to remove the charcoal.

  • Crystallization:

    • Single Solvent: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

    • Solvent Pair: To the hot solution, add the "anti-solvent" dropwise until the solution becomes faintly cloudy (the point of saturation). Add a drop or two of the "soluble" solvent to redissolve the precipitate, then allow it to cool as described above.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the purified crystals in a vacuum oven.

Protocol 3: Silica Gel Column Chromatography

Chromatography is the most powerful method for separating the target product from impurities with different polarities, such as unreacted starting materials.[12]

  • TLC Analysis: First, determine an appropriate mobile phase (eluent) using Thin Layer Chromatography (TLC). Test various mixtures of a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate).[13] A good solvent system will give your product an Rf value of approximately 0.25-0.35 and show good separation from all impurities. A starting point could be 4:1 or 3:1 Hexane:Ethyl Acetate.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack a chromatography column. Allow the silica to settle into a uniform bed, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. Maintain a constant flow rate. You can use the same mobile phase throughout (isocratic elution) or gradually increase the polarity (gradient elution) to elute more polar compounds.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

References

  • Grokipedia. Diethyl oxalate . Grokipedia. Available at: [Link]

  • DrugFuture. Diethyl Oxalate . DrugFuture.com. Available at: [Link]

  • Wikipedia. Diethyl oxalate . Wikipedia, The Free Encyclopedia. Available at: [Link]

  • The Good Scents Company. diethyl oxalate, 95-92-1 . The Good Scents Company. Available at: [Link]

  • Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation . Master Organic Chemistry. Available at: [Link]

  • PubChem. 1-[5-Fluoro-2-(4-methoxyphenoxy)phenyl]ethanone | C15H13FO3 | CID 28414728 . National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-one | C9H8BrFO2 | CID 2756985 . National Center for Biotechnology Information. Available at: [Link]

  • Reddit. Go-to recrystallization solvent mixtures . r/Chempros. Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization . Available at: [Link]

  • NROChemistry. Claisen Condensation: Mechanism & Examples . NROChemistry. Available at: [Link]

  • YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4 . MH Chem. Available at: [Link]

  • YouTube. carbonyl alkylations with the Claisen condensation . The Organic Chemistry Tutor. Available at: [Link]

  • BYJU'S. Claisen Condensation Mechanism . BYJU'S. Available at: [Link]

  • Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography . Available at: [Link]

  • Reich, H. J. The Mobile Phase . Available at: [Link]

  • ResearchGate. How to prevent B-ketoester Hydrolysis in Dieckmann Condensation Reaction? . ResearchGate. Available at: [Link]

  • MDPI. Asymmetric Synthesis of α-Chloro-α-halo Ketones by Decarboxylative Chlorination of α-Halo-β-ketocarboxylic Acids . Molecules. Available at: [Link]

  • Sorbtech. Silica Gel Bonded Phase (Functionalized) . Sorbtech. Available at: [Link]

  • University of Colorado Boulder. COMMON SOLVENTS FOR CRYSTALLIZATION . Available at: [Link]

  • ACS Publications. Mastering β-Keto Esters . Chemical Reviews. Available at: [Link]

  • YouTube. Preparation of β-Keto ester: Mechanism (Claisen) and retro-synthesis and dercarbonylation with proof . Dr. Goutam Brahmachari. Available at: [Link]

  • The Royal Society of Chemistry. Synthesis of 1,4-ketoaldehydes and 1,4- diketones by Mo-catalyzed oxidative cleavage of cyclobutane-1,2-diols . Organic & Biomolecular Chemistry. Available at: [Link]

  • Chemistry LibreTexts. 9.4: β-Ketoacids Decarboxylate . Available at: [Link]

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Technical Support Center: Recrystallization of Fluorinated β-Ketoesters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of fluorinated β-ketoesters. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for the unique challenges encountered during the recrystallization of these valuable compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the principles at play, ensuring your success in obtaining high-purity materials.

The introduction of fluorine into β-ketoesters dramatically alters their physicochemical properties, impacting solubility, crystal packing, and intermolecular interactions.[1] This guide will address the common issues that arise from these unique characteristics and provide systematic approaches to overcome them.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues encountered when recrystallizing fluorinated β-ketoesters.

Q1: Why is my fluorinated β-ketoester "oiling out" instead of crystallizing?

A1: "Oiling out" is a common problem in recrystallization where the compound comes out of solution as a liquid rather than a solid.[2] For fluorinated β-ketoesters, this is often due to a combination of factors:

  • Low Melting Point: The compound's melting point may be lower than the temperature of the crystallization solution.

  • High Solute Concentration: An overly saturated solution can lead to the solute separating as a liquid.

  • Strong Intermolecular Interactions: The high electronegativity of fluorine can lead to strong dipole-dipole interactions and hydrogen bonding, which can favor an amorphous, oily state over a well-defined crystal lattice.[1]

  • Impurities: Significant amounts of impurities can depress the melting point of your compound, increasing the likelihood of oiling out.[2]

Troubleshooting Steps:

  • Add More Solvent: Re-heat the solution and add a small amount of additional hot solvent to decrease the saturation.[2]

  • Lower the Cooling Temperature Slowly: Allow the solution to cool to room temperature undisturbed before moving it to an ice bath. Slower cooling promotes the formation of an ordered crystal lattice.[3][4]

  • Change the Solvent System: If oiling persists, a different solvent or a co-solvent system may be necessary. A solvent with a lower boiling point might be a better choice.

  • Pre-Purification: If impurities are suspected, consider a preliminary purification step like a silica plug filtration.[5]

Q2: My crystals are forming too quickly and appear as a fine powder. How can I get larger, purer crystals?

A2: Rapid crystallization often traps impurities within the crystal lattice, defeating the purpose of recrystallization.[2] The goal is slow, controlled crystal growth.

Causality & Solutions:

  • Cause: The solution is too supersaturated upon cooling.

  • Solution: Use slightly more hot solvent than the minimum required to dissolve the compound. This will keep the compound in solution for a longer period during cooling, allowing for slower crystal growth.[2]

  • Cause: The cooling process is too fast.

  • Solution: Insulate the flask to slow down the cooling rate. Allow it to cool to room temperature on the benchtop before transferring to a colder environment.[4]

Q3: What are the best solvents for recrystallizing fluorinated β-ketoesters?

A3: The choice of solvent is critical and depends on the specific structure of your compound.[6] A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6]

General Guidance for Fluorinated Compounds:

  • "Like Dissolves Like": Solvents with similar functional groups to your compound are often a good starting point. For esters, solvents like ethyl acetate can be effective.[7]

  • Consider Polarity: The presence of fluorine increases polarity. Therefore, moderately polar solvents are often a good choice.

  • Fluorous Solvents: For highly fluorinated compounds, fluorous solvents (solvents with a large fluorine component) can be very effective as they dissolve fluorine-rich compounds well.[8] However, these are specialized solvents and may not be necessary for all fluorinated β-ketoesters.

  • Co-Solvent Systems: A mixture of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which the compound is sparingly soluble) can be very effective. Common examples include ethanol/water or hexane/ethyl acetate.[7]

Solvent Selection Workflow

Here is a systematic approach to selecting an appropriate solvent system:

Solvent_Selection start Start: Crude Fluorinated β-Ketoester test_solubility Test Solubility in Small-Scale Trials start->test_solubility single_solvent Single Solvent System test_solubility->single_solvent Option 1 mixed_solvent Mixed Solvent System test_solubility->mixed_solvent Option 2 good_dissolution Good Dissolution when Hot? single_solvent->good_dissolution find_good_solvent Find a 'Good' Solvent (dissolves compound well) mixed_solvent->find_good_solvent poor_solubility_cold Poor Solubility when Cold? good_dissolution->poor_solubility_cold Yes try_another_solvent Try Another Solvent good_dissolution->try_another_solvent No successful_recrystallization Successful Recrystallization poor_solubility_cold->successful_recrystallization Yes poor_solubility_cold->try_another_solvent No try_another_solvent->test_solubility find_poor_solvent Find a 'Poor' Solvent (sparingly dissolves compound) find_good_solvent->find_poor_solvent perform_mixed_recrystallization Perform Mixed Solvent Recrystallization find_poor_solvent->perform_mixed_recrystallization perform_mixed_recrystallization->successful_recrystallization

Caption: A decision-making workflow for selecting a suitable recrystallization solvent system.

Troubleshooting Guide

This section provides detailed solutions to more complex issues you might face.

Problem: No Crystals Form Upon Cooling

Possible Causes & Solutions:

  • Too Much Solvent: If the solution is not saturated enough, crystals will not form.

    • Solution: Gently boil off some of the solvent to increase the concentration and then allow it to cool again.[2]

  • Supersaturation: The solution may be supersaturated and require nucleation to initiate crystal growth.

    • Solution 1: Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. This creates nucleation sites.[2][4]

    • Solution 2: Seed Crystals: Add a tiny crystal of your pure compound (a "seed crystal") to the solution to induce crystallization.[2]

  • Inappropriate Solvent: The chosen solvent may be too good at dissolving your compound even at low temperatures.

    • Solution: If other methods fail, remove the solvent by rotary evaporation and attempt the recrystallization with a different solvent system.[2]

Problem: The Recrystallized Product is Still Impure

Possible Causes & Solutions:

  • Crystallization Occurred Too Quickly: As discussed in the FAQs, rapid crystal growth can trap impurities.

    • Solution: Repeat the recrystallization using more solvent and a slower cooling rate.[2]

  • Impurities Have Similar Solubility: The impurities may have very similar solubility properties to your desired compound in the chosen solvent.

    • Solution 1: Change the Solvent: A different solvent may have a better solubility profile for separating your compound from the impurities.

    • Solution 2: Activated Charcoal: If the impurities are colored, adding a small amount of activated charcoal to the hot solution can help adsorb them. Be sure to perform a hot filtration to remove the charcoal before cooling.[6]

  • Incomplete Drying: Residual solvent can appear as an impurity in analytical tests.

    • Solution: Ensure the crystals are thoroughly dried under vacuum to remove all traces of the recrystallization solvent.

Experimental Protocols

Single-Solvent Recrystallization Protocol
  • Dissolution: Place the crude fluorinated β-ketoester in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Continue adding small portions of hot solvent until the solid is completely dissolved.[3]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[3]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[9]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Two-Solvent Recrystallization Protocol
  • Dissolution: Dissolve the crude solid in a minimum amount of a hot "good" solvent (one in which it is very soluble).

  • Addition of "Poor" Solvent: While the solution is still hot, add a "poor" solvent (one in which the compound is insoluble) dropwise until the solution becomes slightly cloudy (turbid).

  • Re-dissolution: Add a few drops of the hot "good" solvent to just re-dissolve the precipitate and make the solution clear again.

  • Cooling & Collection: Allow the solution to cool slowly, collect the crystals by vacuum filtration, wash with the cold "poor" solvent, and dry.[9]

Visual Guide to Troubleshooting Recrystallization

Troubleshooting_Workflow start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool outcome Observe Outcome cool->outcome crystals Good Crystals Form outcome->crystals Success no_crystals No Crystals Form outcome->no_crystals Problem oiling_out Compound Oils Out outcome->oiling_out Problem powder Fine Powder Forms outcome->powder Problem boil_off_solvent Boil off some solvent no_crystals->boil_off_solvent Too much solvent? scratch_or_seed Scratch flask or add seed crystal no_crystals->scratch_or_seed Supersaturated? add_more_solvent Re-heat and add more solvent oiling_out->add_more_solvent use_more_solvent Use more solvent and cool slowly powder->use_more_solvent boil_off_solvent->cool scratch_or_seed->cool slow_cooling Ensure slow cooling add_more_solvent->slow_cooling slow_cooling->cool use_more_solvent->cool

Caption: A troubleshooting flowchart for common recrystallization problems.

Quantitative Data Summary: Common Solvents
SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes for Fluorinated Compounds
Hexane 691.9Good as a "poor" solvent in mixed systems.
Ethyl Acetate 776.0Often a good starting point for esters.[7]
Ethanol 7824.5A versatile polar solvent, often used with water.[7]
Water 10080.1Can be effective for more polar compounds, especially in mixed systems.[7]
Toluene 1112.4Can be effective for less polar compounds or when a higher boiling point is needed.
Acetonitrile 8237.5A polar aprotic solvent that can be useful.
Perfluorohexane 561.7A fluorous solvent, useful for highly fluorinated compounds.[8]

This table provides a starting point for solvent selection. Experimental validation is crucial for each specific fluorinated β-ketoester.

References

  • Application Note: Recrystallization Techniques for Polar Fluorin
  • Fluorous Solvents | TCI AMERICA.
  • Ethyl trifluoroacetate formation as a means to recover trifluoroacetic acid from dilute aqueous mixture: reaction, separation and purific
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester.
  • Troubleshooting - Chemistry LibreTexts.
  • Recrystalliz
  • Recrystallization - University of California, Irvine.
  • Recrystallization-1.pdf - University of Massachusetts Lowell.
  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? : r/chemistry - Reddit.
  • Recrystalliz

Sources

Technical Support Center: Optimizing Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important reaction. Here, we will delve into the intricacies of the Claisen condensation reaction used for this synthesis, providing in-depth, evidence-based solutions to common challenges.

I. Reaction Overview: The Crossed Claisen Condensation

The synthesis of this compound is typically achieved via a crossed Claisen condensation.[1][2] This reaction involves the base-promoted condensation between an ester with α-hydrogens and another ester that ideally lacks them.[1][3] In this specific case, the reactants are 5-fluoro-2-methoxyacetophenone and diethyl oxalate.

The reaction proceeds through the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of diethyl oxalate.[4][5][6] The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide group yields the desired β-keto ester.[4][7][8] A key feature of the Claisen condensation is that the final deprotonation of the product drives the reaction equilibrium forward, making it a thermodynamically favorable process.[3][4][5]

Claisen_Condensation cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product Acetophenone 5-Fluoro-2-methoxyacetophenone Base Base (e.g., NaOEt) Acetophenone->Base Deprotonation Oxalate Diethyl Oxalate Nucleophilic_Attack Nucleophilic Attack Oxalate->Nucleophilic_Attack Enolate Enolate Formation Base->Enolate Enolate->Oxalate Attacks Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Elimination Ethoxide Elimination Tetrahedral_Intermediate->Elimination Product_Enolate Product Enolate Elimination->Product_Enolate Final_Product This compound Product_Enolate->Final_Product Acidic Workup

Caption: General workflow for the synthesis.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound.

A. Low or No Product Yield

Q1: I am not getting any product, or the yield is very low. What are the most likely causes?

A1: Low or no yield in a Claisen condensation can stem from several factors. Here’s a systematic approach to troubleshooting:

1. Base Selection and Stoichiometry:

  • Incorrect Base: The choice of base is critical. Sodium ethoxide (NaOEt) is commonly used when ethyl esters are reactants to prevent transesterification.[8][9] Using other alkoxides (e.g., sodium methoxide) can lead to a mixture of ester products.[9] Hydroxide bases should be avoided as they can cause irreversible saponification (hydrolysis) of the ester.[4][9]

  • Insufficient Base: The Claisen condensation requires a stoichiometric amount of base, not a catalytic amount.[5] This is because the final step of the reaction is the deprotonation of the β-keto ester product, which is more acidic than the starting materials.[3][7] This deprotonation drives the equilibrium towards the product.[4][10] Ensure you are using at least one full equivalent of base.

2. Reaction Conditions:

  • Moisture: Claisen condensations are sensitive to moisture. Water can quench the enolate intermediate and hydrolyze the ester starting materials. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Temperature: While the initial enolate formation may be performed at a lower temperature, the reaction often requires heating to proceed at a reasonable rate.[11] Monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal reaction time and temperature.

3. Reagent Quality:

  • Purity of Starting Materials: Impurities in the 5-fluoro-2-methoxyacetophenone or diethyl oxalate can interfere with the reaction. Ensure the purity of your starting materials, for instance by checking their physical properties.[12][13][14][15][16][17][18]

  • Base Decomposition: Alkoxide bases can decompose upon exposure to air and moisture. Use freshly opened or properly stored base.

Q2: I've confirmed my reagents and conditions are appropriate, but the yield is still poor. What else could be the problem?

A2: If the fundamental aspects of the reaction are correct, consider these more subtle points:

  • Order of Addition: Pre-forming the enolate of the acetophenone by adding it to the base before introducing the diethyl oxalate can sometimes improve yields.[19] This ensures that the enolate is present to react as soon as the electrophile is introduced.

  • Solvent Choice: While ethanol is a common solvent for reactions using sodium ethoxide, other aprotic polar solvents can be used. The choice of solvent can influence reaction rates and side reactions.

  • Competing Reactions: The acetophenone can potentially undergo self-condensation, although this is less likely when a more reactive electrophile like diethyl oxalate is present.

B. Side Product Formation and Purification

Q3: I see multiple spots on my TLC plate. What are the likely side products?

A3: Several side reactions can occur in a Claisen condensation:

  • Self-Condensation of the Acetophenone: As mentioned, the enolate of 5-fluoro-2-methoxyacetophenone can react with another molecule of the same ketone.

  • Hydrolysis Products: If moisture is present, you may have hydrolysis of the diethyl oxalate to oxalic acid and ethanol, or hydrolysis of the final product.

  • Transesterification Products: If an alkoxide base is used that does not match the alkyl group of the ester, a mixture of ester products can be formed.[8][9]

Q4: How can I effectively purify my product?

A4: Purification of this compound typically involves the following steps:

  • Acidic Workup: After the reaction is complete, an acidic workup is necessary to protonate the enolate of the β-keto ester product.[4][20] This is a crucial step to isolate the neutral product.

  • Extraction: The product can be extracted from the aqueous layer using an organic solvent like ethyl acetate or dichloromethane.

  • Chromatography: Column chromatography is often the most effective method for separating the desired product from unreacted starting materials and side products. A silica gel column with a gradient of ethyl acetate in hexanes is a common choice.

C. Reaction Optimization

Q5: How can I systematically optimize the reaction for higher yield?

A5: A Design of Experiments (DoE) approach can be a powerful tool for optimizing reaction conditions.[21] This involves systematically varying key parameters to find the optimal combination.

Key Parameters to Optimize:

ParameterRange to InvestigateRationale
Base Equivalents 1.0 to 1.5 equivalentsTo ensure complete deprotonation of the product and drive the reaction to completion.
Temperature Room Temperature to RefluxTo find the balance between reaction rate and side product formation.
Reaction Time 2 to 24 hoursTo ensure the reaction goes to completion without significant product degradation.
Concentration 0.1 M to 1.0 MTo assess the effect of reactant concentration on reaction rate and yield.

Experimental Protocol for Optimization:

A representative experimental protocol for the synthesis is as follows. This can be used as a baseline for optimization studies.

  • Setup: Under an inert atmosphere (e.g., nitrogen or argon), add sodium ethoxide to anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Enolate Formation: Slowly add 5-fluoro-2-methoxyacetophenone to the stirred solution at room temperature.

  • Addition of Electrophile: After a period of stirring, add diethyl oxalate dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a mixture of ice and dilute acid (e.g., HCl or H₂SO₄).

  • Extraction and Purification: Extract the aqueous layer with an appropriate organic solvent. Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Troubleshooting_Workflow Start Low/No Yield Check_Base Check Base: Type & Stoichiometry Start->Check_Base Check_Conditions Check Conditions: Moisture, Temp. Start->Check_Conditions Check_Reagents Check Reagent Quality Start->Check_Reagents Order_of_Addition Optimize Order of Addition Check_Base->Order_of_Addition Solvent_Choice Consider Alternative Solvents Check_Conditions->Solvent_Choice Side_Products Analyze for Side Products (TLC, GC-MS) Check_Reagents->Side_Products DOE Perform Design of Experiments (DoE) for Optimization Order_of_Addition->DOE Solvent_Choice->DOE Purification Optimize Purification Protocol Side_Products->Purification Purification->DOE Success Improved Yield DOE->Success

Caption: Troubleshooting flowchart for low yield.

III. Analytical Characterization

Accurate characterization of the final product is essential to confirm its identity and purity.

Analytical TechniquePurposeExpected Observations
¹H NMR Structural elucidation and purity assessment.The spectrum should show characteristic peaks for the ethyl group, the aromatic protons, the methoxy group, and the methylene protons.[22]
¹³C NMR Confirmation of the carbon skeleton.Peaks corresponding to the carbonyl carbons, aromatic carbons, and aliphatic carbons should be observed.
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern.The mass spectrum should show the molecular ion peak and characteristic fragment ions.[22]
Infrared (IR) Spectroscopy Identification of functional groups.Strong absorption bands for the carbonyl groups (ester and ketone) are expected.[22]

IV. References

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. [Link]

  • Organic Chemistry Portal. Claisen Condensation. [Link]

  • JoVE. (2023). Esters to β-Ketoesters: Claisen Condensation Overview. [Link]

  • Wikipedia. Claisen condensation. [Link]

  • Reddit. (2020). Thank you all for your suggestions regarding my failing Claisen condensation. [Link]

  • BYJU'S. Claisen Condensation Mechanism. [Link]

  • OpenStax. (2023). 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition. [Link]

  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. [Link]

  • The Claisen Condensation. [Link]

  • Johns Hopkins University. (2015). Synthesis and evaluation of ethyl 2,4-dioxo-4-arylbutanoate derivatives as Src Kinase inhibitors. [Link]

  • YouTube. (2014). Claisen Condensation. [Link]

  • Chad's Prep. Claisen Condensation Reactions. [Link]

  • The Doyle Group. (2021). Bayesian reaction optimization as a tool for chemical synthesis. [Link]

  • Pharmaffiliates. 1225574-45-7| Chemical Name : this compound. [Link]

  • PubChem. Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate. [Link]

  • ResearchGate. (2015). The Application of Design of Experiments (DoE) Reaction Optimization and Solvent Selection in the Development of New Synthetic Chemistry. [Link]

  • MDPI. (2018). Formal [3+2] Cycloaddition Reactions of Electron-Rich Aryl Epoxides with Alkenes under Lewis Acid Catalysis Affording Tetrasubstituted Tetrahydrofurans. [Link]

  • ResearchGate. (2007). Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. [Link]

  • ResearchGate. (2022). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). [Link]

  • ResearchGate. (2022). Optimization of Reaction Condition for Synthesis of 4-Methoxychalcone from Ethyl p-methoxycinnamate. [Link]

  • ResearchGate. (2007). Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds. [Link]

  • PrepChem.com. Synthesis of ethyl 4'-fluorooxanilate. [Link]

  • Russian Journal of General Chemistry. (2022). Synthesis of ethyl 2-methyl-4-(diethoxyphosphoryl)4,7-dihydro-5H-thiopyrano[3,4-b]furan-5-carboxylate and its functionalization at the position 3. [Link]

  • ResearchGate. (2002). Preparation of Methoxy and Ethoxy Nonafluorobutanes. [Link]

  • ResearchGate. (2014). Ethyl (4-benzyloxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate and a redetermination of ethyl (4RS)-4-(4-methoxyphenyl). [Link]

  • PubChem. 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. [Link]

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Stability of Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate in acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support guide for Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate. This document serves as a comprehensive resource for understanding and troubleshooting the stability of this key β-keto ester intermediate under various experimental conditions. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying chemical principles to empower your research and development activities. The inherent reactivity of the 1,3-dicarbonyl moiety makes this compound susceptible to degradation, particularly under acidic and basic conditions.[1][2][3][4] This guide will equip you to anticipate these challenges, diagnose issues, and implement effective solutions.

Frequently Asked Questions (FAQs)

Q1: My assay shows rapid degradation of this compound in an aqueous basic solution. What is happening?

A1: You are likely observing base-promoted hydrolysis, a characteristic reaction of esters, particularly β-keto esters.[5][6][7] In the presence of a base (e.g., sodium hydroxide, potassium hydroxide), the hydroxide ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to yield a carboxylate salt and ethanol.[6][8] This process, known as saponification, is effectively irreversible because the final deprotonation of the resulting carboxylic acid drives the reaction to completion.[6][8] The 1,3-dicarbonyl structure of your compound makes it particularly susceptible to this type of degradation.[1]

Q2: I'm using acidic conditions for a subsequent reaction, and I'm seeing a loss of my starting material and the evolution of a gas. What is the likely cause?

A2: Under acidic conditions, β-keto esters can undergo hydrolysis to form a β-keto acid.[5][9] This β-keto acid intermediate is often unstable and can readily undergo decarboxylation (the loss of carbon dioxide), especially with gentle heating.[9][10][11][12] The mechanism involves a cyclic transition state, leading to the formation of an enol, which then tautomerizes to the more stable ketone.[10] The gas you are observing is likely carbon dioxide.

Q3: Can I use a strong base like sodium hydroxide to deprotonate the active methylene group for an alkylation reaction?

A3: While the methylene protons between the two carbonyl groups are acidic, using a strong hydroxide base is not recommended.[2] As discussed in Q1, this will promote irreversible ester hydrolysis (saponification).[7][8] For alkylation reactions, it is preferable to use a non-nucleophilic base, such as sodium hydride (NaH) or an alkoxide base corresponding to the ester's alcohol portion (in this case, sodium ethoxide) in an anhydrous solvent to prevent hydrolysis.[5][7]

Q4: How does the fluoro- and methoxy- substitution on the phenyl ring affect the stability of the molecule?

A4: The electronic effects of the substituents on the phenyl ring can influence the reactivity of the carbonyl groups. The methoxy group is an electron-donating group, which can slightly decrease the electrophilicity of the adjacent carbonyl carbon, potentially slowing down nucleophilic attack. Conversely, the fluorine atom is an electron-withdrawing group, which can increase the electrophilicity of the carbonyls and the acidity of the methylene protons. The overall effect on stability will be a balance of these opposing electronic influences.

Q5: What are the best practices for storing this compound?

A5: To ensure long-term stability, this compound should be stored in a cool, dry place, protected from moisture and light. Given its susceptibility to hydrolysis, it is crucial to store it in a tightly sealed container. For solutions, it is best to prepare them fresh. If storage of a solution is necessary, use an anhydrous, aprotic solvent and store at low temperatures (e.g., -20°C or -80°C) under an inert atmosphere (e.g., nitrogen or argon).[10]

Troubleshooting Guide

This section provides a systematic approach to common problems encountered during the handling and use of this compound.

Problem Probable Cause(s) Recommended Solution(s)
Low or no yield in subsequent reaction (e.g., Knorr pyrazole synthesis) 1. Degradation of starting material: The β-keto ester has degraded due to improper storage or handling. 2. Hydrolysis during reaction: Presence of water and acidic or basic conditions has led to hydrolysis and/or decarboxylation.[5][13] 3. Incorrect pH: The reaction pH is not optimal for the desired transformation.[14]1. Verify starting material integrity: Analyze the starting material by HPLC or NMR before use. 2. Use anhydrous conditions: Ensure all solvents and reagents are dry. Run the reaction under an inert atmosphere (N₂ or Ar). 3. Optimize pH: For reactions like the Knorr synthesis, a mildly acidic catalyst (e.g., a few drops of glacial acetic acid) is often sufficient and avoids harsh conditions that promote degradation.[14][15]
Appearance of unexpected peaks in HPLC analysis 1. Acid-catalyzed degradation: Hydrolysis to the β-keto acid followed by decarboxylation.[9][11] 2. Base-catalyzed degradation: Saponification to the corresponding carboxylate salt.[6][8] 3. Transesterification: If a different alcohol is present as a solvent or impurity under catalytic conditions.[16]1. Run forced degradation studies: Subject the compound to controlled acidic, basic, oxidative, and thermal stress to identify potential degradation products.[17][18][19] This will help in peak identification. 2. Control pH of mobile phase: Ensure the HPLC mobile phase is buffered at a pH where the analyte is stable. For β-keto acids, a neutral to slightly alkaline pH can help stabilize them by keeping them in their deprotonated form.[10] 3. Avoid reactive solvents: Use high-purity, non-reactive solvents for both reactions and analysis.
Inconsistent reaction times or yields 1. Variable water content: Trace amounts of water in reagents or solvents are catalyzing degradation. 2. Temperature fluctuations: Higher temperatures can accelerate degradation, especially decarboxylation of the β-keto acid intermediate.[10] 3. Atmospheric exposure: Exposure to atmospheric moisture and CO₂ can alter the pH of unbuffered solutions.1. Standardize reagent and solvent drying procedures. 2. Maintain strict temperature control: Use a temperature-controlled reaction vessel. 3. Work under an inert atmosphere.

Experimental Protocols & Methodologies

Protocol 1: Forced Degradation Study to Assess pH Stability

Forced degradation studies are crucial for understanding a molecule's stability and identifying potential degradation products.[17][18][19][20][21]

Objective: To determine the stability of this compound under acidic and basic conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • HPLC system with a UV detector

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.

  • Acidic Degradation:

    • To a vial, add 1 mL of the stock solution and 1 mL of 0.1 M HCl.

    • Incubate the mixture at a controlled temperature (e.g., 60°C).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Basic Degradation:

    • To a vial, add 1 mL of the stock solution and 1 mL of 0.1 M NaOH.

    • Incubate at room temperature.

    • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

  • Control Sample: Prepare a control by mixing 1 mL of the stock solution with 1 mL of water and treat it identically to the stressed samples.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.[22][23] Monitor the decrease in the parent peak area and the formation of any new peaks.

Protocol 2: Analytical Method for Stability Monitoring

A robust analytical method is essential for accurately quantifying the compound and its degradation products.[24][25][26]

Method: High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of Acetonitrile and water (buffered at a neutral pH, e.g., with a phosphate buffer, to improve peak shape and stability).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength determined by the UV spectrum of the compound.

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Data Presentation & Visualization

Table 1: Predicted Stability Profile of this compound
ConditionReagentTemperatureExpected StabilityPrimary Degradation Pathway
Acidic 0.1 M HClRoom TempLow to ModerateHydrolysis to β-keto acid
Acidic 0.1 M HClElevated (60°C)Very LowHydrolysis followed by Decarboxylation
Neutral Water/Buffer pH 7Room TempModerate to HighSlow Hydrolysis
Basic 0.1 M NaOHRoom TempVery LowSaponification (Base-promoted hydrolysis)
Solid State N/AAmbientHighN/A (if protected from moisture)
Degradation Pathway Diagrams

The following diagrams illustrate the key degradation mechanisms under acidic and basic conditions.

Acidic_Degradation Start This compound Intermediate β-Keto Acid Intermediate Start->Intermediate H₃O⁺, H₂O (Hydrolysis) Product Ketone Product Intermediate->Product Δ (Decarboxylation) CO2 CO₂ Intermediate->CO2

Caption: Acid-Catalyzed Hydrolysis and Decarboxylation Pathway.

Basic_Degradation Start This compound Product1 Carboxylate Salt Start->Product1 OH⁻, H₂O (Saponification) Product2 Ethanol Start->Product2

Caption: Base-Promoted Hydrolysis (Saponification) Pathway.

References

  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available from: [Link]

  • Luminata. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. 2022. Available from: [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]

  • Creative Biolabs. Forced Degradation Studies. Available from: [Link]

  • Sharp Services. Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. Available from: [Link]

  • Apicule. Understanding Forced Degradation Studies: A Critical Step in Drug Development. Available from: [Link]

  • National Center for Biotechnology Information. Antiradical and Antioxidant Activity of Compounds Containing 1,3-Dicarbonyl Moiety: An Overview. Available from: [Link]

  • YouTube. Hydrolysis and Decarboxylation of ß-Keto Ester Example. 2014. Available from: [Link]

  • Furman University. Enolate Anion Stability of 1,3-Dicarbonyl Compounds. Available from: [Link]

  • Pearson. Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. 2024. Available from: [Link]

  • Chemistry LibreTexts. 17.9: 1,3-Dicarbonyl Compounds. 2021. Available from: [Link]

  • YouTube. Decarboxylation Reaction Mechanism. 2018. Available from: [Link]

  • Chemistry LibreTexts. 8.8: Chemistry of Esters. 2021. Available from: [Link]

  • Master Organic Chemistry. Decarboxylation. 2022. Available from: [Link]

  • Chemistry LibreTexts. 9.4: β-Ketoacids Decarboxylate. 2021. Available from: [Link]

  • JoVE. Esters to β-Ketoesters: Claisen Condensation Overview. 2023. Available from: [Link]

  • Chem Help Asap. Knorr Pyrazole Synthesis. Available from: [Link]

  • Chromatography Online. Analytical Methods to Determine the Stability of Biopharmaceutical Products. 2023. Available from: [Link]

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Technical Support Center: Troubleshooting the Claisen Condensation of Fluorinated Acetophenones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Claisen condensation of fluorinated acetophenones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. The introduction of fluorine atoms into organic molecules can dramatically alter their chemical and biological properties, making fluorinated β-diketones valuable synthons in medicinal chemistry.[1][2] However, the electron-withdrawing nature of fluorine can introduce unique challenges to the Claisen condensation.

This guide provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Reaction Initiation & Low Yield

Question 1: I am not observing any product formation, or the yield of my fluorinated β-diketone is very low. What are the likely causes and how can I troubleshoot this?

Answer:

Low or no yield in a Claisen condensation involving fluorinated acetophenones often points to issues with enolate formation, the choice of base, or reaction conditions. The strong electron-withdrawing effect of the fluorine atoms on the acetophenone ring can significantly impact the acidity of the α-protons and the stability of the resulting enolate.

Causality and Troubleshooting Steps:

  • Insufficiently Strong Base: The α-protons of a ketone are less acidic than those of an ester.[3] For fluorinated acetophenones, this acidity is further influenced by the position and number of fluorine substituents. A base that is not strong enough will fail to generate a sufficient concentration of the ketone enolate.

    • Recommendation: While traditional bases like sodium ethoxide (NaOEt) are common, stronger bases are often required.[4][5] Consider using sodium hydride (NaH) or lithium diisopropylamide (LDA).[6][7] NaH offers the advantage of an irreversible deprotonation, driving the enolate formation forward. LDA is a very strong, non-nucleophilic base that is particularly useful in crossed Claisen condensations.[6]

  • Inappropriate Solvent: The solvent plays a crucial role in solvating the base and the enolate intermediate.

    • Recommendation: Ethereal solvents like tetrahydrofuran (THF) or diethyl ether are generally preferred, especially when using strong bases like NaH or LDA.[4] Polar aprotic solvents such as DMF or DMSO can sometimes enhance the reaction rate.[8] Ensure the solvent is rigorously dried, as any protic impurities will quench the base and the enolate.

  • Reaction Temperature: The optimal temperature can be substrate-dependent.

    • Recommendation: While many Claisen condensations proceed at room temperature, some may require gentle heating to overcome the activation energy barrier.[8] Conversely, if side reactions are suspected, lowering the temperature might be beneficial.

  • Order of Reagent Addition: The sequence of adding your reagents can be critical.

    • Recommendation: A common successful strategy is to first prepare a suspension of the base (e.g., NaH) in the anhydrous solvent. Then, add the fluorinated acetophenone dropwise to form the enolate. Finally, add the ester component to the pre-formed enolate.[9] This can minimize self-condensation of the ester.

Side Reactions & Impurities

Question 2: My reaction mixture is complex, and I am isolating significant byproducts. What are the common side reactions, and how can I suppress them?

Answer:

The formation of multiple products is a frequent challenge in Claisen condensations, particularly in "crossed" variations where two different carbonyl compounds are used.[10][11]

Common Side Reactions and Mitigation Strategies:

  • Self-Condensation of the Ester: If the ester has α-hydrogens, it can react with itself to form a β-keto ester, competing with the desired reaction.

    • Mitigation:

      • Use an ester without α-hydrogens, such as ethyl benzoate or diethyl carbonate.[5][11]

      • Employ a directed Claisen condensation approach by pre-forming the enolate of the fluorinated acetophenone with a strong, non-nucleophilic base like LDA before adding the ester.[7]

      • Use an excess of the more readily available carbonyl component to statistically favor the desired crossed product.[10]

  • Aldol Condensation: Ketones can undergo self-condensation via an aldol reaction.[8]

    • Mitigation: The Claisen condensation is generally favored over the aldol reaction for ketones reacting with esters because the final deprotonation of the β-diketone product is thermodynamically favorable and drives the reaction to completion.[3][12] Ensuring a stoichiometric amount of a strong base is used will promote the Claisen pathway.[6]

  • Transesterification: If the alkoxide base used does not match the alkoxy group of the ester (e.g., using sodium methoxide with ethyl acetate), a mixture of ester products can be formed through transesterification.[13]

    • Mitigation: Always match the alkoxide base to the ester's alkoxy group (e.g., use NaOEt with ethyl esters).[6][13] Alternatively, use a non-alkoxide base like NaH or LDA.[12]

  • Hydrolysis: The presence of water can lead to the hydrolysis of the ester starting material or the β-diketone product.[8]

    • Mitigation: Use anhydrous reaction conditions. Dry all glassware thoroughly, use freshly distilled anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[8][9]

Product Isolation & Work-up

Question 3: I am having difficulty isolating my fluorinated β-diketone product after the reaction. What is the standard work-up procedure, and what are some common pitfalls?

Answer:

The work-up procedure is critical for isolating the desired product in good purity. The final step of the Claisen condensation mechanism involves the deprotonation of the newly formed β-diketone by the alkoxide base, forming a resonance-stabilized enolate.[6][11] Therefore, an acidic work-up is necessary to protonate this enolate and obtain the neutral β-diketone.[6][14]

Recommended Work-up Protocol:

  • Quenching: After the reaction is complete, cool the reaction mixture in an ice bath.

  • Acidification: Slowly and carefully add a dilute aqueous acid (e.g., 1 M HCl or dilute acetic acid) to neutralize the remaining base and protonate the product enolate.[2][9] Monitor the pH to ensure it becomes acidic (pH ~5-6).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[2] Perform multiple extractions to ensure complete recovery of the product.

  • Washing: Combine the organic layers and wash with brine (saturated aqueous NaCl solution) to remove residual water and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can then be purified by recrystallization or column chromatography on silica gel.[2]

Common Pitfalls:

  • Incomplete Protonation: Failure to sufficiently acidify the reaction mixture will leave the product as its enolate salt, which is water-soluble and will be lost during the aqueous work-up.

  • Product Hydrolysis: Prolonged exposure to strong acid or base, especially at elevated temperatures, can cause hydrolysis of the β-diketone.[15] Perform the work-up at low temperatures and avoid using excessively concentrated acids.

Data & Protocols at a Glance

Table 1: Troubleshooting Guide Summary
Issue Potential Cause Recommended Solution
Low/No Yield Insufficiently strong baseUse NaH or LDA instead of NaOEt.[5][6]
Inappropriate or wet solventUse anhydrous THF or diethyl ether.[4]
Incorrect reagent additionPre-form the ketone enolate before adding the ester.[9]
Multiple Products Self-condensation of esterUse an ester without α-hydrogens or employ a directed condensation with LDA.[5][11]
TransesterificationMatch the alkoxide base to the ester's alkoxy group or use NaH/LDA.[12][13]
Difficult Isolation Incomplete protonation of product enolateEnsure the reaction mixture is acidified to pH ~5-6 during work-up.[2]
Product hydrolysisAvoid prolonged exposure to strong acid/base, especially at high temperatures.[15]
Experimental Protocol: Claisen Condensation of 4'-(Trifluoromethyl)acetophenone with Ethyl Acetate

This protocol is a representative example and may require optimization for different substrates.[2]

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium ethoxide (1.4 equivalents) and suspend it in absolute ethanol.

  • Ester Addition: Add ethyl acetate (1.1 equivalents) dropwise to the stirred suspension at room temperature.

  • Ketone Addition: Subsequently, add a solution of 4'-(trifluoromethyl)acetophenone (1.0 equivalent) in absolute ethanol dropwise over 15 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 3 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the mixture in an ice bath and slowly neutralize with 1 M HCl until the pH is acidic (~5-6).

  • Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify by recrystallization or column chromatography.

Visualizing the Process

Diagram 1: General Mechanism of the Claisen Condensation

Claisen_Mechanism cluster_enolate Step 1: Enolate Formation cluster_attack Step 2: Nucleophilic Attack cluster_elimination Step 3: Elimination cluster_deprotonation Step 4: Deprotonation (Driving Force) cluster_workup Step 5: Acidic Work-up A Fluorinated Acetophenone C Ketone Enolate A->C Deprotonation B Base (e.g., NaH) E Tetrahedral Intermediate C->E Attack on Ester Carbonyl D Ester F β-Diketone E->F Collapse of Intermediate G Alkoxide Leaving Group H Product Enolate (Resonance Stabilized) F->H Deprotonation by Alkoxide J Final β-Diketone Product H->J Protonation I Acid (H+)

Caption: The five key steps of the Claisen condensation mechanism.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield or No Reaction Base Is the base strong enough? (e.g., NaH, LDA) Start->Base Solvent Is the solvent anhydrous and appropriate (e.g., THF)? Base->Solvent Yes UseStrongerBase Action: Use NaH or LDA. Base->UseStrongerBase No Order Was the ketone enolate pre-formed? Solvent->Order Yes DrySolvent Action: Use freshly distilled anhydrous solvent. Solvent->DrySolvent No SideRxns Are there multiple spots on TLC? Order->SideRxns Yes ChangeOrder Action: Add ketone to base first, then add ester. Order->ChangeOrder No EsterType Does the ester have α-hydrogens? SideRxns->EsterType BaseMatch Does the alkoxide base match the ester? EsterType->BaseMatch Yes UseNonEnolizableEster Action: Use ester without α-hydrogens (e.g., ethyl benzoate). EsterType->UseNonEnolizableEster No UseLDA Action: Use LDA for directed condensation. BaseMatch->UseLDA Consider Directed Approach MatchBase Action: Match base to ester (e.g., NaOEt for ethyl ester) or use NaH. BaseMatch->MatchBase No

Caption: A decision tree for troubleshooting common Claisen condensation issues.

References

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Technical Support Center: Purification of Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate (CAS 1225574-45-7).[1][2][3] This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the purification of this critical pharmaceutical intermediate. Ensuring the purity of this building block is paramount, as even trace impurities can affect the safety and efficacy of the final active pharmaceutical ingredient (API).[4][5] This guide provides in-depth, experience-driven answers to frequently encountered issues, detailed troubleshooting protocols, and a foundational understanding of the chemical principles at play.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the handling, analysis, and potential issues associated with this compound.

Q1: What are the most common impurities I should expect when working with this compound?

A: Impurities in pharmaceutical intermediates can arise from several sources, including starting materials, by-products of side reactions, and degradation.[4][6] For this specific molecule, which is a β-keto ester derivative, impurities typically fall into these categories:

  • Unreacted Starting Materials: The synthesis often involves a Claisen-type condensation. Therefore, residual amounts of the precursor ketone (e.g., 1-(5-fluoro-2-methoxyphenyl)ethanone) and the acylating agent (e.g., diethyl oxalate) may be present.

  • Process-Related Impurities: These include residual solvents, reagents, and catalysts used during the synthesis and initial workup.[6]

  • By-products: Self-condensation of the starting ketone or other unintended side reactions can generate structurally similar impurities that may be difficult to remove.

  • Degradation Products: The molecule contains two ester functionalities and a reactive 1,3-dicarbonyl system. Hydrolysis of the ethyl ester to the corresponding carboxylic acid can occur in the presence of moisture or acid/base traces. The methoxy group on the aromatic ring can, under harsh conditions, be susceptible to cleavage.[7]

Q2: Which analytical techniques are considered the gold standard for assessing the purity of this intermediate?

A: A multi-technique approach is always recommended for comprehensive purity analysis.

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for quantitative purity assessment.[8] A reversed-phase method (e.g., using a C18 column) is typically effective for separating the main compound from its organic impurities.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation and can help identify and quantify impurities if their signals are resolved from the main compound's peaks. ¹⁹F NMR is also highly useful for tracking fluorine-containing impurities.

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), this technique is exceptionally sensitive for detecting and identifying the molecular weights of trace impurities.[8]

  • Differential Scanning Calorimetry (DSC): For highly pure, crystalline material (>98.5%), DSC can determine the absolute molar purity by analyzing the melting point depression, a method that does not require impurity reference standards.[4]

Q3: My product has a slight yellow or brown tint. Is this indicative of a significant impurity?

A: Yes, a persistent off-color tint is a common visual indicator of impurities. While the target compound is expected to be a white to off-white solid, coloration often suggests the presence of minor, highly conjugated by-products or degradation products formed during the reaction or workup, potentially from thermal stress. While these chromophores may be present in very small quantities, they must be removed to meet stringent pharmaceutical quality standards.

Q4: What are the ideal storage conditions to maintain the long-term stability of this compound?

A: To prevent degradation, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and oxygen. It should be kept in a cool, dark place, as both heat and light can promote degradation pathways. Refrigeration is recommended for long-term storage.

Section 2: Troubleshooting Guide for Purification Challenges

This guide provides solutions to specific experimental problems you may encounter.

Q: My HPLC analysis shows several impurity peaks. How do I decide on the best purification strategy?

A: The optimal strategy depends on the nature and quantity of the impurities. The first step is to characterize the impurities as much as possible (e.g., are they more or less polar than the product?). A systematic approach is most effective.

Workflow for Selecting a Purification Strategy

purification_workflow start Impure Product Received tlc_hplc Initial Purity Analysis (TLC, HPLC, NMR) start->tlc_hplc decision_polarity Are Impurities Significantly Different in Polarity? tlc_hplc->decision_polarity extraction Consider Acid/Base Liquid-Liquid Extraction decision_polarity->extraction Yes (Acidic/Basic Impurities) decision_solid Is the Product a Stable Crystalline Solid? decision_polarity->decision_solid No / Unknown extraction->decision_solid chromatography Proceed with Flash Column Chromatography decision_solid->chromatography No / Oily Product recrystallization Attempt Recrystallization decision_solid->recrystallization Yes final_analysis Final Purity & Identity Check (HPLC, NMR, MS) chromatography->final_analysis recrystallization->chromatography Purity Fails recrystallization->final_analysis Purity Meets Spec

Caption: Decision workflow for purification.

Q: I attempted recrystallization, but the purity barely improved. What went wrong and what's the next step?

A: Recrystallization is effective only when the impurities have significantly different solubility profiles from the product in the chosen solvent system. If impurities co-crystallize with the product, this method will fail. This often happens with structurally similar by-products.

Causality: The similar molecular structure of these impurities allows them to be incorporated into the crystal lattice of your target compound, making physical separation by crystallization ineffective.

Next Step: The most robust alternative is flash column chromatography. This technique separates molecules based on their differential adsorption to a stationary phase (like silica gel), which is governed by polarity.[10] Since it's a different physical principle than solubility, it is very likely to succeed where recrystallization failed.

Q: My column chromatography is giving poor separation (co-elution of product and impurities). How can I optimize it?

A: Poor separation on a column is a common issue that can almost always be solved with careful optimization. Here’s how to troubleshoot:

  • Optimize the Mobile Phase (Eluent): This is the most critical factor. Your goal is to find a solvent system that gives your product a retention factor (Rf) of approximately 0.3-0.4 on a TLC plate, with good separation from impurity spots.

    • If co-elution occurs: The polarity of your eluent is likely too high, causing everything to move too quickly down the column. Try a less polar solvent system. For example, if you are using 30% Ethyl Acetate in Hexane, try reducing it to 20% or 15%.

    • Use a Gradient: Instead of running the entire column with one solvent mixture (isocratic elution), start with a low polarity eluent to wash off non-polar impurities, then gradually increase the polarity to elute your product, leaving the more polar impurities behind.[11]

  • Check Your Column Packing: An improperly packed column with channels or cracks will lead to very poor separation. Ensure the silica gel is packed uniformly without any air bubbles.

  • Sample Loading: Do not overload the column. The amount of crude material should typically be no more than 1-5% of the mass of the silica gel. Also, apply the sample in the most concentrated band possible using a minimal amount of solvent. Dry loading the sample (adsorbing it onto a small amount of silica gel first) is often superior to wet loading.

Data Table 1: Recommended Solvent Systems for Column Chromatography

Solvent System (Hexane:Ethyl Acetate, v/v)Typical Rf of ProductEfficacy and Notes
90:10~0.1Good starting point for TLC analysis. Product moves slowly.
80:200.3 - 0.4Often the ideal range for column elution. Good for separating from less polar impurities.
70:30>0.5May be too polar, risking co-elution with slightly more polar impurities. Use with caution.
Gradient (90:10 -> 70:30)VariesHighly Recommended. Provides the best separation for complex mixtures with varied impurity polarities.

Section 3: Detailed Experimental Protocols

These protocols provide validated, step-by-step methodologies for the purification and analysis of your compound.

Protocol 1: Purification by Flash Column Chromatography

This protocol describes a standard procedure for purifying approximately 1 gram of crude material.[11]

Materials:

  • Crude this compound (~1 g)

  • Silica Gel (60 Å, 230-400 mesh, ~50 g)

  • Solvents: Hexane, Ethyl Acetate (HPLC grade)

  • Glass chromatography column (~40 mm diameter)

  • TLC plates, developing chamber, and UV lamp

  • Collection tubes

Workflow Diagram: Flash Chromatography Process

flash_chromatography cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_eluent 1. Prepare Eluent (e.g., 80:20 Hex:EtOAc) pack_column 2. Pack Column (Slurry Method) prep_eluent->pack_column load_sample 3. Load Sample (Dry Loading Preferred) pack_column->load_sample elute 4. Elute with Solvent (Apply Gentle Pressure) collect 5. Collect Fractions (e.g., 20 mL each) elute->collect tlc_analysis 6. Analyze Fractions by TLC combine 7. Combine Pure Fractions tlc_analysis->combine evaporate 8. Evaporate Solvent combine->evaporate

Caption: Step-by-step flash chromatography workflow.

Procedure:

  • TLC Analysis: First, determine the optimal eluent by running TLC plates of the crude material with different solvent ratios (e.g., 90:10, 80:20, 70:30 Hexane:Ethyl Acetate). The ideal system will show the product spot with an Rf value of ~0.3-0.4.

  • Column Packing: Plug the bottom of the column with a small piece of cotton or glass wool, and add a thin layer of sand. Prepare a slurry of silica gel (~50 g) in the initial, least polar eluent. Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped.

  • Sample Loading (Dry Method): Dissolve ~1 g of your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add ~2-3 g of silica gel to this solution and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column. Add a thin layer of sand on top to protect the surface.

  • Elution: Carefully add the eluent to the column. Using a gentle, steady flow of compressed air or a pump, push the solvent through the column at a rate of about 2 inches per minute.

  • Fraction Collection: Begin collecting fractions in test tubes. The number and size of fractions will depend on the separation.

  • Monitoring: Spot every few fractions on a TLC plate to monitor the elution. Fractions containing the pure product should be identified.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product. Confirm purity with HPLC and NMR.

Protocol 2: Purification by Recrystallization

Procedure:

  • Solvent Screening: In small test tubes, test the solubility of your crude product (~10-20 mg) in various solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene) and solvent mixtures. The ideal solvent will dissolve the compound when hot but result in poor solubility when cold.

  • Dissolution: Place the crude material in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Do not add excessive solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum. Analyze the purity by HPLC and check the melting point.

References

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  • Purification of baker's yeast β-keto ester oxidoreductase. ResearchGate. [Link]

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Validation & Comparative

The Evolving Landscape of HIV-1 Integrase Inhibitors: A Comparative Analysis of Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Pharmacodynamics of Dioxobutanoate Derivatives and Clinically Relevant Analogs

For researchers, scientists, and drug development professionals vested in the discovery of novel antiretroviral agents, understanding the intricate dance between chemical structure and biological activity is paramount. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate derivatives and other key classes of HIV-1 integrase inhibitors. We will dissect the causal relationships behind experimental choices in inhibitor design, offering field-proven insights into optimizing potency and overcoming resistance.

Introduction: Targeting the Final Step of Viral Integration

HIV-1 integrase (IN) is a critical enzyme for the replication of the virus, catalyzing the insertion of the viral DNA into the host cell's genome.[1][2] This process occurs in two distinct steps: 3'-processing, where the enzyme removes a dinucleotide from each 3' end of the viral DNA, and strand transfer, where the processed viral DNA is covalently linked to the host DNA.[3][4] Inhibitors that block the strand transfer step, known as integrase strand transfer inhibitors (INSTIs), have become a cornerstone of modern antiretroviral therapy due to their high efficacy and favorable safety profile.[5]

The core pharmacophore of many potent INSTIs, including the this compound scaffold, is a metal-chelating motif. This feature is crucial for their mechanism of action, which involves binding to the catalytic site of the integrase enzyme and chelating the two essential magnesium ions, thereby preventing the binding of the host DNA and halting the integration process.[6]

The Archetypal Pharmacophore: 4-Aryl-2,4-dioxobutanoic Acids

The 4-aryl-2,4-dioxobutanoic acid scaffold represents a foundational class of HIV-1 integrase inhibitors.[7] The general structure consists of an aromatic ring connected to a 2,4-dioxobutanoic acid moiety. The enolic β-diketo acid functionality is the key metal-chelating element.

Structure-Activity Relationship of Dioxobutanoic Acid Derivatives:

The potency of these inhibitors is highly dependent on the nature and position of substituents on the aryl ring. Early studies established several key SAR principles:

  • Aryl Substituents: The electronic and steric properties of substituents on the phenyl ring significantly influence inhibitory activity. Halogen substitutions, such as the 5-fluoro group in the title compound, and methoxy groups, like the 2-methoxy substituent, are common features in potent analogs. These groups can modulate the electronic properties of the aromatic ring and influence binding affinity through specific interactions within the enzyme's active site.

  • The Dioxobutanoate Core: The integrity of the 1,3-dicarbonyl system is essential for metal chelation and, consequently, for inhibitory activity. Modifications to this core that disrupt its ability to coordinate with the magnesium ions in the active site lead to a dramatic loss of potency.

  • Ester Group: The ethyl ester in this compound can influence the compound's pharmacokinetic properties, such as cell permeability and metabolic stability. Variations in this ester group can be explored to optimize the drug-like properties of the molecule.

A Comparative Analysis: Evolution to Clinically Approved INSTIs

The foundational principles learned from early dioxobutanoic acid inhibitors paved the way for the development of highly potent and clinically successful INSTIs. This section compares the SAR of these evolved inhibitors, highlighting the key structural modifications that led to improved therapeutic profiles.

Dolutegravir (DTG): A Second-Generation Powerhouse

Dolutegravir (DTG) is a second-generation INSTI with a high barrier to resistance.[8][9] Its structure incorporates a more complex polycyclic system, but the core principle of metal chelation is retained.

Key Structural Features and SAR of Dolutegravir:

  • Metal-Chelating Core: DTG possesses a tricyclic core containing a hydroxypyridone moiety that effectively chelates the magnesium ions in the integrase active site.[9]

  • Fluorobenzyl Group: The (2,4-difluorophenyl)methyl group extends into a hydrophobic pocket of the enzyme, forming critical van der Waals interactions. The fluorine atoms enhance this interaction and contribute to the high potency of the molecule.

  • Linker and Third Ring System: The linker connecting the chelating core to the fluorobenzyl group is conformationally constrained by the third ring. This pre-organizes the molecule for optimal binding to the enzyme, a key factor in its high affinity and slow dissociation rate from the integrase-DNA complex.[10] This slow "off-rate" is a significant contributor to its high barrier to resistance.[10]

Table 1: Comparative Inhibitory Activity of HIV-1 Integrase Inhibitors

Compound Class/DrugTargetIC50 (nM)Cell LineReference
Dolutegravir (DTG) Wild-Type HIV-1 Integrase2.5Recombinant Enzyme[11]
Y143R Mutant3.6Recombinant Enzyme[11]
N155H Mutant4.1Recombinant Enzyme[11]
G140S/Q148H Mutant7.4Recombinant Enzyme[11]
Raltegravir (RAL) Wild-Type HIV-1 Integrase26Recombinant Enzyme[11]
Y143R Mutant~338Recombinant Enzyme[11]
N155H Mutant~156Recombinant Enzyme[11]
G140S/Q148H Mutant~7280Recombinant Enzyme[11]
β-diketo acid (S-1360) Wild-Type HIV-1140PBMC[12]

Note: IC50 values can vary depending on the specific assay conditions and should be used for comparative purposes within the same study.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the data presented, this section details a standard experimental protocol for assessing the inhibitory activity of compounds against HIV-1 integrase.

In Vitro HIV-1 Integrase Strand Transfer Assay

This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration.

Materials:

  • Recombinant HIV-1 Integrase (wild-type and mutant variants)

  • Oligonucleotide substrates mimicking the processed viral DNA ends (e.g., radiolabeled)

  • Target DNA substrate

  • Assay buffer (e.g., MOPS, DTT, MgCl2)

  • Test compounds dissolved in DMSO

  • Scintillation fluid and counter (for radiolabeled assays) or fluorescence plate reader (for fluorescence-based assays)

Protocol:

  • Pre-incubation: Recombinant HIV-1 integrase is pre-incubated with the test compound at various concentrations in the assay buffer for a defined period (e.g., 30 minutes at 37°C). This allows the inhibitor to bind to the enzyme.

  • Initiation of Reaction: The strand transfer reaction is initiated by the addition of the pre-processed viral DNA substrate and the target DNA substrate.

  • Incubation: The reaction mixture is incubated for a specific time (e.g., 60 minutes at 37°C) to allow for the strand transfer reaction to occur.

  • Quenching: The reaction is stopped by the addition of a quenching solution (e.g., EDTA).

  • Detection and Quantification: The products of the strand transfer reaction are separated from the substrates (e.g., by gel electrophoresis for radiolabeled assays or captured on a plate for fluorescence assays) and quantified.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a no-inhibitor control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzymatic activity, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Mechanism and SAR

The following diagrams illustrate the mechanism of HIV-1 integrase inhibition and the key structural features contributing to the activity of different inhibitor classes.

HIV_Integrase_Inhibition cluster_enzyme HIV-1 Integrase Catalytic Site cluster_inhibitor INSTI Mg1 Mg²⁺ Integration Successful Integration Mg1->Integration Mg2 Mg²⁺ Mg2->Integration Chelator Metal-Chelating Core Chelator->Mg1 Chelates Chelator->Mg2 Chelates Inhibition Inhibition of Strand Transfer Chelator->Inhibition Hydrophobic Hydrophobic Group Enzyme_Pocket Hydrophobic Pocket of Integrase Hydrophobic->Enzyme_Pocket Binds to Hydrophobic Pocket Viral_DNA Processed Viral DNA Viral_DNA->Mg1 Binds to Viral_DNA->Mg2 Binds to Host_DNA Host DNA Host_DNA->Mg1 Attempts to bind Host_DNA->Mg2 Attempts to bind

Caption: Mechanism of HIV-1 Integrase Strand Transfer Inhibition by INSTIs.

SAR_Comparison Dioxobutanoic_Acid 4-Aryl-2,4-dioxobutanoic Acid Aryl Ring (Substituent Effects) β-Diketone Core (Metal Chelation) Ester Group (PK Properties) Raltegravir Raltegravir (RAL) p-Fluorobenzyl Group (Hydrophobic Binding) N-methylated Pyrimidinone Core (Metal Chelation) Oxadiazole Ring (Additional Interactions) Dioxobutanoic_Acid:head->Raltegravir:head Evolution Dolutegravir Dolutegravir (DTG) Fluorobenzyl Group (Hydrophobic Binding) Tricyclic Core with Hydroxypyridone (Optimized Chelation) Constrained Linker (High Affinity & Slow Off-Rate) Improved_Potency Improved Potency & Resistance Profile Dolutegravir:head->Improved_Potency Raltegravir:head->Dolutegravir:head Further Optimization Core_Concept Core Concept: Metal Chelation Core_Concept->Dioxobutanoic_Acid:head

Caption: Evolution of SAR from Dioxobutanoic Acids to Second-Generation INSTIs.

Conclusion and Future Directions

The journey from the early 4-aryl-2,4-dioxobutanoic acid inhibitors to the clinical success of second-generation INSTIs like dolutegravir exemplifies the power of iterative drug design guided by a deep understanding of structure-activity relationships. The core principle of metal chelation has remained constant, but the optimization of hydrophobic interactions and the introduction of conformational constraints have led to significant improvements in potency, pharmacokinetic properties, and the barrier to drug resistance.

Future research in this area will likely focus on developing inhibitors with even more robust resistance profiles, potentially through novel interactions with the integrase enzyme or by targeting different conformations of the integrase-DNA complex. Furthermore, the development of long-acting injectable formulations of INSTIs represents a significant advancement in patient care, and the design of new molecules with properties suitable for such formulations will be a key area of investigation. By continuing to apply the principles of medicinal chemistry and SAR, the scientific community can further enhance the therapeutic arsenal against HIV-1.

References

  • Discovery and Structure–Activity Relationship Studies of a Unique Class of HIV‐1 Integrase Inhibitors. (2006). ChemMedChem. [Link]

  • Structure-activity relationships of HIV-1 integrase inhibitors--enzyme-ligand interactions. (2003). Current Medicinal Chemistry. [Link]

  • Lack of activity of HIV-1 integrase strand-transfer inhibitors on recombinase activating gene (RAG) activity at clinically relevant concentrations. (2024). Microbiology Spectrum. [Link]

  • Chemistry and Structure-Activity Relationship of HIV-1 Integrase Inhibitor Integracide B and Related Natural Products. (2003). Journal of Natural Products. [Link]

  • Chemistry and structure-activity relationship of the styrylquinoline-type HIV integrase inhibitors. (2010). Molecules. [Link]

  • HIV-1 Integrase Strand Transfer Inhibitors with Reduced Susceptibility to Drug Resistant Mutant Integrases. (2016). ACS Chemical Biology. [Link]

  • HIV Integrase Inhibitors with Nucleobase Scaffolds: Discovery of a Highly Potent anti-HIV Agent. (2001). Journal of Medicinal Chemistry. [Link]

  • Chemical structures of bictegravir, cabotegravir, and dolutegravir. (2020). ResearchGate. [Link]

  • Structural biology of HIV integrase strand transfer inhibitors. (2016). Current Opinion in Structural Biology. [Link]

  • Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate. PubChem. [Link]

  • 4-Aryl-2,4-dioxobutanoic acid inhibitors of HIV-1 integrase and viral replication in cells. (2000). Journal of Medicinal Chemistry. [Link]

  • Structural and functional analyses of the second-generation integrase strand transfer inhibitor dolutegravir (S/GSK1349572). (2011). Molecular Pharmacology. [Link]

  • Structural and Functional Analyses of the Second-Generation Integrase Strand Transfer Inhibitor Dolutegravir (S/GSK1349572). (2011). Molecular Pharmacology. [Link]

  • Strand transfer reaction and proposed mechanism of IN inhibition by INSTIs. (2015). ResearchGate. [Link]

  • Dolutegravir. KEGG DRUG. [Link]

  • HIV-1 Integrase Strand Transfer Inhibitors with Reduced Susceptibility to Drug Resistant Mutant Integrases. (2016). ACS Chemical Biology. [Link]

  • Assessment of Antioxidant and Cytotoxic Activities of Extracts of Dendrobium crepidatum. (2020). Molecules. [Link]

  • Dolutegravir (S/GSK1349572) Exhibits Significantly Slower Dissociation than Raltegravir and Elvitegravir from Wild-Type and Integrase Inhibitor-Resistant HIV-1 Integrase-DNA Complexes. (2012). Antimicrobial Agents and Chemotherapy. [Link]

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The Strategic Advantage of Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate in Fluoroquinolone Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antibacterial drug development, the fluoroquinolone scaffold remains a cornerstone for potent therapeutic agents. The efficient construction of this critical pharmacophore is paramount, placing a significant emphasis on the selection of optimal synthetic precursors. This guide provides an in-depth validation of Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate as a strategic precursor in the synthesis of fluoroquinolones, offering a comparative analysis against traditional alternatives and supported by experimental insights.

Introduction: The Central Role of Precursors in Fluoroquinolone Synthesis

The synthesis of the core 4-quinolone ring system, the foundational structure of fluoroquinolone antibiotics like ciprofloxacin and norfloxacin, is a pivotal step in their production. A common and well-established strategy for constructing this bicyclic system is the Gould-Jacobs reaction. This reaction classically involves the condensation of an aniline with a malonic acid derivative, followed by a thermal cyclization. The choice of the malonate derivative significantly influences the overall efficiency, yield, and substitution pattern of the final quinolone product.

This compound emerges as a highly functionalized and strategically advantageous precursor. Its inherent structural features, including the pre-installed fluorinated methoxyphenyl moiety, offer a more direct route to complex fluoroquinolone targets compared to simpler, more traditional precursors.

Comparative Analysis of Synthetic Precursors

The traditional and most widely employed precursor for the Gould-Jacobs reaction is diethyl ethoxymethylenemalonate (DEEM). While effective, the use of DEEM necessitates a multi-step approach when targeting fluoroquinolones with specific aromatic substitutions. In contrast, this compound offers a more convergent synthetic design.

The Traditional Approach: Diethyl Ethoxymethylenemalonate (DEEM)

The synthesis of a fluoroquinolone core using DEEM typically follows the pathway outlined below. This method is characterized by its broad applicability but can be circuitous for specifically substituted targets.

Aniline Substituted Aniline Condensation Condensation Aniline->Condensation DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Condensation Intermediate1 Anilinomethylenemalonate Intermediate Condensation->Intermediate1 - EtOH Cyclization Thermal Cyclization (e.g., 250°C in Dowtherm A) Intermediate1->Cyclization - EtOH QuinoloneEster Ethyl 4-Oxo-1,4-dihydroquinoline-3-carboxylate Cyclization->QuinoloneEster Hydrolysis Saponification (e.g., NaOH) QuinoloneEster->Hydrolysis Decarboxylation Decarboxylation (Heat) Hydrolysis->Decarboxylation FinalQuinolone 4-Hydroxyquinoline Decarboxylation->FinalQuinolone

Caption: Generalized Gould-Jacobs reaction pathway using DEEM.

The Strategic Approach: this compound

The use of this compound allows for a more direct and potentially higher-yielding synthesis of fluoroquinolones with the desired 5-fluoro-2-methoxyphenyl substitution pattern, which is relevant for certain advanced quinolone structures. The key difference lies in the intramolecular cyclization of an enamine intermediate formed from the dioxobutanoate and an appropriate amine.

Dioxobutanoate This compound EnamineFormation Enamine Formation Dioxobutanoate->EnamineFormation Amine Primary Amine (e.g., Cyclopropylamine) Amine->EnamineFormation EnamineIntermediate Enamine Intermediate EnamineFormation->EnamineIntermediate IntramolecularCyclization Intramolecular Cyclization (Base-mediated) EnamineIntermediate->IntramolecularCyclization QuinoloneCore Substituted Fluoroquinolone Core IntramolecularCyclization->QuinoloneCore

Caption: Convergent synthesis pathway using the target precursor.

Experimental Data and Performance Comparison

While direct side-by-side comparative studies under identical conditions are not extensively published, analysis of reported synthetic routes for structurally similar fluoroquinolones allows for a qualitative and semi-quantitative comparison.

ParameterDiethyl Ethoxymethylenemalonate (DEEM) RouteEthyl 4-(aryl)-2,4-dioxobutanoate Route
Number of Steps Typically longer for complex substitutions.More convergent, often fewer steps.
Overall Yield Can be moderate due to multiple steps.Potentially higher due to convergence.
Reaction Conditions Often requires high temperatures for cyclization (e.g., >250 °C).Cyclization can often be achieved under milder, base-mediated conditions.
Precursor Complexity Simple, commercially available.More complex, requires synthesis.
Versatility Highly versatile for a wide range of quinolones.More specialized for specific substitution patterns.

Experimental Protocols

General Protocol for Quinolone Synthesis via DEEM (Gould-Jacobs Reaction)

This protocol is a generalized procedure based on established literature.[1][2]

  • Condensation: In a round-bottom flask, equimolar amounts of the appropriately substituted aniline and diethyl ethoxymethylenemalonate are heated at 100-140°C for 1-2 hours. The reaction progress is monitored by the distillation of ethanol.

  • Cyclization: The resulting anilinomethylenemalonate is added to a high-boiling solvent such as diphenyl ether and heated to approximately 250°C for 30-60 minutes to effect cyclization.

  • Work-up: Upon cooling, the reaction mixture is diluted with a hydrocarbon solvent (e.g., hexane) to precipitate the crude ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate. The solid is collected by filtration and washed.

  • Hydrolysis and Decarboxylation (if required): The ester can be saponified with a base (e.g., NaOH) followed by acidification to yield the corresponding carboxylic acid. Subsequent heating of the carboxylic acid can lead to decarboxylation to the 4-hydroxyquinoline.

Illustrative Protocol for Intramolecular Cyclization of an Enamine Derived from an Ethyl 4-(aryl)-2,4-dioxobutanoate

The following is a representative protocol for the cyclization step, a key transformation in the synthesis of the fluoroquinolone core from precursors like this compound. This is based on analogous transformations reported in the synthesis of ciprofloxacin and norfloxacin.[3][4]

  • Enamine Formation: The Ethyl 4-(aryl)-2,4-dioxobutanoate is reacted with a primary amine (e.g., cyclopropylamine or ethylamine) in a suitable solvent such as toluene or ethanol. This reaction is typically carried out at room temperature or with gentle heating.

  • Cyclization: The formed enamine intermediate is then subjected to base-mediated intramolecular cyclization. A common base used for this transformation is potassium carbonate in a solvent like DMF. The reaction mixture is heated to promote the ring closure.

  • Work-up: After completion of the reaction (monitored by TLC or LC-MS), the reaction mixture is cooled and poured into water. The precipitated solid, which is the desired fluoroquinolone core, is collected by filtration, washed with water, and dried.

Causality Behind Experimental Choices

The choice of a high-boiling solvent like diphenyl ether in the traditional Gould-Jacobs reaction is dictated by the high activation energy required for the thermal electrocyclization.[5] The use of microwave irradiation has been explored to shorten reaction times and improve yields in this step.[6]

In the case of the Ethyl 4-(aryl)-2,4-dioxobutanoate route, the intramolecular cyclization is facilitated by the generation of a nucleophilic enamine which can then attack the ester carbonyl. The use of a base like potassium carbonate is crucial to deprotonate the enamine nitrogen, increasing its nucleophilicity and driving the cyclization forward. The choice of a polar aprotic solvent like DMF helps to solubilize the reactants and the base.

Conclusion: A Strategic Asset in Drug Development

This compound represents a sophisticated and highly valuable synthetic precursor for the construction of advanced fluoroquinolone antibiotics. Its key advantages lie in:

  • Synthetic Convergence: By incorporating a key structural motif of the final target molecule, it allows for a more streamlined and efficient synthetic route.

  • Potential for Higher Yields: A more direct pathway with fewer steps can lead to a higher overall yield of the final product.

  • Milder Reaction Conditions: The intramolecular cyclization can often be achieved under less harsh conditions compared to the high-temperature requirements of the traditional Gould-Jacobs reaction.

While the initial synthesis of this advanced precursor may be more complex than that of simpler alternatives like DEEM, the benefits in the subsequent steps of a complex drug synthesis can be substantial. For researchers and professionals in drug development, the strategic use of this compound can offer a significant advantage in the efficient and scalable production of next-generation fluoroquinolone antibiotics.

References

  • Virginia Commonwealth University. Ciprofloxacin Synthesis. [Link]

  • Dana, S., et al. Synthesis of Novel Ciprofloxacin-Based Hybrid Molecules toward Potent Antimalarial Activity. ACS Omega, 2020.
  • Wikipedia. Gould–Jacobs reaction. [Link]

  • Comprehensive Organic Name Reactions and Reagents. Gould-Jacobs Reaction. [Link]

  • Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]

  • Google Patents. Process for synthesizing norfloxacin.
  • International Journal of Research in Pharmacy and Chemistry. SYNTHESIS ANDBIOLOGICAL EVALUATION OF NORFLOXACIN DERIVATIVES. [Link]

  • Der Pharma Chemica. Ciprofloxacin: A Two Step Process. [Link]

  • MDPI. Design, Synthesis, and In Silico Studies of New Norfloxacin Analogues with Broad Spectrum Antibacterial Activity via Topoisomerase II Inhibition. [Link]

  • Duarte, F. R., et al.
  • El-Faham, A., et al. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. International Journal of Molecular Sciences, 2013.
  • Oriental Journal of Chemistry. Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones. [Link]

Sources

A Researcher's Guide to the Spectroscopic Differentiation of Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the precise characterization of molecular structure is paramount. For molecules like Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate, a β-keto ester with significant potential in medicinal chemistry, understanding its isomeric forms is not merely an academic exercise but a crucial step in elucidating its reactivity and biological activity. This guide provides a comprehensive comparison of the spectroscopic techniques used to distinguish the keto-enol tautomers of this compound, supported by established experimental protocols and data interpretation strategies.

The core of this analysis lies in the phenomenon of keto-enol tautomerism, where the molecule exists as an equilibrium mixture of a ketone (the keto form) and an enol. This equilibrium is dynamic and can be influenced by factors such as solvent polarity, temperature, and pH.[1][2][3] Each tautomer possesses a unique electronic and structural arrangement, giving rise to distinct spectroscopic signatures.

The Keto-Enol Equilibrium

The tautomeric equilibrium of this compound involves the interconversion of the diketo form and two possible enol forms, stabilized by intramolecular hydrogen bonding.

workflow start Sample Preparation (Varying Solvents: CDCl3, DMSO-d6) nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) start->nmr ir FT-IR Spectroscopy (Neat or in Solution) start->ir uv UV-Vis Spectroscopy (Dilute Solution) start->uv data Data Analysis & Interpretation nmr->data ir->data uv->data conclusion Structural Elucidation & Tautomer Quantification data->conclusion

Caption: General workflow for spectroscopic analysis of tautomers.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for both qualitative and quantitative analysis of keto-enol tautomers. [3][4] Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical as it can influence the position of the tautomeric equilibrium. [1][2]2. ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Pay close attention to the chemical shifts and integration of signals corresponding to the α-protons of the keto form and the vinylic and enolic protons of the enol form.

  • ¹³C NMR Acquisition:

    • Acquire a ¹³C NMR spectrum to observe the distinct chemical shifts of the carbonyl carbons in the keto form and the olefinic and oxygen-bearing carbons in the enol form.

  • 2D NMR (COSY, HSQC):

    • Perform 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish proton-proton and proton-carbon correlations, which aids in unambiguous signal assignment.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the functional groups present in each tautomer. [5] Protocol:

  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄, CHCl₃) in an IR-transparent cell.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Look for characteristic absorption bands:

    • Keto form: Strong C=O stretching vibrations for the ketone and ester groups.

    • Enol form: A broad O-H stretch from the enolic hydroxyl group, a C=C stretching vibration, and a lower frequency C=O stretch due to conjugation and intramolecular hydrogen bonding. [6][7]

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which differ between the conjugated enol and non-conjugated keto forms. [8][9] Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane, acetonitrile).

  • Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm.

  • Data Analysis: The enol form, with its extended conjugation, is expected to exhibit a λₘₐₓ at a longer wavelength compared to the keto form. [10]

Comparative Spectroscopic Data

The following tables summarize the expected spectroscopic data for the keto and enol tautomers of this compound based on known trends for similar β-dicarbonyl compounds. [11][12][13] Table 1: Expected ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Proton Assignment Keto Tautomer Enol Tautomer Rationale for Difference
Enolic OH-~12-14 (broad s)Presence of a strongly deshielded, hydrogen-bonded proton. [7]
Vinylic CH-~5.5-6.0 (s)Proton on a C=C double bond, deshielded compared to an aliphatic proton.
α-CH₂~4.0 (s)-Methylene protons adjacent to two carbonyl groups.
Aromatic CH~6.8-7.5 (m)~6.8-7.5 (m)Aromatic protons of the substituted phenyl ring.
OCH₂ (Ethyl)~4.2 (q)~4.2 (q)Methylene protons of the ethyl ester group.
CH₃ (Ethyl)~1.3 (t)~1.3 (t)Methyl protons of the ethyl ester group.
OCH₃ (Methoxy)~3.9 (s)~3.9 (s)Methyl protons of the methoxy group.

Table 2: Expected ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Carbon Assignment Keto Tautomer Enol Tautomer Rationale for Difference
Ketone C=O~190-200-Carbonyl carbon of the ketone.
Ester C=O~165-175~170-180Carbonyl carbon of the ester, shifted in the enol due to conjugation.
Vinylic C-OH-~160-170Olefinic carbon bonded to the hydroxyl group.
Vinylic C-H-~90-100Olefinic carbon bonded to the vinylic proton.
α-CH₂~45-55-Methylene carbon adjacent to two carbonyls.
Aromatic C~110-160~110-160Aromatic carbons of the substituted phenyl ring.
OCH₂ (Ethyl)~61~61Methylene carbon of the ethyl ester group.
CH₃ (Ethyl)~14~14Methyl carbon of the ethyl ester group.
OCH₃ (Methoxy)~56~56Methyl carbon of the methoxy group.

**Table 3: Expected IR Absorption Frequencies (cm⁻¹) **

Vibrational Mode Keto Tautomer Enol Tautomer Rationale for Difference
O-H stretch-~2500-3200 (broad)Intramolecularly hydrogen-bonded hydroxyl group. [5]
C=O stretch (Ketone)~1720-1740-Characteristic ketone carbonyl absorption.
C=O stretch (Ester)~1735-1750~1640-1660Lower frequency in the enol due to conjugation and H-bonding. [6]
C=C stretch-~1600-1640Alkene double bond stretch in the enol form.

Table 4: Expected UV-Vis Absorption (λₘₐₓ, nm) in Ethanol

Tautomer Expected λₘₐₓ (nm) Rationale for Difference
Keto Tautomer~240-260π → π* transition of the aromatic ring and n → π* of the carbonyls.
Enol Tautomer~280-320Extended π-conjugation system leads to a bathochromic (red) shift. [8][9]

Conclusion

The spectroscopic comparison of the keto and enol tautomers of this compound reveals a set of distinct and measurable differences. ¹H NMR spectroscopy stands out as the most definitive method for both identification and quantification of the tautomeric ratio. IR and UV-Vis spectroscopy provide complementary and confirmatory evidence of the functional groups and electronic systems present in each isomer. By employing the detailed protocols and understanding the expected spectroscopic signatures outlined in this guide, researchers can confidently characterize this and other β-dicarbonyl compounds, a critical step in advancing their application in drug development and other scientific disciplines.

References

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  • Rogers, M. T., & Burdett, J. L. (1965). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry, 43(5), 1516-1526. [Link]

  • Burdett, J. L., & Rogers, M. T. (1964). Keto-Enol Tautomerism in β-Dicarbonyls Studied by Nuclear Magnetic Resonance Spectroscopy. I. Proton Chemical Shifts and Equilibrium Constants of Pure Compounds. Journal of the American Chemical Society, 86(11), 2105-2109. [Link]

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A Senior Application Scientist's Guide to Alternative Reagents for Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the synthesis of novel heterocyclic scaffolds remains a cornerstone of drug discovery. Fluorinated building blocks, in particular, have garnered significant attention due to the unique physicochemical properties that fluorine atoms impart to a molecule, often enhancing metabolic stability, binding affinity, and bioavailability.[1][2][3] Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate stands as a key precursor for the synthesis of a variety of bioactive heterocycles, most notably fluorinated pyrazoles.

This guide provides an in-depth comparison of alternative reagents to this compound. Moving beyond a simple list of substitutes, this document delves into the causality behind experimental choices, offering field-proven insights into the selection of the most appropriate building block for your synthetic strategy. We will explore the performance of various alternatives, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for the efficient construction of complex molecular architectures.

Understanding the Role of this compound

This compound is a specialized β-ketoester, a class of compounds renowned for their versatility in organic synthesis. The presence of two carbonyl groups and an acidic α-hydrogen makes them ideal substrates for a wide range of condensation reactions.

The primary application of this reagent and its analogs lies in the Knorr pyrazole synthesis , a robust and widely used method for constructing the pyrazole ring system.[4][5][6] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. The fluorinated phenyl moiety of this compound is directly incorporated into the final pyrazole structure, providing a straightforward route to fluorinated pyrazole derivatives. These derivatives are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds.[7][8]

A Comparative Analysis of Alternative Reagents

The choice of a 1,3-dicarbonyl precursor can significantly impact the yield, regioselectivity, and overall efficiency of a heterocyclic synthesis. Here, we compare several classes of alternative reagents to this compound.

Alternative Fluorinated β-Ketoesters

A direct alternative to the title compound involves using other fluorinated β-ketoesters. These reagents offer a similar direct route to fluorinated heterocycles.

  • Ethyl 4,4,4-trifluoroacetoacetate: This is a commonly used building block for introducing a trifluoromethyl group, a privileged motif in medicinal chemistry.[9] Its reaction with hydrazines provides a direct pathway to trifluoromethyl-substituted pyrazoles. The high electronegativity of the trifluoromethyl group can influence the reactivity of the dicarbonyl system and the properties of the resulting heterocycle.

  • Other Substituted Fluorinated β-Ketoesters: A variety of other fluorinated β-ketoesters with different substitution patterns on the aromatic or aliphatic chain are commercially available or can be synthesized.[10] The choice among these depends on the specific target molecule and the desired substitution pattern.

Performance Comparison:

G reagent1 This compound product Fluorinated Heterocycles (e.g., Pyrazoles, Pyrimidines) reagent1->product Direct incorporation of fluorinated aryl group reagent2 Alternative Fluorinated β-Ketoesters reagent2->product Direct incorporation of other fluorinated groups (e.g., CF3) reagent3 Non-fluorinated β-Ketoesters reagent3->product Requires subsequent fluorination step (if desired) reagent4 Meldrum's Acid Derivatives reagent4->product High reactivity, versatile for various heterocycles

Non-fluorinated β-Ketoesters

For the synthesis of non-fluorinated analogs or for instances where a late-stage fluorination strategy is preferred, a wide variety of non-fluorinated β-ketoesters are available.

  • Ethyl Acetoacetate and its Analogs: These are some of the most common and cost-effective β-ketoesters used in organic synthesis. They are highly versatile for the synthesis of a wide range of heterocycles.[11]

  • Ethyl Benzoylacetate and its Derivatives: These reagents are used for the synthesis of phenyl-substituted heterocycles. The synthesis of pyrazolones from ethyl benzoylacetate and hydrazine hydrate is a well-established protocol.[12]

Performance Comparison:

The synthesis of pyrazoles from non-fluorinated β-ketoesters is generally high-yielding. For example, the condensation of phenylhydrazine with ethyl acetoacetate can achieve yields of up to 95%.[9] The primary disadvantage is the lack of a fluorine atom in the final product, which would necessitate an additional, and often challenging, fluorination step if a fluorinated derivative is the target.

Meldrum's Acid and its Derivatives

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a cyclic β-dicarbonyl compound known for its high acidity and reactivity. It serves as a potent alternative to linear β-ketoesters in many condensation reactions.[13][14]

Performance Comparison:

Meldrum's acid and its derivatives are highly versatile and can be used in a variety of multicomponent reactions to generate diverse heterocyclic scaffolds.[13] In some cases, they offer advantages in terms of reactivity and can lead to higher yields under milder conditions compared to traditional β-ketoesters. For example, acylated Meldrum's acids can serve as precursors to β-ketoesters in a one-pot synthesis of pyrazolo[1,5-a]pyrimidinones.[15]

Reagent ClassKey AdvantagesKey DisadvantagesTypical Applications
This compound Direct incorporation of a specific fluorinated aryl moiety.Limited commercial availability and potentially higher cost.Synthesis of specific fluorinated pyrazoles and other heterocycles.
Alternative Fluorinated β-Ketoesters Direct route to various fluorinated heterocycles (e.g., with CF3 groups).Can be more expensive than non-fluorinated counterparts.Synthesis of a broad range of fluorinated bioactive molecules.
Non-fluorinated β-Ketoesters Cost-effective and widely available. High yields in many reactions.Requires a separate fluorination step to produce fluorinated analogs.General synthesis of a wide variety of non-fluorinated heterocycles.
Meldrum's Acid and Derivatives High reactivity, versatile, can lead to higher yields under mild conditions.The reagent itself can be sensitive to reaction conditions.Multicomponent reactions for the synthesis of diverse heterocyclic libraries.

Experimental Protocols

To provide a practical context for the comparison, this section details representative protocols for the synthesis of pyrazoles using different β-dicarbonyl precursors.

Protocol 1: General Synthesis of Pyrazoles from a β-Ketoester (Knorr Synthesis)

This protocol is a generalized procedure for the synthesis of pyrazoles from a β-ketoester and hydrazine, which can be adapted for this compound.

Materials:

  • β-Ketoester (e.g., this compound) (1.0 equiv)

  • Hydrazine hydrate or substituted hydrazine (1.0 - 1.2 equiv)

  • Ethanol or acetic acid as solvent

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve the β-ketoester (1.0 equiv) in a suitable solvent (e.g., ethanol or acetic acid) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Slowly add the hydrazine derivative (1.0 - 1.2 equiv) to the solution. The reaction may be exothermic.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the substrates.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

G start Start step1 Dissolve β-Ketoester in Solvent start->step1 step2 Add Hydrazine Derivative step1->step2 step3 Heat to Reflux (Monitor by TLC) step2->step3 step4 Cool to Room Temperature step3->step4 step5 Isolate Crude Product (Filtration or Concentration) step4->step5 step6 Purify Product (Recrystallization or Chromatography) step5->step6 end End step6->end

Protocol 2: Synthesis of a Pyrazolone from Ethyl Acetoacetate and Phenylhydrazine

This protocol provides a specific example of the Knorr synthesis with a non-fluorinated β-ketoester, which has been reported to yield up to 95%.[9]

Materials:

  • Ethyl acetoacetate (1.0 equiv)

  • Phenylhydrazine (1.0 equiv)

  • Nano-ZnO catalyst (optional, can improve yield and reaction time)

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, mix ethyl acetoacetate (1.0 equiv) and phenylhydrazine (1.0 equiv) in ethanol.

  • If using a catalyst, add a catalytic amount of nano-ZnO.

  • Stir the reaction mixture at room temperature. The reaction is often complete within a few hours.

  • Monitor the reaction by TLC.

  • Upon completion, the product can often be isolated by filtration and purified by recrystallization.

Conclusion and Future Perspectives

This compound is a valuable, albeit specialized, reagent for the synthesis of fluorinated heterocyclic compounds. Its primary advantage lies in the direct and regioselective incorporation of the 5-fluoro-2-methoxyphenyl moiety into the target molecule.

For researchers seeking alternatives, a range of other fluorinated and non-fluorinated β-ketoesters, as well as Meldrum's acid derivatives, offer viable synthetic routes. The choice of reagent will ultimately depend on a careful consideration of factors including:

  • Target Molecule: The desired substitution pattern of the final heterocycle is the primary determinant.

  • Cost and Availability: Non-fluorinated reagents are generally more cost-effective and readily available.

  • Synthetic Strategy: The decision to incorporate fluorine early or late in the synthetic sequence will influence the choice of starting material.

  • Reaction Conditions and Yields: While direct comparative data is often scarce, a thorough literature search for analogous reactions can provide valuable insights into expected outcomes.

The continued development of novel fluorination methodologies and the exploration of diverse 1,3-dicarbonyl synthons will undoubtedly expand the toolbox for medicinal chemists, enabling the efficient and creative synthesis of the next generation of therapeutic agents.

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Benchmarking the Efficiency of Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate Synthesis Routes

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate is a pivotal intermediate in the synthesis of a variety of pharmacologically active molecules. Its 1,3-dicarbonyl moiety linked to a substituted phenyl ring is a common structural feature in compounds designed for specific biological targets. Consequently, the development of efficient and scalable synthetic methods for this compound is of considerable interest to the medicinal and process chemistry communities. This guide presents a comparative analysis of plausible synthetic routes to this compound, grounded in established chemical principles and supported by analogous experimental data from the scientific literature. We will explore the mechanistic details of each proposed route, providing a clear rationale for the experimental choices and offering detailed, practical protocols.

Core Synthetic Strategy: The Crossed Claisen Condensation

The most direct and well-established methodology for the synthesis of β-keto esters like this compound is the Crossed Claisen Condensation . This reaction involves the base-mediated condensation of two distinct esters.[1] A key requirement for a successful crossed Claisen condensation that avoids the formation of a complex mixture of products is the use of one ester that lacks α-hydrogens, rendering it incapable of self-condensation.[2] This non-enolizable ester functions as the electrophilic "acceptor," while the second ester, which possesses α-hydrogens, acts as the nucleophilic "donor" following deprotonation by a strong base.

For the synthesis of our target molecule, we will evaluate two primary routes based on the crossed Claisen condensation, each employing a different, readily available, non-enolizable electrophile:

  • Route 1: Condensation of ethyl 5-fluoro-2-methoxybenzoate with ethyl acetate .

  • Route 2: Condensation of 5-fluoro-2-methoxyacetophenone with diethyl oxalate .

This guide will now provide a detailed examination of the proposed methodologies for each route, culminating in a comparative analysis of their respective advantages and disadvantages.

Route 1: Condensation of Ethyl 5-fluoro-2-methoxybenzoate with Ethyl Acetate

This strategy involves the use of a commercially available benzoic acid derivative and its condensation with the simple and economical C2 building block, ethyl acetate.

Scientific Rationale and Mechanistic Insight

In this synthetic pathway, ethyl acetate serves as the enolizable component (the "donor"). The use of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is optimal for the quantitative deprotonation of ethyl acetate to generate its corresponding enolate.[3] This pre-formed enolate then participates in a nucleophilic acyl substitution reaction with the electrophilic carbonyl of ethyl 5-fluoro-2-methoxybenzoate. The utilization of a sterically hindered base like LDA at low temperatures is crucial for preventing the self-condensation of ethyl acetate and minimizing the occurrence of undesired side reactions.[4]

Experimental Workflow

Route_1_Workflow cluster_0 Precursor Synthesis cluster_1 Claisen Condensation cluster_2 Workup and Purification Start 5-fluoro-2-methoxybenzoic acid Esterification Esterification (Ethanol, Acid Catalyst) Start->Esterification 1. Precursor Ethyl 5-fluoro-2-methoxybenzoate Esterification->Precursor 2. Condensation Crossed Claisen Condensation Precursor->Condensation 3. Base Strong Base (e.g., LDA) Base->Condensation Acetate Ethyl Acetate Acetate->Condensation Workup Acidic Workup (e.g., aq. HCl) Condensation->Workup 4. Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification 5. Product Ethyl 4-(5-fluoro-2-methoxyphenyl) -2,4-dioxobutanoate Purification->Product 6.

Caption: Workflow for Route 1.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 5-fluoro-2-methoxybenzoate (Precursor)

  • In a round-bottom flask, dissolve 5-fluoro-2-methoxybenzoic acid (1.0 eq.) in absolute ethanol.

  • Add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the resulting residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the ethyl ester. This product can often be used in the subsequent step without further purification if it is of sufficient purity.

Step 2: Crossed Claisen Condensation

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), prepare a solution of LDA by the dropwise addition of n-butyllithium (1.1 eq.) to a solution of diisopropylamine (1.2 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C.

  • To this freshly prepared LDA solution, add ethyl acetate (1.1 eq.) dropwise at -78 °C and allow the mixture to stir for 30 minutes.

  • Slowly add a solution of ethyl 5-fluoro-2-methoxybenzoate (1.0 eq.) in anhydrous THF to the enolate solution at -78 °C.

  • Allow the reaction mixture to gradually warm to room temperature and continue stirring overnight.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Perform an aqueous workup by extracting the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel or by recrystallization to afford the pure this compound.

Route 2: Condensation of 5-fluoro-2-methoxyacetophenone with Diethyl Oxalate

This approach is arguably a more direct and efficient pathway, reacting the corresponding aromatic ketone with a highly reactive and non-enolizable C2 dicarbonyl compound.

Scientific Rationale and Mechanistic Insight

In a similar fashion to the previously described route, the α-protons of the acetyl group in 5-fluoro-2-methoxyacetophenone are abstracted by a base to form an enolate. This nucleophilic enolate then attacks one of the highly electrophilic carbonyl carbons of diethyl oxalate.[5] Diethyl oxalate is an exceptional electrophile for crossed Claisen condensations due to the inductive electron-withdrawing effect of the adjacent ester group and its inherent inability to self-condense.[6] Reactions of this type are typically high-yielding and produce a cleaner product profile.

Experimental Workflow

Route_2_Workflow cluster_0 Precursor Synthesis cluster_1 Claisen Condensation cluster_2 Workup and Purification Start 1-fluoro-4-methoxybenzene Friedel_Crafts Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) Start->Friedel_Crafts 1. Precursor 5-fluoro-2-methoxyacetophenone Friedel_Crafts->Precursor 2. Condensation Crossed Claisen Condensation Precursor->Condensation 3. Base Strong Base (e.g., NaOEt) Base->Condensation Oxalate Diethyl Oxalate Oxalate->Condensation Workup Acidic Workup (e.g., aq. HCl) Condensation->Workup 4. Purification Purification (e.g., Recrystallization) Workup->Purification 5. Product Ethyl 4-(5-fluoro-2-methoxyphenyl) -2,4-dioxobutanoate Purification->Product 6.

Caption: Workflow for Route 2.

Detailed Experimental Protocol

Step 1: Synthesis of 5-fluoro-2-methoxyacetophenone (Precursor)

  • This precursor can be synthesized via a Friedel-Crafts acylation of 1-fluoro-4-methoxybenzene using acetyl chloride and a Lewis acid catalyst such as aluminum chloride. This is a standard and well-documented transformation.

Step 2: Crossed Claisen Condensation

  • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.1 eq.) in absolute ethanol under an inert atmosphere.

  • To the sodium ethoxide solution, add a mixture of 5-fluoro-2-methoxyacetophenone (1.0 eq.) and diethyl oxalate (1.2 eq.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. These reactions are often complete within a few hours.

  • Upon completion, pour the reaction mixture into a beaker containing a mixture of ice and dilute hydrochloric acid to neutralize the base and precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and air dry.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound.

Comparative Analysis of Synthesis Routes

Parameter Route 1: via Ethyl Acetate Route 2: via Diethyl Oxalate
Starting Materials Ethyl 5-fluoro-2-methoxybenzoate, Ethyl Acetate5-fluoro-2-methoxyacetophenone, Diethyl Oxalate
Key Reagents Lithium diisopropylamide (LDA)Sodium Ethoxide (NaOEt)
Reaction Conditions -78 °C to room temperature in THFRoom temperature in Ethanol
Estimated Yield GoodHigh
Scalability Challenging due to the use of cryogenic temperatures and LDA.Excellent, as the reaction proceeds under mild conditions.
Cost-Effectiveness LDA is a relatively expensive reagent and requires strictly anhydrous conditions.Diethyl oxalate and sodium ethoxide are cost-effective reagents.
Safety Considerations n-Butyllithium, used to prepare LDA, is pyrophoric and requires careful handling.Sodium metal is flammable and reacts violently with water.
Green Chemistry The use of THF and cryogenic conditions are energy-intensive.The use of ethanol as a solvent is more environmentally benign.

Conclusion and Recommendation

After a thorough evaluation of the two proposed synthetic routes, Route 2, the condensation of 5-fluoro-2-methoxyacetophenone with diethyl oxalate, is unequivocally the more efficient and practical method for the synthesis of this compound. This route offers a constellation of advantages:

  • Superior Efficiency: This reaction is anticipated to proceed with a high yield, attributable to the high reactivity of diethyl oxalate and the clean nature of the condensation.

  • Mild Reaction Conditions: The ability to conduct the reaction at room temperature obviates the need for energy-intensive heating or cooling.

  • Scalability and Economic Viability: The starting materials and reagents are readily accessible and relatively inexpensive, rendering this route highly suitable for large-scale production.

  • Operational Simplicity: The experimental protocol is straightforward and avoids the use of highly specialized or hazardous reagents such as LDA.

While Route 1 is a chemically viable pathway, it presents significant operational challenges related to reagent handling (LDA), reaction conditions (cryogenic temperatures), and overall cost, making it a less favorable option for routine or large-scale synthesis.

For researchers and professionals in drug development seeking a robust, reliable, and efficient synthesis of this compound, the crossed Claisen condensation of 5-fluoro-2-methoxyacetophenone with diethyl oxalate is the recommended and superior synthetic strategy.

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A Comparative Guide to Confirming the Regiochemistry of Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate Derivatives by NMR

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the precise structural elucidation of novel chemical entities is paramount. The regiochemistry of a molecule—the specific placement of functional groups—can profoundly influence its pharmacological activity, metabolic stability, and toxicity profile. For derivatives of Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate, a scaffold with potential applications in medicinal chemistry, unambiguous determination of the substituent positions on the phenyl ring is a critical step in establishing structure-activity relationships (SAR).

This guide, designed for researchers and drug development professionals, provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the unequivocal confirmation of regiochemistry in this class of compounds. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices and present a self-validating system of protocols, grounded in authoritative scientific principles.

The Synthetic Challenge: Ambiguity in Regiochemistry

The synthesis of this compound and its analogues typically proceeds via a Claisen condensation reaction between a substituted benzoyl chloride and an ethyl acetoacetate equivalent. While effective, this method can potentially yield different regioisomers depending on the starting materials and reaction conditions. For instance, the use of a commercially available fluoromethoxy-substituted aromatic precursor might lead to ambiguity regarding the final position of the fluoro and methoxy groups on the phenyl ring. This necessitates a robust analytical methodology to differentiate between potential isomers.

The Power of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure determination in organic chemistry.[1][2] By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule. For confirming the regiochemistry of our target compounds, a suite of 1D and 2D NMR experiments is indispensable.

This guide will use a case study approach, leveraging detailed NMR data from a closely related, well-characterized compound, Methyl 3-(2,6-dichloro-4-(2-fluoro-4-methoxyphenyl)pyridin-3-yl)propanoate, to illustrate the principles of regiochemical assignment. This analogue, reported by Yuan et al. (2022), features the key 2-fluoro-4-methoxyphenyl moiety, providing a relevant and data-rich example for our analysis.[3]

A Multi-faceted NMR Approach to Regiochemical Confirmation

A comprehensive NMR analysis for regiochemical assignment involves a combination of experiments, each providing a unique piece of the structural puzzle.

¹H NMR: The Initial Fingerprint

The proton (¹H) NMR spectrum offers the first glimpse into the molecule's structure. Key features to analyze include:

  • Chemical Shifts (δ): The position of a proton signal is highly sensitive to its electronic environment. Electron-withdrawing groups (like fluorine) will deshield nearby protons, shifting their signals downfield, while electron-donating groups (like methoxy) will cause an upfield shift.

  • Coupling Constants (J): The splitting of proton signals due to coupling with neighboring protons provides information about their relative positions. For aromatic protons, the magnitude of the J-coupling constant can help distinguish between ortho, meta, and para relationships.

  • Integration: The area under each proton signal is proportional to the number of protons it represents.

¹³C NMR: Mapping the Carbon Skeleton

The carbon-13 (¹³C) NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are particularly informative for determining the substitution pattern.

2D NMR: Unraveling the Connectivity

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms, which is the key to confirming regiochemistry.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached (¹JCH).[4] It allows for the unambiguous assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH).[4] These long-range correlations are instrumental in piecing together the molecular structure, especially in identifying the positions of quaternary carbons and confirming the connectivity between different functional groups.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons, regardless of their through-bond connectivity.[5][6] NOESY is particularly powerful for differentiating between regioisomers where through-bond correlations might be ambiguous. A cross-peak in a NOESY spectrum indicates that two protons are close to each other in space (typically < 5 Å).[5]

Case Study: Regiochemical Analysis of a 2-Fluoro-4-methoxyphenyl Derivative

To illustrate the practical application of these NMR techniques, we will analyze the reported spectral data for Methyl 3-(2,6-dichloro-4-(2-fluoro-4-methoxyphenyl)pyridin-3-yl)propanoate.[3]

Table 1: ¹H and ¹³C NMR Data for the Aromatic Region of the Case Study Compound
Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (from aromatic protons)Key NOESY Correlations (from aromatic protons)
Aromatic Protons
H-3'6.71 (dd, J = 2.3, 11.5 Hz)104.9 (t, J = 25.4 Hz)C-1', C-2', C-4', C-5'OCH₃
H-5'6.78 (dd, J = 2.2, 8.5 Hz)112.3 (dd, J = 3.4, 21.4 Hz)C-1', C-3', C-4'OCH₃
H-6'7.06 (t, J = 8.5 Hz)120.9 (d, J = 12.5 Hz)C-2', C-4'-
Methoxy Protons
OCH₃3.84 (s)51.9C-4'H-3', H-5'
Aromatic Carbons
C-1'-131.3 (dd, J = 4.2, 9.7 Hz)--
C-2'-163.6 (dd, J = 11.8, 252.3 Hz)--
C-4'-159.0 (dd, J = 12.1, 250.5 Hz)--

Data extracted and adapted from Yuan et al., J. Med. Chem. 2022, 65, 3, 2593–2609.[3]

Data Interpretation and Regiochemical Confirmation
  • ¹H NMR Analysis: The aromatic region of the ¹H NMR spectrum shows three distinct signals, consistent with a trisubstituted phenyl ring. The coupling patterns (dd, dd, and t) and their respective J-values provide initial clues about the relative positions of the protons.

  • HSQC Analysis: An HSQC experiment would show correlations between the proton signals at 6.71, 6.78, and 7.06 ppm and their directly attached carbons, allowing for the assignment of the protonated aromatic carbons.

  • HMBC Analysis: The long-range correlations observed in the HMBC spectrum are key to establishing the substitution pattern. For instance, the correlation between the methoxy protons (3.84 ppm) and the carbon at 159.0 ppm (C-4') confirms the position of the methoxy group.

  • NOESY Analysis: The crucial through-space correlations are observed in the NOESY spectrum. The presence of cross-peaks between the methoxy protons and the aromatic protons at H-3' and H-5' provides definitive evidence for the proximity of these groups, confirming the 2-fluoro-4-methoxy substitution pattern. In a hypothetical 5-fluoro-2-methoxy isomer, a NOESY correlation would be expected between the methoxy protons and the proton at the 6-position of the ring.

Experimental Protocols

NMR Sample Preparation

A well-prepared NMR sample is crucial for obtaining high-quality data.

  • Sample Weighing: Accurately weigh 5-20 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C and 2D NMR experiments.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial. Gentle vortexing or sonication can aid dissolution.

  • Transfer to NMR Tube: Carefully transfer the solution to a clean, high-quality 5 mm NMR tube. Avoid introducing any solid particles or air bubbles.

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added (δ = 0.00 ppm).

NMR Data Acquisition Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Structure Confirmation Prep Weigh & Dissolve Compound Tube Transfer to NMR Tube Prep->Tube H1 ¹H NMR Tube->H1 C13 ¹³C NMR H1->C13 HSQC HSQC C13->HSQC HMBC HMBC HSQC->HMBC NOESY NOESY HMBC->NOESY Analysis Integrate & Analyze Spectra NOESY->Analysis Structure Confirm Regiochemistry Analysis->Structure

Caption: A streamlined workflow for regiochemical confirmation using NMR spectroscopy.

Logical Relationships in NMR Data for Regiochemical Assignment

Regiochemistry_Logic H1 ¹H NMR (Chemical Shifts, J-Couplings) Regio Unambiguous Regiochemistry H1->Regio Initial Hypothesis C13 ¹³C NMR (Carbon Skeleton) C13->Regio Carbon Framework HSQC HSQC (¹JCH Correlations) HMBC HMBC (²JCH, ³JCH Correlations) HSQC->HMBC Assigns Protonated Carbons HMBC->Regio Confirms Connectivity NOESY NOESY (Through-Space Proximity) NOESY->Regio Definitive Spatial Proof

Caption: Interplay of NMR experiments for definitive regiochemical assignment.

Conclusion

The unambiguous determination of regiochemistry is a non-negotiable aspect of modern drug development. For this compound derivatives, a systematic and multi-pronged NMR approach is the most reliable method for achieving this. By integrating data from ¹H, ¹³C, HSQC, HMBC, and critically, NOESY experiments, researchers can confidently establish the precise substitution pattern on the aromatic ring. This rigorous structural confirmation provides a solid foundation for understanding structure-activity relationships and advancing promising compounds through the drug discovery pipeline.

References

  • Agrawal, P. K. (2023). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. ResearchGate. [Link]

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  • Yuan, G., et al. (2022). Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2. Journal of Medicinal Chemistry, 65(3), 2593–2609. [Link]

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  • MDPI. (2019). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

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A Comparative Guide to HPLC Method Validation for the Quantification of Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise and accurate quantification of chemical intermediates is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate, a key building block in the synthesis of various pharmaceutical agents, requires a robust and reliable analytical method for its quantification. This guide provides an in-depth comparison of a validated High-Performance Liquid Chromatography (HPLC) method for this purpose against other analytical techniques, supported by detailed experimental protocols and a thorough discussion of the validation process according to international regulatory guidelines.

Introduction: The Critical Role of Method Validation

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2] For the quantification of a pharmaceutical intermediate like this compound, a validated HPLC method ensures that the measurements are accurate, reproducible, and specific. This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a comprehensive framework for the validation of analytical procedures.[1][3]

Proposed HPLC Method for Quantification

In the absence of a standardized pharmacopoeial method for this compound, a reversed-phase HPLC (RP-HPLC) method is proposed. This technique is well-suited for the analysis of moderately polar aromatic compounds.

Rationale for Method Development Choices

The selection of the chromatographic conditions is based on the physicochemical properties of the analyte and general principles of chromatography. The aromatic ring and ketone functional groups suggest strong UV absorbance, making UV detection a suitable choice. The presence of polar functional groups (ester, ketones, ether) and a non-polar phenyl ring indicates that reversed-phase chromatography with a C18 column will provide adequate retention and separation from potential impurities.

Proposed Chromatographic Conditions
ParameterRecommended Condition
HPLC System Quaternary Gradient HPLC with UV-Vis Detector
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile: 0.1% Formic Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Diluent Mobile Phase

Justification of Parameters:

  • C18 Column: A C18 stationary phase is a versatile choice for the separation of a wide range of compounds with varying polarities.

  • Mobile Phase: A mixture of acetonitrile and water provides good separation for moderately polar compounds. The addition of a small amount of formic acid helps to improve peak shape and reproducibility by controlling the ionization of any acidic or basic functional groups. Acetonitrile is selected for its low UV cutoff (190 nm), which minimizes interference at the detection wavelength.[4][5][6]

  • Detection Wavelength: The aromatic and keto-enol functionalities in the analyte are expected to have significant UV absorbance around 254 nm, a common wavelength for the detection of aromatic compounds.

  • Flow Rate and Column Temperature: A flow rate of 1.0 mL/min for a 4.6 mm ID column and a controlled column temperature of 30°C ensure reproducible retention times and efficient separation.

Comprehensive HPLC Method Validation Protocol

The following validation protocol is designed to demonstrate that the proposed HPLC method is suitable for its intended purpose, adhering to the ICH Q2(R1) guidelines.[1][7][8]

Caption: Overall HPLC Method Validation Workflow.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components.[3]

Experimental Protocol:

  • Blank Analysis: Inject the diluent to demonstrate that no interfering peaks are present at the retention time of the analyte.

  • Placebo Analysis (if applicable for drug product): Analyze a placebo sample (containing all excipients except the analyte) to ensure no interference from the matrix.

  • Forced Degradation Studies: Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products. Analyze the stressed samples to demonstrate that the analyte peak is resolved from all degradation product peaks.

Acceptance Criteria: The analyte peak should be free from any co-eluting peaks from the blank, placebo, and stressed samples. Peak purity analysis (using a photodiode array detector) should show a purity angle less than the purity threshold.

Linearity

The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.

Experimental Protocol:

  • Prepare a series of at least five standard solutions of this compound at different concentrations, typically ranging from 50% to 150% of the expected working concentration.

  • Inject each standard solution in triplicate.

  • Plot a graph of the mean peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

Hypothetical Linearity Data:

Concentration (µg/mL)Mean Peak Area (n=3)
50501234
75752345
1001003456
1251254567
1501505678
0.9998
Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[3]

Experimental Protocol:

  • Perform a recovery study by spiking a placebo (or a known matrix) with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for each concentration level.

Hypothetical Accuracy Data:

Concentration LevelSpiked (µg/mL)Recovered (µg/mL, mean)% Recovery
80%80.079.599.4
100%100.0100.5100.5
120%120.0119.299.3
Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[3]

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the analyte at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria: The Relative Standard Deviation (RSD) for repeatability and intermediate precision should be ≤ 2.0%.

Hypothetical Precision Data:

Precision Type% RSD (n=6)
Repeatability0.8%
Intermediate Precision1.2%
Range

The range of an analytical procedure is the interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Experimental Protocol: The range is determined based on the linearity, accuracy, and precision data.

Acceptance Criteria: The validated range should encompass the expected working concentration of the analyte. For an assay, this is typically 80% to 120% of the test concentration.[2][8]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol:

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve:

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Acceptance Criteria: The LOQ should be verifiable by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce small, deliberate variations to the method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

    • Wavelength (± 2 nm)

  • Analyze the system suitability solution under each varied condition.

Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates, and retention time) should remain within the predefined acceptance criteria for each varied condition.

Comparison with Alternative Analytical Techniques

While HPLC is a powerful technique for the quantification of this compound, other analytical methods can also be employed, each with its own set of advantages and limitations.

Caption: Comparison of Analytical Techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle: GC separates compounds based on their volatility and interaction with a stationary phase, while MS provides detection and structural information based on the mass-to-charge ratio of ionized molecules.

  • Applicability: GC-MS is suitable for volatile and thermally stable compounds. Given the structure of this compound, it may be amenable to GC analysis, although there is a risk of thermal degradation in the injector or column.

  • Comparison with HPLC:

    • Advantages: GC-MS can provide higher sensitivity and valuable structural information from the mass spectrum, which is useful for impurity identification. It is particularly effective for identifying and quantifying volatile impurities.

    • Disadvantages: The primary limitation is the requirement for thermal stability. The higher temperatures used in GC can potentially cause degradation of the analyte, leading to inaccurate quantification.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: Quantitative NMR (qNMR) relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal.

  • Applicability: qNMR is a powerful technique for the absolute quantification of compounds without the need for a reference standard of the analyte.

  • Comparison with HPLC:

    • Advantages: As a primary analytical method, qNMR can provide highly accurate quantification and is an excellent tool for characterizing reference standards. It also provides a wealth of structural information, which can be used to identify and quantify impurities simultaneously.[10][11][12][13]

    • Disadvantages: NMR generally has lower sensitivity compared to HPLC and GC-MS. The instrumentation is more expensive, and the data analysis can be more complex, requiring specialized expertise.[12][13]

Comparative Summary:

FeatureHPLC-UVGC-MSqNMR
Primary Use Routine QC, QuantificationImpurity Profiling, QuantificationStructural Elucidation, Absolute Quantification
Sensitivity HighVery HighModerate
Selectivity HighVery HighHigh
Reference Standard RequiredRequired for QuantificationNot Required
Structural Info LimitedHigh (MS)Very High
Throughput HighModerateLow

Conclusion

The validated HPLC method presented in this guide offers a robust, precise, and accurate approach for the routine quantification of this compound in a quality control environment. While alternative techniques such as GC-MS and qNMR provide complementary information, particularly for impurity identification and absolute quantification, the HPLC method stands out for its balance of performance, reliability, and suitability for high-throughput analysis in a regulated laboratory. The choice of analytical technique should ultimately be guided by the specific requirements of the analysis, including the desired level of structural information, sensitivity, and the stage of drug development.

References

  • Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HPLC Solvent Selection. Retrieved from [Link]

  • Kromasil. (n.d.). Which mobile phases work with my detection wavelength?. Retrieved from [Link]

  • LCGC. (2018, December 10). The LCGC Blog: UV Detection for HPLC – Fundamental Principle, Practical Implications. Retrieved from [Link]

  • Waters Corporation. (2017, August 3). Infographic: What's the Best Column for Polar Compound Retention?. Waters Blog. Retrieved from [Link]

  • Burdick & Jackson. (n.d.). UV Cutoff. Retrieved from [Link]

  • BioVanix. (n.d.). How to choose reversed-phase HPLC Column. Retrieved from [Link]

  • Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Retrieved from [Link]

  • Phenomenex. (n.d.). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Retrieved from [Link]

  • Altabrisa Group. (2025, July 26). Key Validation Characteristics in ICH Q2. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]

  • Reddit. (2021, October 11). Accuracy of GC-MS + NMR comparing to an HPLC test for hormone?. r/askscience. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Patsnap. (2025, September 19). Differences in HPLC and NMR: Structural Elucidation Relevance. Retrieved from [Link]

  • MDPI. (2023, January 12). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Retrieved from [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

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A Comparative Guide to Catalysts in the Synthesis of Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the field of drug development and organic synthesis, the efficient construction of key intermediates is paramount. Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate is a valuable building block, and its synthesis, primarily achieved through a mixed Claisen condensation, is a critical process. The choice of catalyst for this transformation significantly impacts reaction efficiency, yield, and overall process viability. This guide provides an in-depth, objective comparison of common catalysts employed for this synthesis, supported by mechanistic insights and relevant experimental data from analogous reactions.

Introduction to the Synthesis

The synthesis of this compound involves the condensation of 1-(5-fluoro-2-methoxyphenyl)ethan-1-one with diethyl oxalate. This reaction is a classic example of a mixed or crossed Claisen condensation, a fundamental carbon-carbon bond-forming reaction.[1] The success of this reaction hinges on the selective deprotonation of the α-carbon of the acetophenone derivative to form a nucleophilic enolate, which then attacks the electrophilic carbonyl of diethyl oxalate. Diethyl oxalate is an ideal electrophile in this context as it lacks α-hydrogens and therefore cannot undergo self-condensation.[2]

The general reaction scheme is depicted below:

Reaction_Scheme reactant1 1-(5-fluoro-2-methoxyphenyl)ethan-1-one plus1 + reactant1->plus1 reactant2 Diethyl oxalate plus1->reactant2 arrow Catalyst (Base) reactant2->arrow product This compound arrow->product

Figure 1. General reaction scheme for the synthesis of this compound.

The choice of base as a catalyst is crucial. It must be strong enough to deprotonate the acetophenone but should not promote undesirable side reactions. This guide will compare the efficacy of three commonly used bases: Sodium Ethoxide (NaOEt), Sodium Hydride (NaH), and Lithium Diisopropylamide (LDA).

Catalyst Performance Comparison

CatalystTypical Solvent(s)Typical Temperature (°C)Key AdvantagesPotential Disadvantages
Sodium Ethoxide (NaOEt) Ethanol, THFRoom Temperature to RefluxCost-effective, easy to handle in solution.[3]Can lead to transesterification if the alcohol solvent does not match the ester.[3] Equilibrium reaction may require driving to completion.
Sodium Hydride (NaH) THF, Toluene0 to RefluxIrreversible deprotonation drives the reaction to completion.[4] Avoids transesterification side products.[5]Heterogeneous reaction can sometimes be slow. Pyrophoric solid requires careful handling.[6]
Lithium Diisopropylamide (LDA) THF-78 to 0Strong, non-nucleophilic base.[7] Can provide high regioselectivity.[8] Forms the kinetic enolate.[8]Requires low temperatures and anhydrous conditions. More expensive than NaOEt and NaH.

Mechanistic Considerations

The underlying mechanism for all three catalysts involves the generation of an enolate from 1-(5-fluoro-2-methoxyphenyl)ethan-1-one. However, the nature of the base influences the enolate formation and the overall reaction profile.

Catalytic_Cycle cluster_0 Catalytic Cycle Acetophenone 1-(5-fluoro-2-methoxyphenyl)ethan-1-one Enolate Enolate Intermediate Acetophenone->Enolate Deprotonation Base Base (NaOEt, NaH, LDA) Base->Enolate Tetrahedral_Intermediate Tetrahedral Intermediate Enolate->Tetrahedral_Intermediate Nucleophilic Attack DiethylOxalate Diethyl Oxalate DiethylOxalate->Tetrahedral_Intermediate Product_Enolate Product Enolate Tetrahedral_Intermediate->Product_Enolate Elimination of Ethoxide Product This compound Product_Enolate->Product Protonation Acid_Workup Acidic Workup Acid_Workup->Product

Figure 2. Generalized mechanism of the mixed Claisen condensation.

  • Sodium Ethoxide: As a nucleophilic base, NaOEt is typically used in an alcoholic solvent, often ethanol to prevent transesterification of the ethyl ester product.[3] The reaction is an equilibrium process, and the final deprotonation of the β-keto ester product by the ethoxide drives the reaction to completion.[9][10]

  • Sodium Hydride: NaH is a non-nucleophilic, strong base that irreversibly deprotonates the acetophenone.[4] The evolution of hydrogen gas (H₂) drives the initial enolate formation. This method is advantageous as it avoids the presence of nucleophilic species that could lead to side reactions.[5]

  • Lithium Diisopropylamide (LDA): LDA is a very strong, sterically hindered, non-nucleophilic base.[7] Its bulkiness favors the formation of the kinetic enolate, which can be advantageous for regioselectivity in more complex substrates.[8] Reactions with LDA are typically performed at low temperatures to control reactivity and prevent side reactions.[11]

Experimental Protocols and Supporting Data

While a direct comparative study for the synthesis of this compound is not available, the following protocols for analogous Claisen condensations provide valuable insights into the reaction conditions and expected outcomes for each catalyst.

Protocol 1: Sodium Ethoxide Catalyzed Condensation

This protocol is adapted from a study on the optimization of a Claisen condensation in a continuous flow reactor, which also provides data for a batch reaction.[12]

Materials:

  • 1-(5-fluoro-2-methoxyphenyl)ethan-1-one

  • Diethyl oxalate

  • Sodium ethoxide (2 M solution in ethanol)

  • Anhydrous Tetrahydrofuran (THF) or Anhydrous Ethanol

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure (in THF):

  • To a solution of diethyl oxalate (1.2 equivalents) in dry THF under an argon atmosphere, add a 2 M solution of sodium ethoxide in ethanol (1.2 equivalents).

  • Add a solution of 1-(5-fluoro-2-methoxyphenyl)ethan-1-one (1 equivalent) in dry THF to the reaction mixture.

  • Stir the reaction for 10 minutes at room temperature.

  • Quench the reaction with 1 M HCl.

  • Add brine and extract the mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to yield the crude product.

Expected Yield: Based on a similar substrate, a yield of approximately 87% can be anticipated.[12] A similar reaction performed in ethanol required a much longer reaction time (20 hours) and resulted in a lower yield (73%).[12]

Protocol 2: Sodium Hydride Catalyzed Condensation

This protocol is based on a general procedure for Claisen condensation using sodium hydride.[13]

Materials:

  • 1-(5-fluoro-2-methoxyphenyl)ethan-1-one

  • Diethyl oxalate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

Procedure:

  • To a slurry of sodium hydride (4.0 equivalents, washed with hexane to remove mineral oil) in refluxing THF, add a solution of 1-(5-fluoro-2-methoxyphenyl)ethan-1-one (1.0 equivalent) in THF dropwise over 10 minutes.

  • Allow the solution to reflux for an additional 1 hour.

  • Cool the reaction to room temperature and add diethyl oxalate (1.5 equivalents) dropwise over 15 minutes.

  • Stir the resulting solution for 24 hours at room temperature.

  • Pour the reaction mixture into a saturated NH₄Cl solution and extract three times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

Expected Yield: For a similar Claisen condensation, this method resulted in a 73% yield of the cyclized product after the subsequent reaction step, indicating a high-yielding condensation.[13]

Protocol 3: Lithium Diisopropylamide (LDA) Mediated Condensation

This protocol is adapted from a representative procedure for LDA-mediated alkylation, which involves the formation of a ketone enolate.[1]

Materials:

  • 1-(5-fluoro-2-methoxyphenyl)ethan-1-one

  • Diethyl oxalate

  • Diisopropylamine

  • n-Butyllithium (n-BuLi)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl ether

Procedure:

  • Prepare LDA in situ: To a solution of diisopropylamine (1.3 equivalents) in THF at -78 °C, add n-BuLi (1.1 equivalents). Stir the solution for 15 minutes at 0 °C and then cool back to -78 °C.

  • Add a solution of 1-(5-fluoro-2-methoxyphenyl)ethan-1-one (1.0 equivalent) in THF to the LDA solution and stir the mixture for 30 minutes at -78 °C.

  • Add diethyl oxalate (1.2 equivalents) to the enolate solution.

  • Stir the reaction mixture for 2 hours, allowing the temperature to rise to 0 °C.

  • Quench the reaction with a saturated aqueous NH₄Cl solution.

  • Extract the aqueous phase with ethyl ether (3 x 20 mL).

  • Combine the organic phases, dry over anhydrous magnesium sulfate, and concentrate to yield the crude product.

Expected Yield: LDA-mediated reactions are known for their high efficiency in enolate formation, and high yields are generally expected, although specific data for this condensation is not available.

Conclusion and Recommendations

The choice of catalyst for the synthesis of this compound depends on the specific requirements of the synthesis, including scale, cost, and desired purity.

  • Sodium Ethoxide is a cost-effective and straightforward choice, particularly when using THF as a solvent to achieve rapid reaction times. Its use in ethanol is also feasible but significantly slower.

  • Sodium Hydride offers the advantage of an irreversible reaction, potentially leading to higher yields and avoiding equilibrium issues. However, it requires careful handling due to its pyrophoric nature.

  • Lithium Diisopropylamide is the preferred base when high regioselectivity is required or when dealing with sensitive substrates. The need for cryogenic temperatures and the higher cost are the main drawbacks.

For general laboratory-scale synthesis, sodium ethoxide in THF appears to offer an excellent balance of high yield, short reaction time, and operational simplicity. For larger-scale industrial applications, the benefits of using sodium hydride to drive the reaction to completion may outweigh the handling challenges. LDA remains a powerful tool for more complex syntheses where precise control over enolate formation is critical.

Ultimately, the optimal catalyst should be determined through empirical optimization for the specific reaction conditions and desired outcomes.

References

  • Organic Syntheses Procedure. 5-Dodecen-2-one, (E). Available from: [Link]

  • Wikipedia. Sodium ethoxide. Available from: [Link]

  • Organic Chemistry Portal. Claisen Condensation. Available from: [Link]

  • Kaur, H., Arora, A. K., & Kinger, M. (2016). Synthetic applications of Lithium Diisopropylamide (LDA): A brief review. International Research Journal of Advanced Science, 3(1), 13-15.
  • Huckin, S. N., & Weiler, L. (1974). Alkylation of dianions of. beta.-keto esters. Journal of the American Chemical Society, 96(4), 1082-1087.
  • Wikipedia. Ketone. Available from: [Link]

  • Zalesov, V. V., Kataev, S. S., Pulina, N. A., & Kovylyaeva, N. V. (2002). Synthesis of ethyl 4-(isoxazol-4-yl)-2, 4-dioxobutanoates from ethyl 5-aroyl-4-pyrone-2-carboxylates and hydroxylamine. Chemistry of Heterocyclic Compounds, 38(8), 941-946.
  • Zalesov, V. V., Kataev, S. S., Pulina, N. A., & Kovylyaeva, N. V. (2002). 4-Aryl-2, 4-dioxobutanoic Acids and Their Derivatives in Reactions with Diazoalkanes. Russian Journal of Organic Chemistry, 38(12), 1779-1785.
  • Wan, Y., et al. (2012). An efficient procedure for the preparation of natural products bearing the 2-(2-phenylethyl)chromone skeleton. Beilstein Journal of Organic Chemistry, 8, 1834-1839.
  • Organic Syntheses Procedure. N-BENZYLIMIDAZOLE. Available from: [Link]

  • Venturello, P., & Barbero, M. (2003). Sodium hydride. In Encyclopedia of Reagents for Organic Synthesis.
  • The Royal Society of Chemistry. Representative procedure for the alkylation reaction: Preparation of 9. Available from: [Link]

  • Michałek, S., et al. (2021). Fast Claisen condensation reaction optimization in a continuous flow reactor. Scientific Reports, 11(1), 1-8.
  • OpenStax. 23.
  • LibreTexts. 23.7: The Claisen Condensation Reaction. Available from: [Link]

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A Comparative Guide to In-Process Controls for the Synthesis of Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs), rigorous in-process controls (IPCs) are paramount to ensure the final product's quality, safety, and efficacy. This guide provides an in-depth technical comparison of in-process controls for the synthesis of Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate, a critical intermediate in the production of the HIV integrase inhibitor, Dolutegravir. By examining the causality behind experimental choices and presenting supporting data, this document serves as a valuable resource for professionals in drug development and manufacturing.

Introduction: The Critical Role of In-Process Controls

The synthesis of this compound, a β-keto ester, typically proceeds via a Claisen condensation reaction. The success of this synthesis, and ultimately the purity of the final API, is highly dependent on the careful monitoring and control of critical process parameters (CPPs). In-process controls are not merely analytical checkpoints; they are a self-validating system that provides real-time insights into the reaction's progress, enabling adjustments to maintain the desired trajectory and minimize impurity formation.[1] This proactive approach, often guided by Process Analytical Technology (PAT), is fundamental to modern pharmaceutical manufacturing.

Primary Synthesis Route: Claisen Condensation

The most common and industrially applied method for synthesizing this compound involves the Claisen condensation of 1-(5-fluoro-2-methoxyphenyl)ethan-1-one with diethyl oxalate.[2] This reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, in an anhydrous solvent like ethanol or tetrahydrofuran (THF).

Experimental Protocol: Claisen Condensation

Materials:

  • 1-(5-fluoro-2-methoxyphenyl)ethan-1-one

  • Diethyl oxalate

  • Sodium ethoxide solution (e.g., 21% in ethanol)

  • Anhydrous Ethanol or Tetrahydrofuran (THF)

  • Hydrochloric acid (for quenching)

  • Ethyl acetate (for extraction)

  • Brine solution

Procedure:

  • To a solution of diethyl oxalate in anhydrous ethanol under an inert atmosphere (e.g., nitrogen), add a solution of sodium ethoxide in ethanol at a controlled temperature (typically 0-5 °C).

  • Slowly add a solution of 1-(5-fluoro-2-methoxyphenyl)ethan-1-one in anhydrous ethanol to the reaction mixture, maintaining the temperature between 0-10 °C.

  • Stir the reaction mixture at room temperature for a specified period (e.g., 1-2 hours) while monitoring the reaction progress.

  • Upon completion, quench the reaction by adding hydrochloric acid until the pH is acidic.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

In-Process Controls for Claisen Condensation

Effective control of the Claisen condensation is crucial for maximizing yield and minimizing impurities. The following table outlines the key in-process controls, their rationale, and the analytical methods employed.

Critical Process Parameter (CPP)RationaleIn-Process Control MethodAcceptance Criteria
Raw Material Quality Purity of starting materials directly impacts the impurity profile of the product.HPLC, GC-MS, Karl Fischer titration for water content.Purity ≥ 99.0%, Water content ≤ 0.1%
Reaction Temperature Temperature affects reaction rate and selectivity. Excursions can lead to side reactions and impurity formation.Calibrated temperature probes in the reactor.Maintain temperature at 0-10 °C during addition and < 25 °C during reaction.
Stoichiometry of Base A sufficient amount of base is required to drive the reaction to completion. Excess base can promote side reactions.Titration of the base solution before use.1.0 - 1.2 equivalents of sodium ethoxide relative to the ketone.
Reaction Completion To ensure maximum conversion of the starting material and to determine the optimal time for quenching.HPLC or UPLC analysis of reaction aliquots.Conversion of 1-(5-fluoro-2-methoxyphenyl)ethan-1-one ≥ 98%
Impurity Profile To monitor the formation of known and unknown impurities.HPLC with UV detection or LC-MS.Specific impurities (e.g., unreacted starting materials, self-condensation products) below predefined limits.
Work-up and Quenching Proper quenching and extraction are necessary to isolate the product and remove inorganic salts and residual base.pH measurement after quenching, phase separation monitoring.pH of the aqueous layer 2-3 after quenching. Clean phase separation.
Visualization of the Synthesis Workflow

Claisen_Condensation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up RM_Ketone 1-(5-fluoro-2-methoxyphenyl)ethan-1-one Mixing Mixing & Addition (0-10°C) RM_Ketone->Mixing RM_Oxalate Diethyl Oxalate RM_Oxalate->Mixing RM_Base Sodium Ethoxide RM_Base->Mixing Solvent Anhydrous Solvent Solvent->Mixing Reaction Reaction (Room Temp) Mixing->Reaction IPC: Temp, Time Quench Quenching (HCl) Reaction->Quench IPC: HPLC for Completion Extraction Extraction (Ethyl Acetate) Quench->Extraction IPC: pH Wash Washing (Brine) Extraction->Wash Drying Drying & Concentration Wash->Drying Product Ethyl 4-(5-fluoro-2-methoxyphenyl) -2,4-dioxobutanoate Drying->Product

Caption: Workflow for the synthesis of this compound via Claisen condensation, highlighting key in-process control points.

Comparison with an Alternative Synthesis Route: Grignard Reaction Approach

An alternative, though less common, approach to synthesizing similar β-keto esters involves the reaction of a Grignard reagent with diethyl malonate. While not a direct synthesis for the target molecule, this method provides a valuable point of comparison for in-process controls.

Experimental Protocol: Grignard-based Synthesis (Illustrative)
  • Prepare the Grignard reagent from 5-fluoro-2-methoxybromobenzene and magnesium turnings in anhydrous THF.

  • Add the Grignard reagent to a solution of diethyl malonate in THF at a low temperature.

  • Quench the reaction with an acidic solution.

  • Work-up and purify the resulting product.

Comparative Analysis of In-Process Controls
FeatureClaisen CondensationGrignard-based SynthesisRationale for Preference
Reaction Type Base-catalyzed condensationNucleophilic acyl substitutionClaisen condensation is generally higher yielding and more atom-economical for this target.
Key In-Process Controls Temperature, base stoichiometry, reaction completion (HPLC).Grignard formation (visual, titration), temperature, reaction completion (TLC/HPLC).Claisen condensation controls are more straightforward and rely on well-established analytical techniques.
Potential Impurities Unreacted starting materials, self-condensation of the ketone, products of side reactions with the base.Biphenyl formation from the Grignard reagent, over-addition to the ester, unreacted starting materials.Impurity profile of the Claisen condensation is generally better understood and more easily controlled.
Safety Considerations Handling of strong base (sodium ethoxide).Highly exothermic Grignard formation, handling of pyrophoric reagents.Claisen condensation is generally considered a safer and more scalable process.

Data-Driven Insights: The Importance of Reaction Monitoring

The progress of the Claisen condensation can be effectively monitored using High-Performance Liquid Chromatography (HPLC). A typical HPLC analysis would track the disappearance of the starting material, 1-(5-fluoro-2-methoxyphenyl)ethan-1-one, and the appearance of the product.

Table 1: Illustrative HPLC Monitoring of Claisen Condensation

Reaction Time (minutes)Area % of Starting KetoneArea % of Product
01000
1545.253.1
3015.882.5
601.996.3
90< 1.0> 98.0

This data clearly indicates that the reaction is essentially complete after 60-90 minutes, providing a clear endpoint for the process.

Visualization of Reaction Progress

Reaction_Progress Y_axis Conversion (%) X_axis Time (minutes) 100 Y_axis->100 100 0 Y_axis->0 0 90 X_axis->90 90 p0_k p15_k p30_k p60_k p90_k p0_p p15_p p30_p p60_p p90_p

Caption: Illustrative reaction progress graph for the Claisen condensation, showing the conversion of the starting ketone and the formation of the product over time.

Conclusion: A Foundation for Quality

The robust in-process control of the Claisen condensation synthesis of this compound is fundamental to ensuring the quality and purity of this key pharmaceutical intermediate. By carefully monitoring critical process parameters such as temperature, stoichiometry, and reaction completion, manufacturers can minimize impurity formation and maximize yield. The comparison with an alternative Grignard-based route highlights the superior control and safety profile of the Claisen condensation for this specific transformation. The application of analytical techniques like HPLC for real-time monitoring provides the data-driven insights necessary for a well-controlled and reproducible manufacturing process, ultimately contributing to the safety and efficacy of the final drug product.

References

  • Pharmaceutical Technology. (2003). In-Process Control Methods for the Manufacture of APIs. [Link]

  • Rafinejad, A., et al. (2015). Synthesis and evaluation of ethyl 2,4-dioxo-4-arylbutanoate derivatives as Src Kinase inhibitors. Johns Hopkins University.
  • Justia Patents. (2018). Process for the preparation of dolutegravir. [Link]

  • Google Patents. (2017).
  • ChemRxiv. (2020). Six-Step Gram Scale Synthesis of the HIV Integrase Inhibitor Dolutegravir Sodium. [Link]

  • Google Patents. (2016).
  • Google Patents. (2014).
  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. [Link]

  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. [Link]

  • PHARMD GURU. (n.d.). 21. CLAISEN CONDENSATION. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate, a specialized ketoester, represents such a compound where meticulous handling and disposal are paramount to ensuring laboratory safety and environmental stewardship. This guide, intended for researchers, scientists, and drug development professionals, provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards.

Understanding the Compound: A Prerequisite for Safe Disposal
Core Principles of Chemical Waste Management

The disposal of any laboratory chemical is governed by a set of core principles designed to minimize risk to personnel and the environment. These include:

  • Waste Characterization: All chemical waste must be properly identified and characterized.

  • Segregation: Incompatible chemicals must be stored and disposed of separately to prevent dangerous reactions.[1][2]

  • Containment: Waste must be stored in appropriate, sealed, and labeled containers.[1][2]

  • Regulatory Compliance: All disposal activities must adhere to local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[3][4][5]

Step-by-Step Disposal Protocol for this compound

This protocol provides a clear, actionable workflow for the safe disposal of both the pure compound and contaminated materials.

Personal Protective Equipment (PPE): The First Line of Defense

Before handling this compound for any purpose, including disposal, it is crucial to be equipped with the appropriate PPE.

  • Eye Protection: Wear chemical splash goggles or a face shield.[6]

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.[6]

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary. Work should be conducted in a well-ventilated area or a chemical fume hood.

Waste Collection and Segregation: Preventing Unwanted Reactions

Proper segregation of chemical waste is critical to prevent accidental and potentially hazardous reactions.

  • Designated Waste Container: Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.[2][7] The container must be compatible with the chemical; a high-density polyethylene (HDPE) or glass container is generally suitable.[5]

  • Avoid Mixing: Do not mix this waste with other chemical waste streams unless you have confirmed their compatibility. In particular, keep it separate from strong oxidizing agents, acids, and bases.[1]

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect unused or expired solid this compound in a clearly labeled container. This includes any contaminated items such as weighing paper or spatulas.

    • Liquid Waste: Solutions containing the compound should be collected in a labeled, leak-proof container. The first rinse of any contaminated glassware must also be collected as hazardous waste.[2][7]

Labeling and Storage: Ensuring Clear Communication and Safety

Accurate and clear labeling is a cornerstone of safe laboratory practice and is mandated by regulations.[8][9]

  • Hazardous Waste Label: Affix a hazardous waste label to the container as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste".[8][9]

    • The full chemical name: "this compound".

    • The approximate concentration and quantity of the waste.

    • The date the waste was first added to the container.

    • The associated hazards (e.g., "Irritant," "Handle with Care").

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][8][9]

    • The SAA should be located at or near the point of generation and under the control of the laboratory personnel.[8]

    • Ensure the SAA is in a well-ventilated area and away from sources of ignition or incompatible chemicals.[10]

    • Secondary containment, such as a larger, chemically resistant tub or bin, is required for liquid waste containers to contain any potential leaks.[2][11]

Arranging for Final Disposal: The Role of Environmental Health & Safety (EHS)

Laboratory personnel are responsible for the proper collection and temporary storage of hazardous waste. The final disposal must be handled by trained professionals.

  • Contact Your EHS Department: Once the waste container is full or has been in storage for a designated period (typically not exceeding one year for partially filled containers in an SAA), contact your institution's Environmental Health & Safety (EHS) department to arrange for a waste pickup.[1][2]

  • Do Not Dispose Down the Drain or in Regular Trash: Under no circumstances should this compound or its containers be disposed of down the sink or in the regular trash.[2][7][12] This is to prevent contamination of waterways and potential harm to the environment.

  • Empty Container Disposal: A container that has held this compound must be triple-rinsed with a suitable solvent. The first rinseate must be collected as hazardous waste.[2][7] After thorough rinsing and drying, and with the label defaced, the container may be disposed of as regular solid waste, in accordance with your institution's policies.[2][11]

Safety and Disposal Summary Table

Parameter Guideline Rationale
Personal Protective Equipment (PPE) Chemical splash goggles, chemically resistant gloves, lab coat.[6]To protect against skin and eye contact with the potentially irritating compound.
Waste Characterization Treat as hazardous chemical waste.As a precaution due to the lack of specific toxicity data.
Container Type Chemically compatible, sealed container (e.g., HDPE, glass).[5]To prevent leaks and reactions between the waste and the container material.
Waste Segregation Store separately from incompatible materials, especially strong oxidizers, acids, and bases.[1]To prevent potentially violent or hazardous chemical reactions.
Labeling "Hazardous Waste" with full chemical name, date, and hazard information.[8][9]To ensure clear communication of the container's contents and associated risks.
Storage In a designated Satellite Accumulation Area (SAA) with secondary containment for liquids.[1][2][8][11]To ensure safe, temporary storage at the point of generation and to contain spills.
Disposal Method Through your institution's Environmental Health & Safety (EHS) department.[2]To ensure compliant and safe final disposal by trained professionals.
Prohibited Disposal Do not dispose of in sinks or regular trash.[2][7][12]To prevent environmental contamination and non-compliance with regulations.

Disposal Decision Workflow

The following flowchart illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generation (this compound) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe characterize Characterize Waste (Treat as Hazardous) ppe->characterize container Select Compatible Container (HDPE or Glass) characterize->container label_container Label Container as 'Hazardous Waste' with Details container->label_container segregate Is the Waste Pure or Mixed? label_container->segregate pure_waste Collect in Dedicated Container segregate->pure_waste Pure mixed_waste Ensure Compatibility Before Mixing segregate->mixed_waste Mixed store Store in Satellite Accumulation Area (SAA) with Secondary Containment pure_waste->store mixed_waste->store full_or_time Container Full or Storage Time Limit Reached? store->full_or_time full_or_time->store No contact_ehs Contact EHS for Pickup full_or_time->contact_ehs Yes disposal EHS Manages Final Disposal contact_ehs->disposal no No yes Yes

Sources

A Senior Application Scientist's Guide to Handling Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

As drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential safety and logistical protocols for handling Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate (CAS No. 1225574-45-7), a fluorinated organic compound.[1][2][3] The principles outlined here are grounded in established safety standards for handling halogenated reagents, ensuring both personal safety and experimental integrity.

Hazard Assessment: Understanding the Compound

This compound belongs to the class of fluorinated organic compounds. The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties, which may present unique safety challenges.[4] While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available in the search results, the safety protocols for similar fluorinated ketoesters and halogenated organic compounds provide a strong basis for risk assessment.

Key Potential Hazards:

  • Skin and Eye Irritation: Similar compounds are known to cause skin and serious eye irritation.[5]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[5]

  • Toxicity: The metabolic breakdown of fluorinated compounds can sometimes release fluoride ions or other toxic metabolites.

  • Thermal Decomposition: In a fire, hazardous decomposition products such as hydrogen fluoride (HF) and carbon monoxide may be released.[6]

Routes of Exposure to Mitigate:

  • Dermal Contact: Absorption through the skin.

  • Eye Contact: Splashes of the solid or solutions.

  • Inhalation: Breathing in dust or aerosols.

  • Ingestion: Accidental transfer from hand to mouth.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is the cornerstone of safe handling. The following table summarizes the minimum required PPE for handling this compound in a research setting.

Protection Type Equipment Specification Rationale for Use
Eye & Face Chemical splash goggles and a face shieldGoggles prevent splashes from reaching the eyes. A face shield offers a broader barrier against splashes during transfers or exothermic reactions.[7]
Hand Double-gloving: Nitrile or Neoprene glovesProvides robust protection against incidental contact. The outer glove is removed immediately upon contamination. Always consult the manufacturer's chemical resistance guide.[4][7]
Body Flame-resistant lab coat, buttoned completelyProtects skin and personal clothing from spills and splashes.
Respiratory NIOSH-approved N95 respirator or higherRequired when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particulates.[8][9]
Footwear Closed-toe, chemical-resistant shoesProtects feet from spills and falling objects. Perforated shoes or sandals are prohibited in the laboratory.[10]

Procedural Workflow: Safe Handling from Start to Finish

Adherence to a strict, logical workflow minimizes the risk of exposure and contamination.

Experimental Workflow Diagram

The following diagram illustrates the decision-making and operational flow for safely handling the compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Post-Handling Phase A 1. Risk Assessment (Review SDS for compound & solvents) B 2. Select & Inspect PPE (Check gloves for holes, etc.) A->B C 3. Prepare Work Area (Chemical Fume Hood, Spill Kit Ready) B->C D 4. Don PPE (Follow proper sequence) C->D E 5. Execute Experiment (Weighing, reaction setup) F 6. Decontaminate Workspace (Wipe down surfaces) G 7. Doff PPE (Follow proper sequence) F->G H 8. Segregate & Dispose of Waste (Halogenated Waste Stream) G->H I 9. Personal Hygiene (Wash hands thoroughly) H->I

Caption: Workflow for Safe Handling of this compound.

Step-by-Step PPE Protocol

Donning Sequence (Putting On):

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Respirator (if needed): If handling powder outside a fume hood, perform a seal check on your N95 respirator.

  • Eye/Face Protection: Put on chemical splash goggles, followed by a face shield.

  • Gloves: Don the first pair of nitrile gloves, ensuring they go over the cuffs of the lab coat. Don the second, outer pair over the first.

Doffing Sequence (Taking Off):

  • Outer Gloves: Remove the outer pair of gloves, turning them inside out to trap contamination. Dispose of them in the designated waste container.

  • Face Shield & Goggles: Remove the face shield and goggles from the back to the front.

  • Lab Coat: Remove the lab coat, folding it inward to contain any contamination on the outer surface.

  • Inner Gloves: Remove the final pair of gloves, again turning them inside out.

  • Respirator (if used): Remove the respirator without touching the front.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.

Spill and Emergency Plan

In Case of a Spill:

  • Evacuate and Alert: Evacuate the immediate area and inform nearby personnel.

  • Assess: Determine the extent of the spill. For large spills, contact your institution's Environmental Health & Safety (EHS) department immediately.

  • Control: If the spill is small and you are trained to handle it, wear appropriate PPE (including respiratory protection). Contain the spill using an inert absorbent material like vermiculite or sand.[11] Do not use combustible materials.[11]

  • Collect and Dispose: Carefully collect the absorbed material into a clearly labeled hazardous waste container.[11]

In Case of Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. For exposure to compounds that can generate Hydrogen Fluoride (HF), application of calcium gluconate gel after flushing is a standard precaution.[4][6] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen if you are trained to do so. Seek immediate medical attention.[4]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan: Segregation is Key

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

Operational Plan:

  • Waste Segregation: this compound is a halogenated organic compound.[12][13] All waste containing this substance, including contaminated consumables (gloves, paper towels, absorbent pads), must be collected in a dedicated "Halogenated Organic Waste" container.[12][14]

  • Container Management:

    • Use only compatible, clearly labeled hazardous waste containers (e.g., borosilicate glass or high-density polyethylene).[11]

    • The container must be labeled with "Hazardous Waste," the full chemical name, and associated hazard symbols.[11][15]

    • Keep the waste container closed at all times except when actively adding waste.[14][15]

  • Prohibited Actions:

    • DO NOT mix halogenated and non-halogenated organic waste. The disposal cost for halogenated waste is significantly higher due to the need for incineration.[13][15]

    • DO NOT dispose of this chemical down the drain.[14][15]

    • DO NOT mix with incompatible waste streams like strong acids or bases.[15]

  • Final Disposal: Arrange for waste pickup through your institution's EHS department or a licensed hazardous waste disposal contractor.[11]

By integrating these detailed safety and handling protocols into your daily laboratory operations, you can effectively mitigate the risks associated with this compound, fostering a safer research environment for everyone.

References

  • Proper Disposal Procedures for Halogen
  • Safety and handling of fluorin
  • Halogenated Organic Liquids - Standard Oper
  • Hazardous Waste Segreg
  • Organic Solvent Waste Disposal. Safety & Risk Services.
  • 7.2 Organic Solvents. Cornell EHS.
  • 1225574-45-7 | Ethyl 4-(5-fluoro-2-methoxyphenyl)
  • Ethyl 4-[4-(trifluoromethyl)
  • 1225574-45-7| Chemical Name : this compound.
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Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate

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